Torin 1
Description
an mTOR inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRNFFTGXBONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678621 | |
| Record name | Torin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222998-36-8 | |
| Record name | Torin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Torin 1: An In-Depth Technical Guide to its Mechanism of Action on mTORC1 and mTORC2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from a variety of upstream pathways, including growth factors, amino acids, and cellular energy status. mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurological disorders.
Torin 1 is a potent and selective, second-generation ATP-competitive inhibitor of mTOR.[2][3] Unlike the first-generation allosteric inhibitor rapamycin, which primarily targets mTORC1, this compound effectively inhibits both mTORC1 and mTORC2.[2][4] This comprehensive technical guide provides an in-depth analysis of the mechanism of action of this compound on both mTOR complexes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the mTOR kinase domain.[3][5] This direct inhibition of the catalytic site blocks the kinase activity of both mTORC1 and mTORC2, leading to a more complete and sustained suppression of mTOR signaling compared to rapamycin.[4][6]
Inhibition of mTORC1
This compound potently inhibits mTORC1, a complex composed of mTOR, Raptor, GβL, and DEPTOR.[1] mTORC1 is a master regulator of cell growth, primarily through the phosphorylation of key downstream effectors that control protein synthesis and cell proliferation.[2]
The key consequences of this compound-mediated mTORC1 inhibition include:
-
Dephosphorylation of 4E-BP1: this compound causes the dephosphorylation of the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).[3][7] This leads to the release of eIF4E, which can then participate in the initiation of cap-dependent translation. The inhibition of 4E-BP1 phosphorylation by this compound is more complete than that achieved by rapamycin, which only partially inhibits this process.[6][8]
-
Inhibition of S6K1 Phosphorylation: this compound blocks the phosphorylation of the p70 S6 kinase 1 (S6K1) at threonine 389.[7] S6K1 is a critical regulator of ribosome biogenesis and protein synthesis.
-
Induction of Autophagy: By inhibiting mTORC1, this compound mimics a state of cellular starvation, leading to the robust induction of autophagy.[2]
Inhibition of mTORC2
This compound also effectively inhibits mTORC2, a complex consisting of mTOR, Rictor, GβL, Sin1, and PRR5/Protor-1.[1] mTORC2 plays a crucial role in cell survival and cytoskeletal organization primarily through the phosphorylation of Akt.
The primary outcome of this compound's inhibition of mTORC2 is:
-
Suppression of Akt Phosphorylation: this compound prevents the phosphorylation of Akt at serine 473, a key activation step for this pro-survival kinase.[7][9] This contrasts with rapamycin, which does not directly inhibit mTORC2 and can even lead to increased Akt phosphorylation through a feedback loop.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | This compound | Reference(s) |
| mTORC1 IC50 (in vitro) | 2 - 10 nM | [7] |
| mTORC2 IC50 (in vitro) | 2 - 10 nM | [7] |
| Cellular IC50 (mTORC1) | 2 - 10 nM | [7] |
| Cellular IC50 (mTORC2) | 2 - 10 nM | [7] |
Table 1: Inhibitory Potency of this compound
| Kinase | This compound Selectivity (Fold) | Reference(s) |
| PI3K | ~1000 | [7] |
| DNA-PK | >100 | [7] |
| ATM | >100 | [7] |
| hVps34 | >100 | [7] |
Table 2: Kinase Selectivity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs), HEK293T, or other relevant cancer cell lines.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 10 nM to 1 µM).
-
Treatment: Treat cells with this compound or vehicle (DMSO) for the desired duration (e.g., 1 to 24 hours) before harvesting for downstream analysis.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-Akt (Ser473)
-
Akt
-
Phospho-S6K1 (Thr389)
-
S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse cells in CHAPS lysis buffer.
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody and mTORC2 using an anti-Rictor antibody.
-
-
Kinase Reaction:
-
Wash the immunoprecipitates with kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Resuspend the beads in kinase buffer containing ATP (e.g., 100 µM) and a substrate (e.g., recombinant inactive S6K1 for mTORC1 or Akt for mTORC2).
-
Incubate at 30°C for 30 minutes.
-
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the phosphorylation of the substrate by Western blotting.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes at room temperature, and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1 and mTORC2.
Caption: A generalized experimental workflow for characterizing the effects of this compound.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of mTOR signaling. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a distinct advantage over rapamycin for studying the full spectrum of mTOR-dependent cellular processes. This technical guide has provided a comprehensive overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in designing and interpreting their studies of this critical signaling pathway. The provided diagrams offer a clear visual representation of the mTOR network and a practical workflow for investigating the effects of mTOR inhibitors.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Complex 2 Stabilizes Mcl-1 Protein by Suppressing Its Glycogen Synthase Kinase 3-Dependent and SCF-FBXW7-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Pharmacology of mTOR Inhibition: A Technical Guide to Torin 1 and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The nuanced roles of these complexes in cellular signaling have been largely elucidated through the use of inhibitory small molecules. Among the most pivotal of these pharmacological tools are rapamycin and Torin 1. While both are potent mTOR inhibitors, their mechanisms of action and cellular effects diverge significantly. This technical guide provides an in-depth comparison of this compound and rapamycin, detailing their mechanisms, effects on signaling, and the experimental protocols used for their characterization.
Core Differences in Mechanism and Specificity
The fundamental distinction between this compound and rapamycin lies in their mode of inhibition and their selectivity for the mTOR complexes.[1][2]
Rapamycin , a macrolide natural product, acts as an allosteric inhibitor of mTORC1.[3] It first forms a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to a conformational change that partially inhibits its activity.[4][5] Critically, rapamycin's inhibition of mTORC1 is incomplete; while it effectively blocks the phosphorylation of some substrates like S6 Kinase 1 (S6K1), it only weakly inhibits the phosphorylation of others, such as 4E-Binding Protein 1 (4E-BP1).[6] Furthermore, rapamycin is largely considered to be mTORC2-insensitive, although some studies have reported disruption of mTORC2 assembly and function with prolonged treatment in certain cell lines.[1]
This compound , in contrast, is a synthetic, ATP-competitive inhibitor of mTOR.[1][7] It directly targets the kinase domain of mTOR, preventing the binding of ATP and thereby completely inhibiting the catalytic activity of both mTORC1 and mTORC2.[1][8] This dual specificity and complete inhibition of mTOR kinase activity make this compound a more comprehensive tool for studying mTOR-dependent cellular processes.[9]
Comparative Analysis of Inhibitory Activity
The differing mechanisms of this compound and rapamycin are reflected in their biochemical and cellular potencies. The following tables summarize the key quantitative data comparing the two inhibitors.
| Inhibitor | Mechanism of Action | Target(s) | Binding Site |
| Rapamycin | Allosteric Inhibitor | Primarily mTORC1 | FRB domain (requires FKBP12) |
| This compound | ATP-Competitive Inhibitor | mTORC1 and mTORC2 | mTOR kinase domain |
| Inhibitor | IC₅₀ (mTORC1) | IC₅₀ (mTORC2) | IC₅₀ (Cellular mTOR) | Selectivity over PI3K |
| Rapamycin | ~0.1 nM (in HEK293 cells)[3] | Largely insensitive | Not directly comparable due to allosteric nature | High |
| This compound | 2-10 nM[8][7][10] | 2-10 nM[8][7][10] | 2-10 nM[8][11] | ~1000-fold[11] |
Signaling Pathway Consequences
The differential targeting of mTORC1 and mTORC2 by rapamycin and this compound leads to distinct downstream signaling outcomes.
Caption: Differential Inhibition of mTOR Signaling by Rapamycin and this compound.
Rapamycin's Effects:
-
Partial mTORC1 Inhibition: Rapamycin effectively inhibits the phosphorylation of S6K1, leading to reduced protein synthesis and cell growth. However, its effect on 4E-BP1 phosphorylation is incomplete, allowing for some level of cap-dependent translation to persist.[8]
-
Induction of Autophagy: By inhibiting mTORC1, rapamycin can induce autophagy.[3]
-
Feedback Activation of Akt: Inhibition of the mTORC1/S6K1 negative feedback loop can lead to the hyperactivation of PI3K/Akt signaling, which can promote cell survival and potentially counteract the anti-proliferative effects of rapamycin.[2]
This compound's Effects:
-
Complete mTORC1 Inhibition: this compound potently blocks the phosphorylation of all known mTORC1 substrates, including the rapamycin-resistant phosphorylation sites on 4E-BP1. This results in a more profound suppression of protein synthesis and cell growth compared to rapamycin.[8][9]
-
Potent Induction of Autophagy: Due to its complete inhibition of mTORC1, this compound is a more potent inducer of autophagy than rapamycin.[1]
-
mTORC2 Inhibition: this compound directly inhibits mTORC2, preventing the phosphorylation of Akt at Ser473. This abrogates the feedback activation of Akt seen with rapamycin and can lead to stronger anti-proliferative and pro-apoptotic effects.[12]
Key Experimental Protocols
The following section details the methodologies for key experiments used to differentiate the effects of this compound and rapamycin.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 in the presence of inhibitors.
Caption: Workflow for an In Vitro mTOR Kinase Assay.
Methodology:
-
Cell Lysis: Cells are lysed in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.[1]
-
Immunoprecipitation: mTORC1 and mTORC2 are separately immunoprecipitated using antibodies against their unique components, Raptor and Rictor, respectively.[1][11]
-
Kinase Reaction: The immunoprecipitated complexes are incubated with a kinase reaction buffer containing a recombinant substrate (e.g., inactive S6K1 for mTORC1, inactive Akt1 for mTORC2), ATP, and varying concentrations of this compound or rapamycin.[11]
-
Detection: The reaction is stopped, and the samples are resolved by SDS-PAGE. The phosphorylation of the substrate is detected by Western blotting using phospho-specific antibodies.
Western Blot Analysis of Downstream mTOR Signaling
This is the most common method to assess the in-cell activity of mTORC1 and mTORC2 following inhibitor treatment.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Item - In vitro mTORC2 and mTORC1 kinase activity assay in the basal state. - Public Library of Science - Figshare [plos.figshare.com]
- 4. ptglab.com [ptglab.com]
- 5. broadpharm.com [broadpharm.com]
- 6. biomol.com [biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. mTOR pathway cell lysis and immunoblotting. [bio-protocol.org]
- 9. mesoscale.com [mesoscale.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Torin 1: An In-depth Technical Guide to a Selective ATP-Competitive mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Torin 1, a highly potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR). We will delve into its mechanism of action, biochemical properties, and its effects on the mTOR signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: Beyond Rapamycin
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] While the first-generation mTOR inhibitor, rapamycin, and its analogs (rapalogs) have been pivotal in elucidating mTORC1 signaling, their clinical efficacy has been limited. This is primarily because rapamycin acts as an allosteric inhibitor, only partially suppressing mTORC1 activity and largely failing to inhibit mTORC2 in most cellular contexts.[3][4]
This compound emerged from the pursuit of more complete mTOR inhibition. It is a potent, cell-permeable, and ATP-competitive inhibitor that targets the mTOR kinase domain directly.[5][6] This mechanism allows this compound to effectively block the activity of both mTORC1 and mTORC2, thereby overcoming the limitations of rapamycin and providing a more powerful tool for studying mTOR signaling and for potential therapeutic applications.[1][5]
Mechanism of Action: Competitive ATP Inhibition
Unlike rapamycin, which forms a complex with FKBP12 to allosterically inhibit mTORC1, this compound functions by directly competing with ATP for binding to the catalytic cleft of the mTOR kinase domain.[5][7] This direct competition prevents the phosphorylation of all downstream mTOR substrates, leading to a comprehensive shutdown of both mTORC1 and mTORC2 signaling pathways.[8][9] This broader inhibition profile results in more profound effects on cell growth, proliferation, and autophagy compared to rapamycin.[5]
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency against both mTOR complexes in the low nanomolar range. Its selectivity for mTOR over other kinases, particularly the closely related phosphoinositide 3-kinases (PI3Ks), is a key characteristic.
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC50 / EC50 Value | References |
|---|---|---|---|
| mTORC1 | Cell-free | 2 nM | [5][10][11] |
| mTORC2 | Cell-free | 10 nM | [5][10][11] |
| mTOR (pS6K) | Cellular | 2 nM | [12] |
| mTOR (pAkt S473) | Cellular | ~10 nM |[5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Potency / Selectivity Ratio (vs. mTOR) | References |
|---|---|---|
| PI3Kα | ~1000-fold less potent (EC50 = 1.8 µM) | [3][10][11] |
| DNA-PK | ~200-fold less potent | |
| ATM | ~200-fold less potent | |
| ATR | Potent inhibition at higher doses | [12] |
| Panel of 450 kinases | >100-fold selective |[6] |
Impact on mTOR Signaling Pathways
By inhibiting both mTORC1 and mTORC2, this compound comprehensively blocks downstream signaling, affecting numerous cellular processes.
-
mTORC1 Inhibition: this compound prevents the phosphorylation of key mTORC1 substrates, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[1] This leads to the inhibition of protein synthesis, lipogenesis, and cell growth, while strongly inducing autophagy.[1] Notably, this compound suppresses rapamycin-resistant mTORC1 functions, such as the phosphorylation of certain sites on 4E-BP1, which are crucial for cap-dependent translation.[5]
-
mTORC2 Inhibition: this compound blocks mTORC2-mediated phosphorylation of Akt at Serine 473 (Ser473), which is critical for full Akt activation.[3][5] This disrupts downstream signaling related to cell survival and cytoskeletal organization.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - ProQuest [proquest.com]
- 8. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | mTOR Inhibitor | Hello Bio [hellobio.com]
- 12. researchgate.net [researchgate.net]
The Downstream Signaling Effects of Torin 1 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of Torin 1, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. This document details the molecular consequences of this compound treatment, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for studying these effects, and provides visual representations of the involved signaling pathways and workflows.
Introduction to this compound
This compound is a second-generation mTOR inhibitor that, unlike rapamycin and its analogs (rapalogs), targets the ATP-binding site of the mTOR kinase domain.[1][2] This mechanism allows this compound to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete shutdown of mTOR signaling.[1][2] This dual inhibitory action makes this compound a powerful tool for dissecting the full range of mTOR functions and a potential therapeutic agent for diseases characterized by hyperactive mTOR signaling, such as cancer.[3]
Core Mechanism of Action
This compound's primary mechanism is the competitive inhibition of ATP binding to the mTOR kinase domain.[2] This action prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, thereby disrupting a multitude of cellular processes.
Inhibition of mTORC1 Signaling
mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[4] Its key downstream effectors are S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1] this compound treatment leads to the rapid dephosphorylation and inactivation of S6K1 and the dephosphorylation of 4E-BP1.[3] Dephosphorylated 4E-BP1 binds to the cap-binding protein eIF4E, preventing the formation of the eIF4F translation initiation complex and thereby inhibiting cap-dependent translation.[5]
Inhibition of mTORC2 Signaling
mTORC2 is a key regulator of cell survival, metabolism, and cytoskeletal organization.[4] Its primary substrate is the kinase Akt (also known as Protein Kinase B).[6] this compound effectively blocks mTORC2-mediated phosphorylation of Akt at its hydrophobic motif site, Serine 473 (Ser473).[6][7] This phosphorylation is crucial for maximal Akt activation. Inhibition of this step by this compound disrupts downstream Akt signaling pathways.
Quantitative Analysis of this compound's Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory potency of this compound against mTORC1 and mTORC2 and its effects on downstream signaling events.
| Target | Assay Type | IC50 Value | Reference |
| mTORC1 | Cell-free kinase assay | 2 nM | [1][8] |
| mTORC2 | Cell-free kinase assay | 10 nM | [1][8] |
| mTOR (in cells) | Cellular assay | 2-10 nM | [2] |
| PI3K | Cellular assay | ~1.8 µM | [2] |
Table 1: In Vitro and Cellular Potency of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary targets. The high selectivity for mTOR over PI3K is a key feature of this inhibitor.
| Downstream Target | Phosphorylation Site | Cell Type | This compound Concentration | Effect | Reference |
| Akt | Ser473 | Human Platelets | 1-5 nM (IC50) | Inhibition of thrombin and IGF-1-mediated phosphorylation | [7][9] |
| Akt | Ser473 | Glioblastoma cells | 100-2000 nM | Complete dephosphorylation at all doses | [6] |
| S6K1 | Thr389 | Mouse Embryonic Fibroblasts (MEFs) | 2-10 nM (IC50) | Inhibition of phosphorylation | [2] |
| 4E-BP1 | Thr37/46 | Glioblastoma cells | 100 nM | Reduced phosphorylation | [6] |
| 4E-BP1 | Thr37/46 | Glioblastoma cells | ≥500 nM | Complete dephosphorylation | [6] |
| PRAS40 | Thr246 | Glioblastoma cells | 100-2000 nM | Significant suppression at all doses | [6] |
Table 2: Dose-Dependent Effects of this compound on Downstream Signaling Molecules. This table provides a summary of the concentrations at which this compound affects the phosphorylation status of key downstream effectors of the mTOR pathway in different cell types.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.
Western Blot Analysis of mTOR Signaling
This protocol is for the detection of total and phosphorylated levels of mTOR pathway proteins.
1. Cell Culture and Treatment:
-
Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).
2. Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[10]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[11]
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage in the cold is recommended.[10]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1) diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay for mTORC1 and mTORC2
This protocol allows for the direct measurement of mTORC1 and mTORC2 kinase activity.
1. Immunoprecipitation of mTOR Complexes:
-
Lyse cells expressing FLAG-tagged Raptor (for mTORC1) or Rictor (for mTORC2) in CHAPS-containing lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).[1][14]
-
Incubate the cleared lysate with anti-FLAG M2 affinity gel for 2 hours at 4°C.
-
Wash the immunoprecipitates three times with lysis buffer and once with a high-salt wash buffer (lysis buffer with 0.5 M NaCl), followed by a final wash with kinase buffer.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 beads in kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).[1]
-
Add the substrate: inactive S6K1 for mTORC1 or inactive Akt1 for mTORC2.[1]
-
Initiate the reaction by adding ATP to a final concentration of 500 µM.
-
Incubate at 30°C for 20-30 minutes with gentle agitation.[1]
-
To test the effect of this compound, pre-incubate the immunoprecipitated complexes with varying concentrations of the inhibitor for 10-15 minutes before adding the substrate and ATP.
3. Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using phospho-specific antibodies for the respective substrates (e.g., anti-p-S6K1 (Thr389) for mTORC1 activity and anti-p-Akt (Ser473) for mTORC2 activity).[4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
2. Treatment:
-
Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
3. MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
4. Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a highly specific and potent dual inhibitor of mTORC1 and mTORC2, providing a more comprehensive blockade of the mTOR signaling network than first-generation inhibitors. Its well-characterized downstream effects on key cellular processes such as protein synthesis, cell growth, and survival make it an invaluable tool for both basic research and preclinical drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of mTOR signaling and the therapeutic potential of its inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC2 Protein-mediated Protein Kinase B (Akt) Serine 473 Phosphorylation Is Not Required for Akt1 Activity in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | mTOR inhibitor | TargetMol [targetmol.com]
- 9. mTORC2 protein complex-mediated Akt (Protein Kinase B) Serine 473 Phosphorylation is not required for Akt1 activity in human platelets [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 15. broadpharm.com [broadpharm.com]
Torin 1-Mediated Autophagy Induction in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Torin 1, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), and its role in the induction of autophagy in cancer cell lines. We delve into the molecular mechanisms of this compound action, contrasting it with the first-generation mTOR inhibitor rapamycin. This document offers a compilation of quantitative data on effective concentrations and treatment durations across various cancer cell lines. Furthermore, it provides detailed experimental protocols for key assays to monitor autophagy, including Western blotting for LC3-II and immunofluorescence for autophagosome visualization. Finally, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a comprehensive understanding of the processes involved.
Introduction to this compound and Autophagy
Autophagy is a highly conserved cellular process responsible for the degradation of dysfunctional organelles and cellular components via the lysosomal pathway. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The mTOR kinase is a central regulator of cell growth and proliferation and a key negative regulator of autophagy.[1]
This compound is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition leads to a more profound and sustained induction of autophagy compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[2][3] By blocking mTOR activity, this compound mimics a state of cellular starvation, thereby relieving the inhibitory phosphorylation of the ULK1 complex and initiating the autophagic cascade.[1][4]
Mechanism of Action: this compound vs. Rapamycin
Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTOR in mTORC1. This action is effective at inhibiting some mTORC1 functions, such as the phosphorylation of S6 Kinase 1 (S6K1). However, it is less effective at inhibiting the phosphorylation of other mTORC1 substrates like 4E-BP1 and does not directly inhibit mTORC2.[3][5]
In contrast, this compound directly targets the ATP-binding site in the catalytic domain of mTOR, effectively inhibiting the kinase activity of both mTORC1 and mTORC2.[1] This leads to a more complete shutdown of mTOR signaling, resulting in stronger induction of autophagy and suppression of cell proliferation, even in rapamycin-resistant cancer cells.[2][3]
Quantitative Data on this compound-Induced Autophagy in Cancer Cell Lines
The effective concentration and treatment duration of this compound for inducing autophagy can vary depending on the cancer cell line and the specific experimental context. The following tables summarize quantitative data from various studies.
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Key Autophagy Marker Changes |
| HeLa | Cervical Cancer | 250 nM - 1 µM | 1 - 6 hours | Increased LC3-II puncta and accumulation.[3] |
| U2OS | Osteosarcoma | 1 µM | 2 - 4 hours | Increased phosphatase activity towards ULK1.[4] |
| HEK293T | Embryonic Kidney | 250 nM | 15 - 30 minutes | Increased phosphorylation of ATG14 Ser29.[6] |
| MEFs | Mouse Embryonic Fibroblasts | 250 nM | 1 - 6 hours | Transient accumulation of LC3B-II.[3] |
| hMDMs | Human Monocyte-Derived Macrophages | 10 nM - 1 µM | 3 days | Concentration-dependent conversion of LC3-I to LC3-II.[7] |
| Hep G2, SNU-182, Hep 3B2.1-7 | Hepatocellular Carcinoma | 1 µM | 3 days | Increased LC3B-II and Beclin-1, decreased p62.[8] |
Signaling Pathway of this compound-Induced Autophagy
This compound induces autophagy by inhibiting mTORC1, which in turn relieves the inhibitory phosphorylation of the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101). The activated ULK1 complex then phosphorylates components of the downstream autophagy machinery, including the Beclin-1/VPS34 complex, to initiate the formation of the phagophore.
Caption: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and initiation of autophagosome formation.
Experimental Protocols
Western Blotting for LC3-I to LC3-II Conversion
This protocol outlines the detection of the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II, a hallmark of autophagy induction.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin; note: some studies suggest actin can be affected by autophagy induction[9])
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a gel documentation system. LC3-I appears at ~16-18 kDa and LC3-II at ~14-16 kDa.[9]
Autophagic Flux Measurement: To distinguish between increased autophagosome formation and decreased degradation, a lysosomal inhibitor like Bafilomycin A1 (e.g., 100-200 nM for the last 2-4 hours of this compound treatment) can be used.[10][11] An accumulation of LC3-II in the presence of Bafilomycin A1 indicates an increase in autophagic flux.[10][12]
Immunofluorescence for LC3 Puncta Visualization
This protocol allows for the visualization of autophagosome formation as fluorescent puncta within the cell.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Treat with this compound or vehicle as described for Western blotting.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash twice with PBS. Block with blocking solution for 30-60 minutes.
-
Antibody Staining:
-
Incubate with the primary anti-LC3B antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm. The number of puncta per cell can be quantified using image analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound-induced autophagy in a cancer cell line.
References
- 1. invivogen.com [invivogen.com]
- 2. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The role of Torin 1 in cell cycle arrest and proliferation
An In-depth Technical Guide on the Role of Torin 1 in Cell Cycle Arrest and Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream processes. Unlike the first-generation mTOR inhibitor rapamycin, which allosterically inhibits only a subset of mTORC1 functions, this compound effectively inhibits the kinase activity of both mTORC1 and mTORC2.[3] This comprehensive inhibition allows for the elucidation of rapamycin-resistant functions of mTORC1 and the distinct roles of mTORC2 in cellular processes. This guide provides a detailed overview of the role of this compound in inducing cell cycle arrest and inhibiting proliferation, complete with quantitative data, experimental protocols, and signaling pathway diagrams.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its effects by directly binding to the ATP-binding site in the catalytic domain of mTOR, thereby preventing the phosphorylation of its downstream substrates. This dual inhibition of both mTORC1 and mTORC2 leads to a more complete shutdown of mTOR signaling compared to rapamycin.[4]
mTORC1 Inhibition: The inhibition of mTORC1 by this compound leads to the dephosphorylation of its key downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of cap-dependent mRNA translation and protein synthesis, which are essential for cell growth and proliferation.[5]
mTORC2 Inhibition: this compound also inhibits mTORC2, which is responsible for the phosphorylation and activation of Akt at Serine 473.[3] The inhibition of this pathway can affect cell survival and metabolism. However, studies have shown that the primary effects of this compound on cell cycle arrest and proliferation are largely independent of mTORC2 inhibition and are mainly attributed to the suppression of rapamycin-resistant functions of mTORC1.[1][5]
Signaling Pathways
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapamycin.us [rapamycin.us]
- 5. researchgate.net [researchgate.net]
The Effect of Torin 1 on 4E-BP1 and S6K1 Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy levels.[1][2] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream processes.[1][2] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer.[2]
Torin 1 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[3] Unlike the allosteric inhibitor rapamycin, which only partially inhibits mTORC1 and has minimal effect on mTORC2, this compound provides a more complete inhibition of mTOR signaling. This guide provides a detailed technical overview of the effects of this compound on the phosphorylation of two key downstream effectors of mTORC1: the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1).
Mechanism of Action: this compound and the mTORC1 Signaling Pathway
mTORC1 plays a crucial role in controlling protein synthesis by directly phosphorylating 4E-BP1 and S6K1.
-
4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[4] Upon phosphorylation by mTORC1 at multiple sites, 4E-BP1 dissociates from eIF4E, allowing for the initiation of translation.[4]
-
S6K1: mTORC1-mediated phosphorylation of S6K1 at sites such as Threonine 389 (Thr389) leads to its activation. Activated S6K1 then phosphorylates several substrates, including the ribosomal protein S6 (S6), which further promotes protein synthesis.
This compound, by directly inhibiting the kinase activity of mTOR, prevents the phosphorylation of both 4E-BP1 and S6K1. This leads to the sustained association of 4E-BP1 with eIF4E and the inactivation of S6K1, resulting in a potent blockade of cap-dependent translation and a subsequent reduction in cell growth and proliferation. Notably, this compound has been shown to inhibit rapamycin-resistant functions of mTORC1, including the phosphorylation of 4E-BP1 at specific sites.
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potency of this compound on mTOR signaling has been quantified in various studies. The following tables summarize the key quantitative data regarding its effect on mTORC1, 4E-BP1, and S6K1.
| Target | Assay Type | IC50 / EC50 | Cell Line / System | Reference |
| mTORC1 | Cell-free kinase assay | 2 - 10 nM | N/A | [3][5] |
| mTORC2 | Cell-free kinase assay | 2 - 10 nM | N/A | [3][5] |
| mTOR | Cellular assay (pS6K1 T389) | 2 - 10 nM | p53-/- MEFs | [6] |
| mTOR | Cellular assay (pS6K T389) | 0.25 nM (for Torin 2) | N/A | [7] |
Table 1: Inhibitory Potency of this compound against mTORC1 and mTORC2. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from various assays are presented.
| Phosphorylation Site | Effect of this compound | Concentration Range | Cell Lines | Reference |
| Thr37/46 | Inhibition | 50 - 250 nM | MCF7, HCT116, HeLa, HEK-293T | [8] |
| Ser65 | Inhibition | 50 - 250 nM | p53-/- MEFs | [8] |
| Thr37/46 | Attenuated in sensitive cells, resistant in others | 100 nM (BEZ235) | SW480 (sensitive), SW620 (resistant) | [9] |
Table 2: Effect of this compound on Specific Phosphorylation Sites of 4E-BP1. This table highlights the inhibitory effect of this compound on key phosphorylation sites of 4E-BP1 in different cell lines.
| Phosphorylation Site | Effect of this compound | Concentration Range | Cell Lines / System | Reference |
| Thr389 | Inhibition | 2 - 10 nM (cellular IC50) | p53-/- MEFs | [6] |
| Thr389 | Inhibition | 250 pM (EC50 for Torin 2) | N/A | [7] |
| Thr449 (in Arabidopsis) | Inhibition | Not specified | Arabidopsis protoplasts | [10][11] |
Table 3: Effect of this compound on Specific Phosphorylation Sites of S6K1. This table summarizes the inhibitory effect of this compound on the key activating phosphorylation site of S6K1.
Experimental Protocols
Assessing 4E-BP1 and S6K1 Phosphorylation by Western Blot
This protocol provides a detailed methodology for analyzing the phosphorylation status of 4E-BP1 and S6K1 in cultured cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) or vehicle (DMSO) for a specified duration (e.g., 1, 6, or 24 hours).
2. Cell Lysis:
-
Place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris pH 8.0) supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize the samples to the same concentration with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 25% glycerol, 0.01% bromophenol blue, and 5% β-mercaptoethanol) to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel (e.g., 12-15% for 4E-BP1, 10% for S6K1).
-
Include a pre-stained protein ladder to monitor electrophoresis and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of 4E-BP1 and S6K1 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Primary Antibodies:
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative phosphorylation levels.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOR and S6K1 promote translation reinitiation of uORF-containing mRNAs via phosphorylation of eIF3h - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Understanding the selectivity profile of Torin 1 against PI3K
An In-Depth Technical Guide to the Selectivity Profile of Torin 1 Against PI3K
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] As a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, mTOR is a prime therapeutic target.[2][3] this compound distinguishes itself from earlier allosteric inhibitors like rapamycin by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby providing a more complete blockade of mTOR-mediated signaling.[1][2] Understanding its selectivity, particularly against the closely related phosphoinositide 3-kinases (PI3Ks), is crucial for its application as a research tool and for the development of next-generation mTOR inhibitors. This guide provides a detailed overview of this compound's selectivity profile, experimental protocols for its characterization, and visual representations of the relevant biological and experimental frameworks.
Data Presentation: Quantitative Selectivity Profile of this compound
This compound exhibits remarkable selectivity for mTOR over class I PI3K isoforms and other related kinases. While it is an exceptionally potent mTOR inhibitor with low nanomolar efficacy, its inhibitory activity against PI3Ks is typically observed at concentrations that are several orders of magnitude higher.[4][5]
Table 1: In Vitro Biochemical Potency of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against purified kinases in biochemical assays.
| Target Kinase/Complex | IC50 (nM) | Reference(s) |
| mTOR Complexes | ||
| mTORC1 | 0.29 - 10 | [2][6][7] |
| mTORC2 | 2 - 10 | [4][6] |
| Recombinant mTOR | 0.8 - 4 | [2][6] |
| PI3K Isoforms | ||
| PI3Kα (p110α) | 250 - 1800 | [6][7] |
| PI3Kγ (p110γ) | 171 | [7] |
| PI3Kδ (p110δ) | 564 | [7] |
| PI3K-C2α | 176 | [6][7] |
| PI3K-C2β | 549 | [6][7] |
| hVPS34 | 533 - 3000 | [6][7] |
| Other PIKK Family Kinases | ||
| DNA-PK | 6.3 - 1000 | [6][7] |
| ATM | 600 | [6] |
Table 2: Cellular Potency of this compound
This table presents the half-maximal effective concentrations (EC50) or cellular IC50 values of this compound required to inhibit signaling downstream of specific kinases in cellular assays.
| Cellular Target/Pathway | IC50/EC50 (nM) | Reference(s) |
| mTORC1 (p-S6K T389) | 2 | [8][9] |
| mTORC2 (p-Akt S473) | ~5 - 10 | [4][6] |
| PI3K (p-Akt T308) | ~60 - 1800 | [2][4][6] |
The data clearly illustrates that this compound possesses a selectivity window of approximately 800- to 1000-fold for mTOR compared to PI3K in cellular contexts.[4][7][10]
Signaling Pathway Context
This compound exerts its effects by inhibiting mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Torin 1: A Technical Guide to its Application as a Chemical Probe for mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Torin 1, a pivotal chemical probe for elucidating the functions of the mammalian Target of Rapamycin (mTOR) signaling pathways. This compound's development marked a significant advancement over first-generation mTOR inhibitors, offering a more complete and precise tool for studying this critical cellular regulator.
Introduction to this compound
This compound is a highly potent and selective second-generation mTOR inhibitor.[1] It functions as an ATP-competitive inhibitor of the mTOR kinase, a central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] Unlike the classical allosteric inhibitor rapamycin, which only partially and indirectly inhibits mTORC1 and does not affect mTORC2, this compound directly targets the kinase domain of mTOR, thereby blocking the activity of both complexes.[1][2] This comprehensive inhibition allows for the investigation of rapamycin-resistant functions of mTORC1 and the distinct roles of mTORC2, making this compound an indispensable tool in cell biology and cancer research.[2]
Mechanism of Action
This compound's mechanism is centered on its ability to compete with ATP for binding to the mTOR kinase catalytic site.[1][4] This action effectively prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.
-
Inhibition of mTORC1: this compound suppresses mTORC1 activity, leading to the dephosphorylation of its canonical substrates, S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][3] This blockade is more complete than that achieved by rapamycin, particularly concerning 4E-BP1 phosphorylation, a key step in cap-dependent translation.[2][5] Consequently, this compound robustly inhibits protein synthesis and can induce autophagy.[1]
-
Inhibition of mTORC2: By inhibiting the mTOR kinase within mTORC2, this compound prevents the phosphorylation of key mTORC2 substrates, most notably Akt at serine 473 (Ser473).[2][6] This phosphorylation is crucial for the full activation of Akt, a central node in signaling pathways that control cell survival and proliferation.[7][8] this compound also blocks the mTORC2-mediated phosphorylation of other substrates like SGK1 and PKCα, which are involved in metabolism and cytoskeleton organization.[7][9]
Quantitative Data and Selectivity Profile
The potency and selectivity of this compound have been extensively characterized. The following tables summarize key quantitative data for its activity.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Readout | IC50 / EC50 Value | Reference |
|---|---|---|---|
| Cell-free Kinase Assay | mTORC1 | 2 nM | [3][10] |
| Cell-free Kinase Assay | mTORC2 | 10 nM | [3][10] |
| Cell-free Kinase Assay | Recombinant mTOR | 3 nM | [2][11] |
| Cellular Assay (MEFs) | mTORC1 (p-S6K T389) | 2 nM | [2][12] |
| Cellular Assay (MEFs) | mTORC2 (p-Akt S473) | 5-10 nM | [2] |
| Cellular Assay (Platelets) | mTORC2 (p-Akt S473) | 1-5 nM |[13] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 / EC50 Value | Selectivity vs. mTOR (approx.) | Reference |
|---|---|---|---|
| PI3Kα | 1,800 nM | ~900-fold | [2][3] |
| PI3Kγ | 171 nM | ~85-fold | [10][14] |
| DNA-PK | 6.34 - 40 nM | ~3 to 20-fold | [2][10][14] |
| ATM | 600 nM | ~300-fold | [2] |
| hVps34 | 533 - 3,000 nM | ~260 to 1500-fold |[2][14] |
Note: this compound exhibits over 1000-fold selectivity for mTOR over most of the 450 kinases tested in broad panel screens.[10]
mTOR Signaling Pathways and this compound Intervention
The following diagrams illustrate the core mTORC1 and mTORC2 signaling pathways and the point of intervention by this compound.
Caption: mTORC1 signaling pathway and inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTORC2 protein complex-mediated Akt (Protein Kinase B) Serine 473 Phosphorylation is not required for Akt1 activity in human platelets [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. graylab.stanford.edu [graylab.stanford.edu]
The Anti-Inflammatory Properties of Torin 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torin 1 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1] It effectively targets both mTOR Complex 1 (mTORC1) and mTORC2, distinguishing it from earlier allosteric inhibitors like rapamycin which primarily affect mTORC1.[1] While extensively studied for its anti-cancer and anti-aging properties, a growing body of evidence highlights the significant anti-inflammatory potential of this compound. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, detailing its mechanism of action, impact on key signaling pathways, and quantitative effects on inflammatory mediators. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and visual representations of the underlying molecular interactions.
Mechanism of Action: Inhibition of mTOR Signaling
This compound exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cellular growth, proliferation, and metabolism. Its inhibitory action on both mTORC1 and mTORC2 allows for a broader impact on downstream signaling pathways compared to rapamycin. The IC50 for this compound's inhibition of both mTORC1 and mTORC2 is in the low nanomolar range, typically between 2 and 10 nM.[2][3]
Impact on Key Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its modulation of several critical signaling cascades, most notably the NF-κB pathway and the NLRP3 inflammasome.
1. Modulation of the NF-κB Pathway:
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The mTOR pathway has a complex and sometimes cell-type-dependent regulatory role on NF-κB signaling. This compound, by inhibiting mTOR, can influence NF-κB activation and subsequent inflammatory gene expression.
2. Inhibition of the NLRP3 Inflammasome:
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 to its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[4] Studies have demonstrated that mTORC1 inhibition by compounds like this compound can suppress NLRP3 inflammasome activation, thereby reducing the secretion of IL-1β.[4] This inhibition is thought to occur, in part, by reducing mitochondrial reactive oxygen species (mtROS) and dampening the overall inflammatory signaling.[4]
Quantitative Effects on Cytokine Production
This compound has been shown to modulate the production of various pro- and anti-inflammatory cytokines in different immune cell types. The following tables summarize the quantitative effects of this compound on cytokine secretion as reported in various studies.
| Cell Type | Inflammatory Stimulus | This compound Concentration | Cytokine | Effect | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | Not Specified | IL-1β | Inhibition of secretion | [5] |
| Murine Dendritic Cells | Lipopolysaccharide (LPS) | Dose-dependent | IL-10 | Increased production | [6] |
| Murine Dendritic Cells | Lipopolysaccharide (LPS) | Not Specified | IL-12/23p40 | Increased secretion | [6] |
| Murine Dendritic Cells | Lipopolysaccharide (LPS) | Not Specified | IL-6 | No significant effect | [6] |
| Murine Dendritic Cells | Lipopolysaccharide (LPS) | Not Specified | IL-1β | No significant effect | [6] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1 µM and 10 µM | Phospho-S6 | Inhibition | [7] |
Table 1: Effect of this compound on Inflammatory Cytokine Production in vitro.
| Animal Model | Inflammatory Challenge | This compound Dosage | Cytokine | Effect | Reference |
| Mice | Lipopolysaccharide (LPS) | 20 mg/kg | Phospho-S6 (liver) | Inhibition | [8] |
Table 2: In Vivo Anti-inflammatory Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the detection of phosphorylated and total proteins in the mTOR signaling pathway in cell lysates following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat with desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-2 hours before stimulating with an inflammatory agent (e.g., 100 ng/mL LPS) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
ELISA for Cytokine Measurement
This protocol outlines the quantification of secreted cytokines in cell culture supernatants using a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6, TNF-α).
-
Recombinant cytokine standards.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP conjugate.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer.
-
Assay diluent.
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using serial dilutions of the recombinant cytokine. Collect cell culture supernatants from cells treated with or without this compound and inflammatory stimuli.
-
Assay Procedure: a. Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature. b. Wash the wells three times with wash buffer. c. Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. d. Wash the wells three times. e. Add Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature. f. Wash the wells three times. g. Add the substrate solution to each well and incubate in the dark for 15-30 minutes. h. Add the stop solution to each well.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentration in the samples by interpolating from the standard curve.
In Vivo LPS-Induced Endotoxemia Model
This protocol describes a mouse model to evaluate the in vivo anti-inflammatory effects of this compound.
Materials:
-
Mice (e.g., C57BL/6).
-
Lipopolysaccharide (LPS).
-
This compound formulation for in vivo use.
-
Sterile saline.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
LPS Challenge: After a predetermined time (e.g., 1-2 hours), challenge the mice with a sublethal dose of LPS (e.g., 1-5 mg/kg) via i.p. injection.[9][10]
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 4, 8 hours), collect blood via cardiac puncture or tail vein bleeding. Tissues such as the spleen and liver can also be harvested.
-
Cytokine Analysis: Measure cytokine levels in the serum or plasma using ELISA. Tissues can be processed for Western blot analysis or qPCR to assess inflammatory markers.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the anti-inflammatory properties of this compound.
References
- 1. denovobiolabs.com [denovobiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine dendritic cell rapamycin-resistant and rictor-independent mTOR controls IL-10, B7-H1, and regulatory T-cell induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
The Discovery and Development of Torin 1: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Torin 1 is a highly potent and selective, second-generation ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] Its development marked a significant advancement over the first-generation allosteric mTOR inhibitors, such as rapamycin, by effectively and directly inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4][5][6] This dual inhibitory action allows for the comprehensive suppression of mTOR signaling, including rapamycin-resistant functions of mTORC1, making this compound an invaluable research tool for dissecting the complexities of the mTOR pathway and a foundational compound for the development of novel therapeutics for cancer and other diseases.[4][7] This guide provides a detailed overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction: The Rationale for ATP-Competitive mTOR Inhibitors
The mTOR serine/threonine kinase is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[8][9][10][11] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][12]
-
mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to nutrients and rapamycin.[1][12] It promotes cell growth by phosphorylating key substrates like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which control protein synthesis and other anabolic processes.[1][8]
-
mTORC2: Containing mTOR, Rictor, mSin1, and mLST8, mTORC2 is generally insensitive to acute rapamycin treatment.[1][12] It regulates cell survival and cytoskeletal organization primarily by phosphorylating Akt at Serine 473.[12][13]
The first-generation mTOR inhibitor, rapamycin, and its analogs (rapalogs) function as allosteric inhibitors that only partially suppress mTORC1 activity and do not directly inhibit mTORC2.[7][14] This incomplete inhibition can lead to the activation of escape pathways, such as a feedback loop that hyper-activates PI3K/Akt signaling, limiting their therapeutic efficacy in many cancers.[7] This limitation spurred the development of ATP-competitive mTOR inhibitors, designed to target the kinase domain directly, thereby blocking the activity of both mTORC1 and mTORC2.[7] this compound emerged from these efforts as a pioneering and highly selective agent.[4][7]
The Discovery of this compound
This compound was developed through a systematic drug discovery process that began with a biochemical screen of a library of heterocyclic compounds to identify inhibitors of mTOR kinase activity.[4] A lead compound from the quinoline class was identified and subsequently optimized through a medicinal chemistry effort to enhance potency and selectivity, culminating in the synthesis of this compound (1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one).[1][3][4]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of mTOR.[1][4][5] This direct inhibition prevents the phosphorylation of all known mTOR substrates, effectively shutting down the signaling output from both mTORC1 and mTORC2.[1][4] Unlike rapamycin, this compound completely inhibits mTORC1-dependent phosphorylation of 4E-BP1 and robustly blocks mTORC2-mediated phosphorylation of Akt (Ser473).[4]
Caption: Mechanism of this compound action on the mTOR signaling pathway.
Quantitative Data
This compound's potency and selectivity have been extensively characterized through biochemical and cellular assays.
Table 1: Potency of this compound
| Assay Type | Target | Substrate | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| In Vitro Kinase Assay | mTORC1 | S6K1 | 2 - 10 | [3][4][15][16] |
| In Vitro Kinase Assay | mTORC2 | Akt1 | 2 - 10 | [3][4][15][16] |
| Biochemical Assay | mTOR | 4E-BP1 | 3 | [17] |
| Cellular Assay (MEFs) | mTORC1 | p-S6K (T389) | 2 | [18] |
| Cellular Assay (MEFs) | mTORC2 | p-Akt (S473) | 10 | [3][15] |
| Cellular Assay (MTT) | Cell Migration | - | 400 | [13] |
Table 2: Selectivity Profile of this compound
This compound demonstrates high selectivity for mTOR over other related kinases, particularly PI3K, a key feature that distinguishes it from dual PI3K/mTOR inhibitors.
| Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. mTOR) | Reference(s) |
| mTOR | ~3 | - | [4][17] |
| PI3Kα | 1800 | ~600-fold | [3][4][15] |
| DNA-PK | 1000 | ~333-fold | [4] |
| ATM | 600 | ~200-fold | [4] |
| hVps34 | 3000 | ~1000-fold | [4] |
A kinome-wide scan against 450 protein kinases revealed that this compound exhibits over 100-fold binding selectivity.[2][3][15] At a concentration of 10 µM, this compound showed significant binding only to mTOR, ATM, ATR, and DNA-PK, confirming its high selectivity within the PI3K-like kinase (PIKK) family.[18]
Detailed Experimental Protocols
The characterization of this compound involved several key experimental procedures.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of purified mTOR complexes in the presence of an inhibitor.
Objective: To determine the IC₅₀ of this compound against mTORC1 and mTORC2.
Methodology:
-
Purification of mTOR Complexes:
-
mTORC1 is immunopurified from HEK-293T cells stably expressing FLAG-tagged Raptor.[4][7]
-
mTORC2 is immunopurified from HeLa cells expressing FLAG-tagged Protor-1.[4]
-
Cells are lysed in a CHAPS-based buffer.[7] The soluble fraction is incubated with anti-FLAG antibody-conjugated beads.
-
The complex is eluted using a 3x FLAG peptide solution.[7]
-
-
Kinase Reaction:
-
The reaction is performed in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[15]
-
Purified mTORC1 or mTORC2 is incubated with a recombinant substrate (e.g., inactive S6K1 for mTORC1, inactive Akt1 for mTORC2).[4][15]
-
Varying concentrations of this compound (or vehicle control) are added.
-
The reaction is initiated by adding ATP (e.g., 500 µM) and incubated for 20-30 minutes at 30°C.[15]
-
-
Detection:
-
The reaction is stopped by adding SDS-PAGE loading buffer.[15]
-
Samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
Phosphorylation of the substrate (e.g., p-S6K1 at Thr389 for mTORC1, p-Akt at Ser473 for mTORC2) is detected using phospho-specific antibodies.[4][13]
-
Band intensities are quantified to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro mTOR kinase assay.
Cellular mTOR Activity Assay
This assay measures the inhibition of mTOR signaling within a cellular context.
Objective: To determine the cellular EC₅₀ of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Cells are washed with cold PBS and lysed in a buffer containing detergents and protease/phosphatase inhibitors.[7]
-
-
Protein Analysis:
-
Protein concentration in the lysates is determined (e.g., Bradford assay).[7]
-
Equal amounts of protein are analyzed by Western blotting as described above.
-
Phosphorylation of downstream targets is measured: p-S6K (Thr389) for mTORC1 and p-Akt (Ser473) for mTORC2.[4] Total protein levels are also measured as loading controls.
-
-
Data Analysis:
-
Signal intensities are quantified, and the concentration of this compound required to inhibit 50% of the phosphorylation signal (EC₅₀) is calculated.
-
Cell Proliferation and Viability Assay
This assay assesses the functional consequences of mTOR inhibition on cell growth.
Objective: To measure the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates (e.g., 96-well) at a low density.
-
Treatment: After allowing cells to adhere, they are treated with this compound (e.g., 250 nM), rapamycin (e.g., 50 nM), or vehicle.[4]
-
Incubation: Cells are incubated for several days (e.g., 4 days), with cell viability measured at different time points.[4]
-
Viability Measurement:
-
Data Analysis: Growth curves are plotted to compare the anti-proliferative effects of the different treatments.
Conclusion
This compound represents a landmark achievement in the development of mTOR-targeted agents. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 through an ATP-competitive mechanism has provided researchers with a powerful tool to overcome the limitations of rapamycin.[4] The comprehensive inhibition of mTOR signaling by this compound has been instrumental in uncovering novel, rapamycin-resistant functions of mTORC1 and in clarifying the distinct and overlapping roles of the two mTOR complexes in health and disease.[4] The data and protocols outlined in this guide underscore the foundational work that established this compound as a gold-standard mTOR inhibitor, paving the way for further investigation into the mTOR pathway and the development of next-generation inhibitors for clinical use.
References
- 1. invivogen.com [invivogen.com]
- 2. ubpbio.com [ubpbio.com]
- 3. This compound | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rapamycin.us [rapamycin.us]
- 7. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. cusabio.com [cusabio.com]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. selleckchem.com [selleckchem.com]
- 16. mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
Torin 1: A Technical Guide to Unraveling Rapamycin-Resistant mTORC1 Functions
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This in-depth technical guide explores the critical role of Torin 1 in the study of rapamycin-resistant functions of the mTORC1 signaling complex. We will delve into its mechanism of action, provide comparative data against the classical mTOR inhibitor rapamycin, and offer detailed experimental protocols for its application in research settings.
Introduction: The mTOR Signaling Nexus and the Limitations of Rapamycin
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2] It integrates a multitude of environmental cues, including growth factors, nutrients, energy status, and stress, to orchestrately control anabolic and catabolic processes.[3][4] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
mTORC1, characterized by its core component Raptor, is acutely sensitive to nutrient and growth factor signals. Its activation promotes protein synthesis, lipid biogenesis, and suppresses autophagy.[5] For decades, the macrolide antibiotic rapamycin has been the quintessential tool for studying mTORC1. Rapamycin, in complex with FKBP12, acts as an allosteric inhibitor of mTORC1.[6] However, a growing body of evidence has revealed that rapamycin is an incomplete inhibitor of mTORC1.[7][8][9] While it effectively blocks the phosphorylation of some substrates, such as S6 Kinase 1 (S6K1), it only weakly inhibits the phosphorylation of others, most notably, key sites on the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][10]
These functions that are not fully inhibited by rapamycin are termed "rapamycin-resistant mTORC1 functions." Their existence has significant implications for both basic research and clinical applications, as they represent cellular processes that are still active in the presence of rapamycin and its analogs (rapalogs).[11][12] To overcome this limitation, second-generation mTOR inhibitors were developed. This compound is a potent, selective, and ATP-competitive inhibitor of mTOR, and it has become an invaluable tool for interrogating these rapamycin-resistant pathways.[13][14]
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
The fundamental difference between rapamycin and this compound lies in their mode of binding to the mTOR kinase.
-
Rapamycin: Acts as an allosteric inhibitor. It forms a complex with the intracellular protein FKBP12, and this complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[6] This binding does not directly block the catalytic site but rather interferes with mTORC1's ability to access some of its substrates, leading to partial and substrate-selective inhibition.
-
This compound: Functions as an ATP-competitive inhibitor. It directly targets the kinase domain of mTOR, competing with ATP for binding.[13][14] This direct blockade of the catalytic site results in a complete and non-selective inhibition of all kinase activity of both mTORC1 and mTORC2.[8]
Unveiling Rapamycin-Resistant mTORC1 Signaling
The primary rapamycin-resistant functions of mTORC1 involve the regulation of cap-dependent translation through 4E-BP1. mTORC1 phosphorylates 4E-BP1 at multiple sites in a hierarchical manner.[15] This phosphorylation causes 4E-BP1 to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex and initiate cap-dependent translation.[3]
Rapamycin effectively inhibits the phosphorylation of certain "rapamycin-sensitive" sites like Ser65 on 4E-BP1, but is much less effective against "rapamycin-resistant" sites such as Thr37/46.[10] Complete dissociation of 4E-BP1 from eIF4E requires the phosphorylation of these resistant sites. Consequently, rapamycin treatment leads to incomplete activation of cap-dependent translation. This compound, by fully inhibiting mTORC1, prevents phosphorylation at both sensitive and resistant sites, leading to a much stronger suppression of translation than observed with rapamycin.[12][16][17]
Data Presentation: this compound vs. Rapamycin
The distinct mechanisms of this compound and rapamycin result in significantly different biochemical and cellular potencies.
Table 1: Inhibitor Potency against mTOR Complexes
| Compound | Target(s) | Mechanism | IC₅₀ (in vitro kinase assay) | Reference(s) |
| This compound | mTORC1 & mTORC2 | ATP-Competitive | 2-10 nM | [13][14][18][19][20] |
| Rapamycin | mTORC1 | Allosteric (via FKBP12) | N/A (not a direct kinase inhibitor) | [2][8] |
Table 2: Comparative Effects on Key mTORC1 Substrates
| Substrate / Phospho-site | Function | Effect of Rapamycin | Effect of this compound | Reference(s) |
| S6K1 (Thr389) | Ribosome biogenesis, cell size | Strong Inhibition | Strong Inhibition | [8][21] |
| 4E-BP1 (Ser65) | Cap-dependent translation | Partial Inhibition | Strong Inhibition | [9][10] |
| 4E-BP1 (Thr37/46) | Cap-dependent translation | Weak/No Inhibition (Resistant) | Strong Inhibition | [10][17] |
| ULK1 (Ser757) | Autophagy suppression | Weak/No Inhibition (Resistant) | Strong Inhibition | [10] |
Experimental Protocols
To investigate rapamycin-resistant mTORC1 functions, a common approach is to compare the effects of rapamycin and this compound on downstream signaling and cellular processes.
Western Blot Analysis of mTORC1 Substrate Phosphorylation
This protocol details the steps to assess the phosphorylation status of mTORC1 substrates in cultured cells following treatment with this compound or rapamycin.
Materials:
-
Cell culture medium, serum, and supplements
-
Cell line of interest (e.g., HEK293T, MEFs, MCF7)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Rapamycin (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membranes, transfer buffer, and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 250 nM), rapamycin (e.g., 100 nM), or DMSO vehicle for a specified time (e.g., 1-2 hours).[22]
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells once with ice-cold PBS.[23]
-
Aspirate PBS and add ice-cold lysis buffer.[23]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[23]
-
Incubate on ice for 30 minutes, vortexing occasionally.[23]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.[24]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBS-T.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal for each sample.
-
In Vitro mTORC1 Kinase Assay
This protocol allows for the direct measurement of mTORC1 kinase activity on a specific substrate in a cell-free system.
Materials:
-
Immunoprecipitation-grade anti-Raptor antibody
-
Protein A/G agarose beads
-
HEK293T cells (or other high-expressing line)
-
Cell Lysis Buffer (CHAPS-based)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM KCl)
-
Recombinant substrate (e.g., GST-4E-BP1)
-
ATP
-
This compound, Rapamycin, DMSO
-
SDS-PAGE and Western Blot reagents
-
Anti-phospho-4E-BP1 antibody
Procedure:
-
Immunoprecipitation of mTORC1:
-
Lyse cells using a CHAPS-based lysis buffer.[25]
-
Incubate the cell lysate with an anti-Raptor antibody for 3 hours at 4°C to capture mTORC1.[22]
-
Add Protein A/G agarose beads and incubate for another hour to pull down the antibody-mTORC1 complex.[22]
-
Wash the beads several times with lysis buffer, followed by a wash with Kinase Assay Buffer.[22]
-
-
Kinase Reaction:
-
Resuspend the beads (containing mTORC1) in Kinase Assay Buffer.
-
Add the inhibitors (this compound, rapamycin, or vehicle) and incubate for ~30 minutes.[26]
-
Initiate the reaction by adding the recombinant substrate (e.g., GST-4E-BP1) and ATP (e.g., 100-200 µM).[22][26]
-
Incubate at 37°C for 20-30 minutes with gentle agitation.[22]
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C.
-
Analyze the samples by SDS-PAGE and Western blot, using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46) to determine the extent of phosphorylation.
-
Conclusion
This compound has been instrumental in redefining our understanding of mTORC1 signaling. By providing a tool to completely shut down the kinase activity of mTOR, it has allowed researchers to dissect the full spectrum of mTORC1's downstream effects, particularly those related to the regulation of cap-dependent translation and autophagy that are incompletely targeted by rapamycin.[7][9][27] For scientists and drug development professionals, this compound and other ATP-competitive mTOR inhibitors offer a more complete picture of the consequences of mTOR pathway inhibition, providing a critical framework for developing more effective therapeutic strategies targeting cancer and other diseases characterized by aberrant mTOR signaling.[12][28]
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 15. The dynamic mechanism of 4E-BP1 recognition and phosphorylation by mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
Investigating the Effects of Torin 1 on Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and experimental methodologies for investigating the effects of Torin 1, a potent mTOR inhibitor, in the context of neurodegenerative disease models. This document synthesizes available data, details experimental protocols, and visualizes key pathways to aid researchers in designing and executing studies in this critical area of therapeutic development.
Introduction to this compound and its Mechanism of Action
This compound is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. Unlike the allosteric mTOR inhibitor rapamycin, this compound directly targets the ATP binding site of the mTOR kinase domain, leading to the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition results in a more complete suppression of mTOR signaling compared to rapamycin and its analogs.
The primary mechanism through which this compound is being investigated for therapeutic potential in neurodegenerative diseases is its ability to potently induce autophagy. Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins, including those implicated in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases. By inhibiting mTORC1, a negative regulator of autophagy, this compound effectively "switches on" this cellular clearance mechanism.
Quantitative Data on the Effects of this compound
A comprehensive review of the current literature reveals a notable gap in published in vivo quantitative data on the effects of this compound in established mouse models of Alzheimer's, Parkinson's, and Huntington's diseases. While the mechanism of this compound suggests therapeutic potential, rigorous in vivo studies quantifying its impact on key pathological and behavioral endpoints are largely absent from the public domain. The following tables summarize the available in vitro data, highlighting the need for further investigation in animal models.
Alzheimer's Disease Models: In Vitro Data
Table 1: Effects of this compound on Tau Pathology in Human iPSC-derived Neurons with a Presenilin-1 (PS1) Mutation
| Cell Model | This compound Concentration | Treatment Duration | Outcome Measure | Result |
| Human iPSC-derived neurons (PS1 F105C/F105C) | 1 µM | 2 days | Tau Phosphorylation (P-tau/total tau ratio) | Significant decrease |
| Human iPSC-derived neurons (PS1 F105C/F105C) | 1 µM | 2 days | Total Tau Levels | Significant decrease |
Data summarized from a study on presenilin-1 mutation leading to tau accumulation, which showed that this compound treatment markedly decreased the levels of phosphorylated and total tau in human neurons.[1]
Parkinson's Disease Models: In Vitro Data
Table 2: Effects of this compound on α-Synuclein in a Neuroblastoma Cell Line
| Cell Model | This compound Concentration | Outcome Measure | Result |
| SH-SY5Y Neuroblastoma Cells | 25, 100, 200 nM | Phosphorylated α-Synuclein (Ser129) | Significant dose-dependent decrease |
| SH-SY5Y Neuroblastoma Cells | 50, 100, 200 nM | Tetrameric α-Synuclein | Significant dose-dependent increase |
| SH-SY5Y Neuroblastoma Cells | 25, 50, 100, 200 nM | Monomeric α-Synuclein | No significant change |
Data summarized from a study investigating dose-dependent alterations of α-synuclein, where this compound was shown to modulate the phosphorylation and aggregation state of α-synuclein in a cell line model.[1]
A study using an in vitro toxin-based model of Parkinson's disease suggested that this compound is not neuroprotective and may even promote neuronal death.[2] This highlights the importance of further in vivo studies to clarify its effects in a more complex biological system.
Huntington's Disease Models
Currently, there is a lack of published quantitative data on the effects of this compound in either in vitro or in vivo models of Huntington's disease.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway and Autophagy Induction by this compound
The following diagram illustrates the central role of mTOR in regulating cell growth and autophagy, and how this compound intervenes in this pathway.
General Experimental Workflow for Investigating this compound in Neurodegenerative Disease Mouse Models
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of a neurodegenerative disease.
Detailed Experimental Protocols
The following are detailed protocols for key experiments relevant to the investigation of this compound in neurodegenerative disease models.
In Vivo Administration of this compound to Mice
-
Formulation: this compound is typically formulated for intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in a vehicle such as a solution of N-methyl-2-pyrrolidone (NMP), PEG400, and water (e.g., 20%:40%:40% v/v/v).[3]
-
Dosage: A commonly used dosage in mice is 20 mg/kg body weight, administered once daily.[3] However, dose-response studies are recommended to determine the optimal therapeutic window for a specific disease model and endpoint.
-
Procedure:
-
Prepare the this compound formulation immediately before use.
-
Weigh the mouse to determine the correct injection volume.
-
Administer the formulation via intraperitoneal injection.
-
Monitor the animals for any adverse effects.
-
For chronic studies, injections are typically performed daily for a specified number of weeks or months.
-
Western Blot Analysis of Autophagy Markers in Brain Tissue
-
Objective: To quantify the levels of autophagy-related proteins, such as LC3-II and p62, in brain tissue following this compound treatment.
-
Materials:
-
Brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., beta-actin). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
-
Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Mouse Models
-
Objective: To assess spatial learning and memory in mouse models of Alzheimer's disease (e.g., APP/PS1, 3xTg-AD) treated with this compound.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water, a submerged platform, and a video tracking system.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Four trials per day with a 15-minute inter-trial interval.
-
The mouse is released from one of four starting positions and allowed to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, it is allowed to remain there for 15 seconds. If not, it is guided to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between this compound-treated and vehicle-treated transgenic and wild-type mice.
Rotarod Test for Motor Coordination in Parkinson's Disease Mouse Models
-
Objective: To evaluate motor coordination and balance in a mouse model of Parkinson's disease (e.g., MPTP-induced) following this compound treatment.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training Phase: Acclimate the mice to the rotarod at a low, constant speed for a few days prior to testing.
-
Testing Phase:
-
Place the mouse on the rotating rod.
-
The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval.
-
-
-
Data Analysis: Compare the average latency to fall between this compound-treated and vehicle-treated MPTP-lesioned and control mice.[4]
Immunohistochemistry for α-Synuclein Aggregates in Parkinson's Disease Mouse Models
-
Objective: To visualize and quantify α-synuclein aggregates in the brains of Parkinson's disease mouse models.
-
Materials:
-
Formalin-fixed, paraffin-embedded or cryosectioned brain tissue
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-alpha-synuclein, anti-phospho-alpha-synuclein Ser129)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
-
-
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with normal goat serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Image the sections and quantify the α-synuclein-positive aggregates using image analysis software.
-
Measurement of Striatal Volume in Huntington's Disease Mouse Models
-
Objective: To assess the effect of this compound on striatal atrophy in a mouse model of Huntington's disease (e.g., R6/2).
-
Method 1: Stereology on Histological Sections:
-
Perfuse the mice and collect the brains.
-
Process the brains for paraffin or cryosectioning.
-
Stain serial sections with a neuronal marker (e.g., NeuN) or a general stain (e.g., Cresyl violet).
-
Use a stereology microscope and software (e.g., Stereo Investigator) to apply the Cavalieri estimator of volume.
-
Outline the striatum on systematically sampled sections and the software will calculate the estimated volume.[5]
-
-
Method 2: Magnetic Resonance Imaging (MRI):
-
Anesthetize the mouse and place it in an MRI scanner.
-
Acquire high-resolution T2-weighted images of the brain.
-
Use imaging software to manually or automatically segment the striatum in the 3D image data.
-
Calculate the volume of the segmented striatum.[6]
-
-
Data Analysis: Compare the striatal volumes between this compound-treated and vehicle-treated Huntington's disease model mice and wild-type controls.
Gaps in Current Research and Future Directions
The significant lack of in vivo data on the effects of this compound in established animal models of Alzheimer's, Parkinson's, and Huntington's diseases represents a critical knowledge gap. While the potent autophagy-inducing mechanism of this compound is well-established, its therapeutic efficacy and potential side effects in the context of complex neurodegenerative pathologies remain to be elucidated.
Future research should prioritize:
-
In vivo efficacy studies: Conducting well-controlled, long-term studies using this compound in relevant transgenic and toxin-induced mouse models of these diseases. These studies should include comprehensive behavioral analyses and post-mortem quantification of key pathological markers.
-
Dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies: Determining the optimal dosing regimen of this compound to achieve sustained target engagement in the brain while minimizing potential off-target effects.
-
Investigation of long-term safety: Assessing the long-term consequences of dual mTORC1/mTORC2 inhibition in the context of aging and neurodegeneration.
-
Combination therapies: Exploring the potential synergistic effects of this compound with other therapeutic agents, such as those targeting amyloid-beta or alpha-synuclein directly.
By addressing these research questions, the scientific community can better ascertain the true therapeutic potential of this compound and other mTOR inhibitors for the treatment of devastating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STRIATAL ATROPHY AND DENDRITIC ALTERATIONS IN A KNOCK-IN MOUSE MODEL OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Imaging to Detect Structural Brain Changes in Huntington’s Disease: A Review of Data from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Torin 1: A Technical Guide to its Potential in Anti-Aging Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular growth, metabolism, and aging. Its dysregulation is implicated in numerous age-related pathologies. While the allosteric mTORC1 inhibitor rapamycin has demonstrated life-extending effects in various model organisms, its incomplete inhibition of mTORC1 and lack of mTORC2 inhibition have prompted the exploration of more comprehensive mTOR inhibitors. Torin 1, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, has emerged as a promising tool in anti-aging research. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative findings from preclinical studies, presents detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Role of mTOR in Aging and the Advent of this compound
The mTOR pathway is a conserved signaling cascade that integrates nutrient and growth factor cues to orchestrate cellular responses.[1] It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1 is a central regulator of protein synthesis, cell growth, and autophagy, while mTORC2 is involved in cell survival and cytoskeletal organization.[2][3] The discovery that inhibiting mTOR signaling can extend lifespan in organisms from yeast to mammals has positioned it as a key target in geroscience.[4][5]
Rapamycin, the first-generation mTOR inhibitor, allosterically inhibits mTORC1 but has limited to no acute effect on mTORC2.[2] This incomplete inhibition has led to the development of ATP-competitive mTOR kinase inhibitors, such as this compound, which target the catalytic site of mTOR and effectively block the activity of both mTORC1 and mTORC2.[2][6] This dual inhibition offers a more complete suppression of mTOR signaling, potentially leading to more robust anti-aging effects.[1][7]
Mechanism of Action of this compound
This compound is a highly potent and selective ATP-competitive inhibitor of mTOR kinase.[8] It directly competes with ATP for binding to the mTOR catalytic site within both mTORC1 and mTORC2 complexes.[8] This mechanism of action leads to the comprehensive inhibition of the phosphorylation of downstream targets of both complexes.
mTORC1 Inhibition: this compound effectively blocks mTORC1-mediated phosphorylation of key substrates, including:
-
S6 Kinase 1 (S6K1): Inhibition of S6K1 phosphorylation at Thr389 leads to a downstream reduction in protein synthesis.[9]
-
4E-Binding Protein 1 (4E-BP1): this compound prevents the phosphorylation of 4E-BP1, allowing it to bind to and inhibit the translation initiation factor eIF4E, thereby suppressing cap-dependent translation.[10]
mTORC2 Inhibition: this compound also potently inhibits mTORC2, as evidenced by the reduced phosphorylation of its primary substrate:
-
Akt: Inhibition of Akt phosphorylation at Ser473 disrupts downstream signaling pathways involved in cell survival and metabolism.[11]
By inhibiting both mTORC1 and mTORC2, this compound induces a state that mimics cellular starvation, leading to the activation of catabolic processes like autophagy and a reduction in anabolic processes such as protein and lipid synthesis.[2]
Signaling Pathway of this compound's Action
Quantitative Data on this compound's Anti-Aging Effects
The following tables summarize key quantitative data from preclinical studies investigating the anti-aging potential of this compound.
Table 1: In Vitro Efficacy of this compound in Modulating Senescence
| Cell Type | Senescence Inducer | This compound Concentration | Outcome | Reference |
| HT-p21 human fibrosarcoma | IPTG-induced p21 | 1-3 nM | Detectable suppression of geroconversion | [12] |
| HT-p21 human fibrosarcoma | IPTG-induced p21 | 30 nM | Maximal gerosuppression | [12] |
| HT-p21 human fibrosarcoma | IPTG-induced p21 | 100 nM | Prevention of senescent morphology | [12] |
| Human WI38t fibroblasts | UVA irradiation | 30 nM | Prevention of UVA-induced senescent phenotype | [11] |
| Human Endothelial Colony Forming Cells (ECFCs) | Etoposide | 30 nM | Inhibition of senescence establishment | [6] |
| HT-p21 human fibrosarcoma | IPTG-induced p21 | 20 nM | IC50 for decreasing senescence-associated hypertrophy | [1] |
Table 2: In Vivo Efficacy of this compound in Model Organisms
| Model Organism | Treatment Details | Outcome | Reference |
| Drosophila melanogaster (females) | 0.5 µM in diet | Mean lifespan increased from 22 to 28 days | [13] |
| Drosophila melanogaster (females) | 1 µM in diet | Mean lifespan increased from 22 to 30 days | [13] |
| Drosophila melanogaster (females) | 5 µM in diet | Mean lifespan increased from 22 to 33 days | [13] |
| Drosophila melanogaster (females) | 10 µM in diet | Mean lifespan increased from 22 to 35 days | [13] |
| C57BL/6 Mice | 20 mg/kg IP for 7 days | Reduced markers of senescence in liver hepatocytes | [10][11] |
Table 3: Comparative Efficacy of this compound and Rapamycin
| Parameter | This compound | Rapamycin | Cell Type/Model | Reference |
| Suppression of Senescent Morphology | More potent | Less potent | HT-p21 cells | [12] |
| Suppression of Cellular Hypertrophy | More potent | Less potent | HT-p21 cells | [1][12] |
| Inhibition of p-S6K(T389) | Effective at gerosuppressive concentrations | Effective | HT-p21 cells | [12] |
| Inhibition of p-4EBP1(T37/46) | Inhibits | Does not inhibit at clinically relevant concentrations | General observation | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-aging potential.
In Vitro Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted for cultured cells treated with this compound to assess cellular senescence.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)
Procedure:
-
Plate cells in a 6-well plate and treat with this compound and/or a senescence-inducing agent for the desired duration.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 1 mL of fixative solution per well for 10-15 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Prepare the final staining solution immediately before use by adding the X-gal stock solution to the staining buffer.
-
Add 1 mL of the staining solution to each well.
-
Incubate the plate at 37°C in a dry incubator (no CO2) for 12-16 hours, protected from light.[15]
-
Observe the cells under a bright-field microscope and count the percentage of blue-stained (senescent) cells.
Western Blot Analysis of mTOR Signaling
This protocol details the detection of key phosphorylated proteins in the mTOR pathway following this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with this compound for the specified time (e.g., 1-24 hours).[10]
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Administration of this compound to Mice
This protocol describes the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline or water
Formulation for Intraperitoneal (IP) Injection:
-
Dissolve this compound in 100% NMP to a concentration of 25 mg/mL.[3]
-
Dilute this stock solution 1:4 with sterile 50% PEG400 prior to injection.[3]
-
Administer the final solution to mice via IP injection at the desired dosage (e.g., 20 mg/kg).[11]
Formulation for Oral Gavage:
-
Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) sodium carboxymethyl cellulose (Na CMC) with 0.1% (v/v) Tween-80 in water.[11]
-
Administer the suspension to mice via oral gavage at the desired dosage (e.g., 10 mg/kg).[11]
Experimental Workflow for In Vivo Study:
Lifespan Study in Drosophila melanogaster
This protocol outlines a method for assessing the effect of dietary this compound on the lifespan of fruit flies.
Materials:
-
Standard fly food medium
-
This compound
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Vials for housing flies
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the molten fly food to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10 µM). Prepare a control food with DMSO only.[13]
-
Collect newly eclosed adult flies and separate them by sex.
-
Place a defined number of flies (e.g., 25) into vials containing either the control or this compound-supplemented food.
-
Transfer the flies to fresh food vials every 2-3 days and record the number of dead flies at each transfer.[13]
-
Continue the experiment until all flies have died.
-
Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the effect of this compound on lifespan.
Conclusion and Future Directions
This compound has demonstrated significant potential as a research tool to investigate the role of mTOR signaling in aging. Its ability to potently inhibit both mTORC1 and mTORC2 provides a more complete picture of the downstream effects of mTOR suppression compared to rapamycin. In vitro studies consistently show that this compound can suppress cellular senescence, a key hallmark of aging. Furthermore, in vivo studies in model organisms like Drosophila melanogaster have shown promising lifespan-extending effects.
However, several questions remain. The long-term effects of dual mTORC1/mTORC2 inhibition in mammals need to be thoroughly investigated, as mTORC2 plays crucial roles in metabolic homeostasis.[17] The optimal dosing and treatment schedules for maximizing anti-aging benefits while minimizing potential side effects are yet to be determined. Future research should focus on long-term studies in mammalian models to assess the impact of this compound on healthspan and lifespan, and to further elucidate the specific molecular mechanisms by which it confers its anti-aging effects. The development of tissue-specific mTOR inhibitors may also be a promising avenue to harness the benefits of mTOR inhibition while mitigating systemic side effects.
References
- 1. Gerosuppression by pan-mTOR inhibitors | Aging [aging-us.com]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Mechanisms of Life Span Extension by Rapamycin in the Fruit Fly Drosophila melanogaster | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liver Damage, Inflammation and Enhanced Tumorigenesis after Persistent mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Torin 1 for Effective mTOR Inhibition In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from upstream pathways, including growth factors, amino acids, and cellular energy levels.[1] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[2][3] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer and neurological disorders.[1] Torin 1 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, making it a critical tool for studying mTOR signaling.[2][4] Unlike rapamycin, which only partially and allosterically inhibits mTORC1, this compound provides a more complete inhibition of mTORC1-dependent functions and also targets mTORC2.[4][5]
These application notes provide a comprehensive guide to utilizing this compound for effective mTOR inhibition in in vitro settings. This document outlines effective concentrations, detailed experimental protocols, and data presentation guidelines to assist researchers in obtaining reliable and reproducible results.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the mTOR kinase domain.[6] This mechanism allows it to directly inhibit the catalytic activity of both mTORC1 and mTORC2.[4] mTORC1, when active, phosphorylates downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[3] mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473 and PKCα.[3][7] By inhibiting both complexes, this compound provides a robust tool to dissect the roles of mTOR signaling in various cellular processes.
Figure 1: mTOR Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The effective concentration of this compound for mTOR inhibition can vary depending on the cell line, treatment duration, and the specific assay being performed. The following tables summarize key quantitative data from published literature.
Table 1: IC50 Values for this compound
| Target | Assay Type | IC50 Value | Reference |
| mTOR | Cell-free kinase assay | 3 nM | [8][9] |
| mTORC1 | Cell-free kinase assay | 2 nM | [5][10] |
| mTORC2 | Cell-free kinase assay | 10 nM | [5][10] |
| mTORC1/mTORC2 | In vitro kinase assay | 2 - 10 nM | [4] |
| PI3K | Cell-free assay | 1800 nM | [5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration | Effect | Reference |
| MEFs (p53-/-) | Western Blot | 2 - 10 nM | Inhibition of S6K (T389) and Akt (S473) phosphorylation | [4] |
| MEFs (p53-/-) | Cell Viability | 250 nM | Complete inhibition of cell proliferation | [10][11] |
| HeLa | Autophagy Induction | Not specified | Induces autophagy | |
| LN-18 (Glioblastoma) | Cell Proliferation/Migration | 300 - 1000 nM | Dose-dependent inhibition | [9] |
| BON (Human Endocrine) | Western Blot | 62.5 - 150 µM | Decreased phosphorylation of Akt, p70S6K, and 4E-BP1 | [10] |
| HEK293T | Western Blot | 250 nM | Inhibition of mTORC1 and mTORC2 | [12] |
| A375 | Western Blot | 250 nM | mTORC1 inhibition | [13] |
| Glioblastoma (GB) cells | Western Blot | 100 - 2000 nM | Dose-dependent suppression of p-4E-BP1 | [14] |
Note: The wide range of effective concentrations highlights the importance of empirical determination of the optimal concentration for each specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. It is soluble in DMSO. To prepare a stock solution, dissolve this compound in DMSO to a concentration of 1-10 mM. For example, to make a 3 mM stock solution, dissolve 1 mg of this compound (MW: 607.62 g/mol ) in 548 µL of DMSO. Gentle warming may be required for complete dissolution.
-
Storage: Store the stock solution at -20°C.[2] Avoid repeated freeze-thaw cycles.[2]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to assess the phosphorylation status of key mTORC1 and mTORC2 substrates.
Figure 2: Western Blot Experimental Workflow.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-mTOR (Ser2448), mTOR, phospho-S6K1 (Thr389), S6K1, phospho-Akt (Ser473), Akt, phospho-4E-BP1 (Thr37/46), 4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Separate the proteins by SDS-PAGE using a gel with an appropriate acrylamide percentage for the target proteins. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory effect of this compound on the kinase activity of purified mTORC1 or mTORC2.
Materials:
-
Purified, active mTORC1 or mTORC2 complex
-
Inactive substrate (e.g., GST-S6K1 for mTORC1, GST-AKT1 for mTORC2)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)[5][10]
-
ATP
-
SDS-PAGE sample buffer
-
Antibodies for detecting phosphorylated and total substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified mTOR complex, and the inactive substrate.[5]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of approximately 500 µM.[5][10]
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[5][10]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[5][10]
-
Analysis: Analyze the samples by Western blotting to detect the phosphorylation of the substrate.
Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.[5]
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 for cell growth inhibition.
Conclusion
This compound is a powerful and specific inhibitor of both mTORC1 and mTORC2, providing a valuable tool for researchers studying mTOR signaling. The effective concentration for in vitro studies typically ranges from the low nanomolar to the low micromolar range, depending on the specific experimental context. It is crucial to empirically determine the optimal concentration and treatment duration for each cell line and assay to ensure accurate and reproducible results. The protocols provided in these application notes offer a solid foundation for investigating the multifaceted roles of mTOR in cellular physiology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ubpbio.com [ubpbio.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | mTOR inhibitor | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Note: Detecting mTOR Phosphorylation Following Torin 1 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection of phosphorylated mechanistic target of rapamycin (p-mTOR) in cell lysates following treatment with Torin 1, a potent and selective mTOR inhibitor.
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1][2] this compound is an ATP-competitive mTOR inhibitor that, unlike rapamycin, effectively inhibits both mTORC1 and mTORC2.[2][3][4] Western blotting is a widely used technique to assess the activity of the mTOR pathway by detecting the phosphorylation status of mTOR itself and its downstream targets. This protocol outlines a reliable method for preparing cell lysates after this compound treatment and performing a Western blot to detect p-mTOR.
mTOR Signaling Pathway and this compound Inhibition
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy levels. mTORC1 activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[5][6] mTORC2 is involved in regulating cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473.[1][5] this compound inhibits the kinase activity of both mTORC1 and mTORC2, leading to a decrease in the phosphorylation of their respective downstream targets.[3][5]
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for cultured cells grown in 6-well plates. Adjust volumes accordingly for other plate sizes.
Materials
-
Cell Culture: Adherent cells of interest
-
This compound: Stock solution in DMSO (e.g., 1 mM)
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or NP-40 lysis buffer (10 mM Tris-Cl pH 7.5, 2 mM EDTA, 150 mM NaCl, 1% NP-40).[1][7] Supplement with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay: BCA or Bradford assay kit
-
Sample Buffer: 4X Laemmli sample buffer
-
SDS-PAGE: Acrylamide gels (e.g., 6-8% for mTOR), running buffer, and electrophoresis apparatus
-
Protein Transfer: PVDF membrane, transfer buffer, and transfer apparatus
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager or X-ray film
Procedure
1. Cell Culture and this compound Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 10-1000 nM) or vehicle control (DMSO) for the specified duration (e.g., 1-24 hours).[3]
2. Cell Lysis: a. After treatment, aspirate the culture medium. To avoid altering mTOR activity, it is recommended to proceed directly to lysis without washing with PBS.[1] If a wash is necessary, perform it very quickly with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well.[7] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7] d. Incubate on ice for 30 minutes, vortexing every 10 minutes.[7] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7] f. Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. Take a consistent amount of protein from each sample (e.g., 20-30 µg) and add 4X Laemmli sample buffer to a final concentration of 1X.[7] b. Boil the samples at 95°C for 5 minutes.[7]
5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples onto a 6% or 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[7] b. Run the gel at 100-120 V until the dye front reaches the bottom.[7] c. Transfer the separated proteins to a PVDF membrane. A wet transfer at 100 V for 90-120 minutes is recommended for a large protein like mTOR.[6][7]
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7] b. Incubate the membrane with the primary antibody against p-mTOR (Ser2448), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[7][8] c. Wash the membrane three times for 10 minutes each with TBST.[7] d. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[7] b. Capture the chemiluminescent signal using a digital imaging system or autoradiography film.[7] c. To normalize the data, the membrane can be stripped and re-probed with an antibody for total mTOR and a loading control like β-actin.[7] d. Quantify the band intensities using densitometry software such as ImageJ.[7]
Experimental Workflow
Caption: Western blot workflow for p-mTOR detection.
Data Presentation
The expected outcome of this experiment is a dose-dependent decrease in the phosphorylation of mTOR at Ser2448 and its downstream targets following this compound treatment. The data can be quantified by densitometry and presented as a ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.
| Treatment (24h) | p-mTOR (Ser2448) / Total mTOR (Relative Units) | p-S6K (Thr389) / Total S6K (Relative Units) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Units) | p-Akt (Ser473) / Total Akt (Relative Units) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | ↓ | ↓ | ↓ | ↓ |
| This compound (250 nM) | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| This compound (500 nM) | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| This compound (1000 nM) | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ |
Arrows indicate an expected decrease in phosphorylation relative to the vehicle control. The number of arrows represents the anticipated magnitude of the decrease. A dose-dependent suppression of S6K and 4E-BP1 phosphorylation is expected with this compound treatment.[5] Similarly, phosphorylation of AKT at Ser473 is expected to be significantly reduced or abolished by this compound treatment.[5]
Troubleshooting
-
No or Weak Signal:
-
Ensure fresh lysis buffer with active protease and phosphatase inhibitors was used.
-
Verify the primary and secondary antibody concentrations and incubation times.
-
Confirm efficient protein transfer.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody for the target protein.
-
Increase the stringency of the washing steps.
-
Run a negative control (e.g., lysate from cells known not to express the target protein).
-
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. ubpbio.com [ubpbio.com]
- 5. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Measuring mTORC1/mTORC2 Activity Using Torin 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4][5] mTORC1 controls protein synthesis by phosphorylating substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][5][6] mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.[2][3] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[2][5]
Torin 1 is a potent and selective ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2.[1][4][5][6] Unlike the allosteric inhibitor rapamycin, which primarily affects a subset of mTORC1 functions, this compound provides a more complete blockade of mTOR signaling, making it an invaluable tool for studying the full range of mTOR-dependent cellular processes.[1][4] These application notes provide detailed protocols for using this compound in kinase assays to measure the activity of both mTORC1 and mTORC2.
mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the mTOR signaling pathway, highlighting the roles of mTORC1 and mTORC2 and the point of inhibition by this compound.
Caption: mTOR signaling pathway illustrating mTORC1 and mTORC2 complexes and inhibition by this compound.
Quantitative Data: this compound Inhibition of mTORC1 and mTORC2
This compound exhibits high potency against both mTOR complexes. The following table summarizes the inhibitory concentrations (IC50) of this compound for mTORC1 and mTORC2 from in vitro kinase assays.
| Complex | Substrate | IC50 (nM) | Reference |
| mTORC1 | S6K1 | ~2 | [1][4][7] |
| mTORC2 | Akt1 | ~10 | [1][4][7] |
| mTOR (cellular) | pS6K1 (T389) | 2 | [2] |
| PI3K (cellular) | pAkt (T308) | 1800 | [2] |
Experimental Protocols
In Vitro mTORC1/mTORC2 Kinase Assay
This protocol describes an in vitro kinase assay using immunoprecipitated mTORC1 and mTORC2 to assess the inhibitory activity of this compound.
Experimental Workflow
Caption: Workflow for an in vitro mTORC1/mTORC2 kinase assay.
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
CHAPS lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.4% CHAPS, protease and phosphatase inhibitors)[2]
-
Antibodies for immunoprecipitation: anti-Raptor (for mTORC1) and anti-Rictor (for mTORC2)[8]
-
Protein A/G agarose beads
-
Kinase wash buffer (e.g., 25 mM HEPES-KOH pH 7.4, 20 mM KCl)[8]
-
5x Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl2)[8]
-
Recombinant substrates: GST-S6K1 (for mTORC1) and GST-Akt1 (for mTORC2)[4][8]
-
ATP solution
-
This compound (dissolved in DMSO)
-
4x SDS sample buffer
-
Antibodies for Western blotting: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt
Procedure
-
Cell Lysis:
-
Immunoprecipitation:
-
Kinase Assay:
-
Wash the immunoprecipitated mTORC1 or mTORC2 complexes once with kinase wash buffer.[8][9]
-
Resuspend the beads in kinase reaction buffer.
-
Add the recombinant substrate (GST-S6K1 for mTORC1 or GST-Akt1 for mTORC2).[4]
-
Add this compound at desired concentrations (a vehicle control with DMSO should be included).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 37°C for 20-30 minutes with gentle agitation.[8][9]
-
-
Analysis:
Cellular Assay for mTORC1/mTORC2 Activity
This protocol describes how to assess the effect of this compound on mTORC1 and mTORC2 activity in a cellular context by analyzing the phosphorylation of downstream targets.
Materials and Reagents
-
Cell line of interest (e.g., MEFs, MCF7, HCT116)[4]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Rapamycin (optional, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[3]
-
BCA or Bradford protein assay kit
-
Antibodies for Western blotting: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., actin or tubulin).[5]
Procedure
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for Western blotting.[3]
-
-
Western Blot Analysis:
-
Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of mTORC1 substrates (S6K, 4E-BP1) and the mTORC2 substrate (Akt).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of inhibition of mTORC1 and mTORC2 activity.
-
Data Interpretation
-
In Vitro Assay: A decrease in the phosphorylation of S6K1 (for mTORC1) or Akt1 (for mTORC2) in the presence of this compound indicates direct inhibition of the respective complex's kinase activity.
-
Cellular Assay: A dose-dependent decrease in the phosphorylation of downstream targets such as S6K, 4E-BP1 (for mTORC1), and Akt at Ser473 (for mTORC2) confirms the inhibitory effect of this compound on mTOR signaling in cells.[5][10]
Conclusion
This compound is a powerful research tool for the comprehensive inhibition of both mTORC1 and mTORC2. The provided protocols offer robust methods for quantifying the activity of these complexes and assessing the efficacy of this compound in both biochemical and cellular settings. These assays are crucial for researchers in academia and industry who are investigating the intricacies of the mTOR signaling pathway and developing novel therapeutic agents targeting this critical cellular regulator.
References
- 1. rapamycin.us [rapamycin.us]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Autophagy Induction Assay Using Torin 1 and LC3-II Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth and metabolism.[1] mTOR forms two distinct complexes, mTORC1 and mTORC2, which integrate various cellular signals to control anabolic and catabolic processes.[1] A key function of mTORC1 is the negative regulation of autophagy.[1][2] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1/2 complex, a critical initiator of autophagy.[1]
Torin 1 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[2][3] Unlike the allosteric mTORC1 inhibitor rapamycin, this compound provides a more complete blockade of mTOR signaling, leading to a more robust induction of autophagy.[1][4][5] This makes this compound an invaluable tool for studying the mechanisms of autophagy and for screening potential autophagy-modulating therapeutics.
A reliable method for monitoring autophagy is the detection of microtubule-associated protein 1 light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II. LC3-II is recruited to the membranes of autophagosomes, the double-membraned vesicles that sequester cytoplasmic cargo for degradation.[6] Therefore, the conversion of LC3-I to LC3-II and the formation of LC3-II puncta are widely used as markers of autophagosome formation and autophagy induction.
These application notes provide detailed protocols for inducing autophagy in cultured cells using this compound and for the subsequent detection and quantification of the autophagy marker LC3-II by Western blotting and immunofluorescence microscopy.
Signaling Pathway of Autophagy Induction by this compound
Caption: mTORC1 inhibition by this compound initiates autophagy.
Experimental Workflow for Autophagy Induction and Detection
Caption: Workflow for autophagy analysis using this compound.
Materials and Reagents
-
Cell Lines: HeLa, HEK293, MEFs, or other appropriate cell lines.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: (e.g., from Cayman Chemical, Selleckchem). Prepare a 10 mM stock solution in DMSO.
-
Autophagy Flux Inhibitor (Optional): Chloroquine (CQ) or Bafilomycin A1 (BafA1).
-
Reagents for Western Blotting:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
12-15% SDS-PAGE gels.
-
PVDF membranes (0.2 µm).
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
-
Reagents for Immunofluorescence:
-
Glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (0.25% Triton X-100 in PBS).
-
Blocking Buffer (1% BSA, 22.52 mg/mL glycine in PBST).
-
Primary Antibody: Rabbit anti-LC3B.
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Antifade mounting medium.
-
Experimental Protocols
Protocol 1: Induction of Autophagy with this compound
-
Cell Seeding: Seed cells in 6-well plates (for Western blotting) or on glass coverslips in 24-well plates (for immunofluorescence) to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium. A final concentration range of 250 nM to 1 µM is recommended for robust autophagy induction.[7][8][9]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
(Optional) To assess autophagic flux, co-treat cells with this compound and a lysosomal inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.[7] This will block the degradation of autophagosomes, leading to an accumulation of LC3-II.
-
-
Incubation: Incubate cells for a period of 2 to 6 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Proceed to Detection: After incubation, proceed immediately to either the Western Blotting or Immunofluorescence protocol.
Protocol 2: LC3-II Detection by Western Blotting
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 12-15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom. LC3-I typically runs at 16-18 kDa, while the lipidated LC3-II form migrates faster, appearing at 14-16 kDa.[10]
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. The level of autophagy is typically represented as the ratio of LC3-II to the loading control.[11]
-
Protocol 3: LC3-II Detection by Immunofluorescence
-
Cell Fixation and Permeabilization:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with primary anti-LC3B antibody (e.g., 1:400 dilution in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields for each condition. Autophagy induction is characterized by the formation of distinct, punctate LC3 staining in the cytoplasm.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the average number of puncta per cell indicates autophagy induction.
-
Data Presentation
Table 1: Quantification of LC3-II Levels by Western Blot
| Treatment Group | This compound Conc. | Treatment Time (hr) | Normalized LC3-II / β-actin Ratio (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 0 µM | 4 | 1.0 |
| This compound | 250 nM | 4 | 3.5 ± 0.4 |
| This compound | 500 nM | 4 | 5.2 ± 0.6 |
| This compound | 1 µM | 4 | 6.8 ± 0.7 |
| This compound + Chloroquine | 1 µM + 50 µM | 4 | 12.5 ± 1.1 |
Data are representative and presented as mean ± SD from three independent experiments. The fold change is calculated relative to the vehicle control.
Table 2: Quantification of LC3 Puncta by Immunofluorescence
| Treatment Group | This compound Conc. | Treatment Time (hr) | Average Number of LC3 Puncta per Cell |
| Vehicle Control (DMSO) | 0 µM | 4 | 4 ± 1 |
| This compound | 250 nM | 4 | 15 ± 3 |
| This compound | 500 nM | 4 | 28 ± 5 |
| This compound | 1 µM | 4 | 45 ± 6 |
| This compound + Chloroquine | 1 µM + 50 µM | 4 | 82 ± 9 |
Data are representative and presented as mean ± SD from counting at least 50 cells per condition from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No increase in LC3-II after this compound treatment (Western Blot) | Inactive this compound. | Use a fresh stock of this compound. Confirm its activity by checking for dephosphorylation of mTORC1 substrates like p70S6K. |
| Insufficient treatment time or concentration. | Perform a time-course (2, 4, 6, 8 hours) and dose-response (100 nM to 2 µM) experiment to optimize conditions for your cell line. | |
| Poor antibody quality. | Use an antibody validated for LC3 detection in Western blotting. | |
| High background in immunofluorescence | Incomplete blocking or insufficient washing. | Increase blocking time to 1 hour. Increase the number and duration of wash steps. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| LC3-I and LC3-II bands are not well-resolved (Western Blot) | Incorrect gel percentage. | Use a higher percentage gel (e.g., 15% or a 4-20% gradient gel) to improve the separation of these low molecular weight proteins.[10] |
| Excessive running of the gel. | Monitor the migration of the protein ladder and stop the gel before smaller proteins run off. | |
| Difficulty in quantifying LC3 puncta | Diffuse cytoplasmic staining masks puncta. | Ensure proper permeabilization. Use confocal microscopy for better resolution and to exclude out-of-focus fluorescence. |
| High cell density. | Seed cells at a lower density to clearly visualize individual cell boundaries and cytoplasm. |
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. gsk3b.com [gsk3b.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of lysosomal function in the course of autophagy via mTORC1 suppression and autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability Following Torin 1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Torin 1 is a potent and highly selective, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with IC₅₀ values in the low nanomolar range.[3][4][5] Unlike the allosteric mTORC1 inhibitor rapamycin, this compound provides a more complete inhibition of mTORC1 signaling, including rapamycin-resistant functions such as the phosphorylation of 4E-BP1.[3][6]
The mTOR signaling pathway is a crucial regulator of cellular processes including cell growth, proliferation, survival, and metabolism.[1][7] By inhibiting both mTORC1 and mTORC2, this compound can effectively block signals required for cell growth and proliferation, often leading to cell cycle arrest and the induction of autophagy.[1][2][8] These characteristics make this compound a valuable tool for studying mTOR-dependent phenomena and a potential therapeutic agent, particularly in cancer research.
This document provides detailed protocols for assessing cell viability and cytotoxicity following treatment with this compound, utilizing two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
mTOR Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pnas.org [pnas.org]
- 7. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Torin 1 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Torin 1, a potent and selective mTOR kinase inhibitor, in mouse xenograft models. The information is compiled from peer-reviewed studies and established protocols to assist in the design and execution of in vivo efficacy studies.
Introduction
This compound is a second-generation ATP-competitive inhibitor of mTOR (mammalian target of rapamycin), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete blockade of mTOR signaling compared to rapamycin and its analogs.[1][2] This dual inhibitory action makes this compound a valuable tool for preclinical cancer research, particularly in the context of mouse xenograft models, to evaluate its anti-tumor efficacy.
Data Presentation: this compound Dosage and Administration
The following table summarizes the recommended dosage and administration of this compound in various mouse xenograft models based on published literature.
| Parameter | Details | Xenograft Model(s) | Reference(s) |
| Dosage | 20 mg/kg | U87MG glioblastoma, Colon cancer | [2][3][4][5][6] |
| Administration Route | Intraperitoneal (IP) Injection | U87MG glioblastoma, Colon cancer | [3][4][7] |
| Dosing Schedule | Once daily (q.d.) | U87MG glioblastoma, Colon cancer | [3][4][7] |
| Vehicle Formulation 1 | 20% N-methyl-2-pyrrolidone (NMP), 40% PEG400, 40% Water | U87MG glioblastoma, Colon cancer | [3][4][7] |
| Vehicle Formulation 2 | This compound dissolved in 100% NMP (25 mg/ml), then diluted 1:4 with 50% PEG400 | General in vivo studies | [3][7][8] |
| Reported Efficacy | Inhibition of tumor growth | U87MG glioblastoma, Colon cancer | [2][4][9] |
| Reported Toxicity | Well-tolerated at 20 mg/kg; no significant body weight changes | Colon cancer | [4] |
Experimental Protocols
This section outlines a detailed methodology for a typical in vivo study using this compound in a subcutaneous mouse xenograft model.
Materials
-
This compound (≥95% purity)
-
Vehicle components:
-
N-methyl-2-pyrrolidone (NMP), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Water for injection, sterile
-
-
Cancer cell line (e.g., U87MG glioblastoma, colon cancer cell lines)
-
Matrigel (or other appropriate extracellular matrix)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
CO2 for euthanasia
Protocol
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Anesthetize the mice and subcutaneously inject the cell suspension (typically 2 x 10^6 cells in 100 µL) into the flank.[3][7]
-
Monitor the mice for tumor growth.
-
-
This compound Formulation:
-
Vehicle Formulation 1: Prepare a sterile solution of 20% NMP, 40% PEG400, and 40% water. Dissolve this compound in this vehicle to a final concentration of 5 mg/mL to achieve a 20 mg/kg dose in a 100 µL injection volume for a 25g mouse.[3][4][7]
-
Vehicle Formulation 2: Dissolve this compound in 100% NMP to a concentration of 25 mg/mL. Just prior to injection, dilute this stock solution 1:4 with sterile 50% PEG400.[3][7][8]
-
Protect the formulation from light and use it fresh.
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every other day.[3][7]
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
mTOR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for a this compound mouse xenograft study.
References
- 1. invivogen.com [invivogen.com]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. stemcell.com [stemcell.com]
Application Notes: Torin 1 Treatment for Autophagy Induction
Topic: Torin 1 Treatment Duration for Observing Autophagy Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and highly selective second-generation ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase. Unlike the allosteric inhibitor rapamycin, this compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete and robust induction of autophagy.[1] Inhibition of mTORC1 mimics a cellular starvation state, initiating the autophagy cascade by activating the ULK1 complex and promoting the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound for autophagy studies, with a focus on optimal treatment durations and concentrations across various cell types.
Data Presentation: this compound Treatment Conditions for Autophagy Induction
The optimal duration and concentration for this compound treatment are cell-type dependent and vary based on the specific autophagy marker being assessed. The following tables summarize quantitative data from various studies.
Table 1: Short-Term this compound Treatment (≤ 6 hours) Primary Endpoint: Inhibition of mTOR signaling and initial autophagosome formation.
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 1 - 3 hours | Dephosphorylation of ULK1; increased GFP-LC3 puncta. | [4][5] |
| Human Macrophages (hMDMs) | 250 nM | 4 - 6 hours | Dephosphorylation of S6 and 4EBP1; conversion of LC3-I to LC3-II. | [6] |
| A549 Lung Carcinoma Cells | 10 µM | 3 hours | Increased endogenous LC3B puncta. | [7] |
| Primary Macrophages | Not Specified | 6 hours | Increased LC3 puncta and decreased p62 levels. | [8] |
| MEFs | 1 µM | 3 hours | Increased GFP-LC3 levels, further enhanced with Chloroquine (CQ). | [5][9] |
Table 2: Mid-Term this compound Treatment (12 - 24 hours) Primary Endpoint: Significant autophagic flux and degradation of autophagy substrates.
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Human Corneal Fibroblasts | 500 nM | 12 hours | Increased nuclear translocation of TFEB; upregulated LC3 and CTSD expression. | [3] |
| Tsc2-/- MEFs | 250 nM | 16 hours | Accumulation of triglycerides (a downstream metabolic effect). | [10] |
| H4 Neuroglioma Cells | 250 nM | 18 hours | Increased LC3-II levels, further potentiated by Bafilomycin A1. | [11] |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 18 hours | Activation of autophagic activity confirmed by Western blot. | [12] |
| HeLa Cells | 250 nM | 20 hours | Significant reduction of phosphorylated TFEB (S211). | [2] |
Table 3: Long-Term this compound Treatment (> 24 hours) Primary Endpoint: Long-term cellular responses and analysis in tissue models.
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Mouse Fetal Skin Explants | 2.5 µM | 72 hours | Upregulation of autophagy markers in terminally differentiating keratinocytes. | [13] |
| Human ECFCs | 10 nM - 100 nM | 3 - 5 days | Increased cellular senescence markers and activation of autophagy. | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagic Flux
This protocol is used to quantify the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, and to measure the degradation of the autophagy receptor p62/SQSTM1. Measuring autophagic flux (the rate of autophagic degradation) is critical and is achieved by comparing this compound treatment with and without a lysosomal inhibitor like Bafilomycin A1 (BafA1).
Materials:
-
Cells of interest cultured in appropriate media.
-
This compound (e.g., 250 nM - 1 µM final concentration).
-
Bafilomycin A1 (e.g., 100 nM final concentration).
-
DMSO (vehicle control).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-p-S6K, Rabbit anti-S6K, and a loading control (e.g., Mouse anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treatment:
-
Divide cells into four groups: 1) Vehicle (DMSO), 2) this compound, 3) Bafilomycin A1, 4) this compound + Bafilomycin A1.
-
Treat with this compound for the desired duration (e.g., 6, 12, or 18 hours).
-
For the BafA1 and this compound + BafA1 groups, add Bafilomycin A1 for the final 2-4 hours of the this compound incubation period.[12][13]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel (a higher percentage gel is needed to resolve LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Analysis:
-
mTOR Inhibition: Confirm a decrease in the p-S6K/Total S6K ratio in this compound-treated samples.
-
Autophagy Induction: Look for an increase in the LC3-II/β-actin ratio with this compound treatment.
-
Autophagic Flux: A significant accumulation of LC3-II in the "this compound + BafA1" group compared to the "this compound" group indicates active autophagic flux. A decrease in p62 levels with this compound treatment, which is rescued in the presence of BafA1, also confirms flux.
-
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method visualizes autophagosome formation by detecting the translocation of LC3 from a diffuse cytoplasmic pattern to distinct puncta. This can be done using cells stably expressing GFP-LC3 or by immunofluorescence for endogenous LC3.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
GFP-LC3 expressing stable cell line (or reagents for transient transfection).
-
This compound and DMSO.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization (for immunofluorescence).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody: Rabbit anti-LC3B (for immunofluorescence).
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit).
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. Allow them to adhere overnight. Treat with this compound or DMSO for the desired time (e.g., 3-6 hours).
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining (for endogenous LC3):
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA for 30 minutes.
-
Incubate with primary anti-LC3B antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with fluorescent secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting:
-
Incubate with DAPI for 5 minutes to stain nuclei.
-
Wash once with PBS.
-
Mount coverslips onto glass slides using antifade medium.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Acquire images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell. An increase in the average number of puncta per cell in this compound-treated cells compared to control indicates autophagy induction.
-
Mandatory Visualizations
Caption: this compound inhibits mTORC1/2 to induce autophagy.
Caption: Workflow for assessing this compound-induced autophagy.
Caption: Temporal relationship of autophagy markers post-Torin 1.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of lysosomal function in the course of autophagy via mTORC1 suppression and autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of mTOR reduces lipotoxic cell death in primary macrophages through an autophagy-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTORC1 regulates a lysosome-dependent adaptive shift in intracellular lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR independent regulation of macroautophagy by Leucine Rich Repeat Kinase 2 via Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Metabolic and Lipidomic Fingerprint of Torin1 Exposure in Mouse Embryonic Fibroblasts Using Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Application of Torin 1 in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor to treat. A critical signaling pathway frequently deregulated in GBM is the PI3K/AKT/mTOR pathway, making it a prime target for therapeutic intervention. Torin 1 is a potent and selective second-generation ATP-competitive inhibitor of mTOR, a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2. Unlike first-generation inhibitors like rapamycin, which only partially inhibit mTORC1, this compound effectively blocks the activity of both complexes. This dual inhibition leads to a more comprehensive suppression of mTOR signaling, impacting key cellular processes in glioblastoma, including proliferation, growth, migration, and autophagy.[1][2][3][4] These application notes provide a detailed overview of the use of this compound in glioblastoma research, including its mechanism of action, effects on signaling pathways, and protocols for key in vitro experiments.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the mTOR kinase domain, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[1][2][4][5] This dual inhibitory action is crucial in glioblastoma, where mTOR signaling is often hyperactivated due to mutations such as the loss of the tumor suppressor PTEN.[1][6][7][8]
Key downstream effects of this compound in glioblastoma include:
-
Inhibition of mTORC1: This leads to the dephosphorylation of key substrates like 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) and S6K (ribosomal protein S6 kinase).[1][6][7] This, in turn, suppresses cap-dependent mRNA translation and protein synthesis, which are essential for cell growth and proliferation.[1][6]
-
Inhibition of mTORC2: This results in the reduced phosphorylation of AKT at Ser473, a key event for its full activation.[1][6][7] By inhibiting mTORC2, this compound disrupts the positive feedback loop that can be activated by mTORC1 inhibition alone, leading to a more sustained blockade of the PI3K/AKT pathway.[4]
-
Suppression of PRAS40 Phosphorylation: this compound has been shown to suppress the phosphorylation of PRAS40 (proline-rich AKT substrate of 40 kDa), a component of mTORC1 that, when phosphorylated, dissociates from the complex to allow its activation.[1][6][7]
-
Induction of Autophagy: By inhibiting mTORC1, this compound mimics a state of cellular starvation, leading to the induction of autophagy, a cellular process of self-digestion that can have context-dependent roles in cancer cell survival and death.[9][10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway targeted by this compound and a general experimental workflow for studying its effects in glioblastoma cell lines.
Caption: mTOR signaling pathway targeted by this compound in glioblastoma.
Caption: General experimental workflow for studying this compound in glioblastoma.
Data Presentation: Effects of this compound on Glioblastoma Cells
The following tables summarize the quantitative effects of this compound on various glioblastoma cell lines as reported in the literature.
Table 1: Inhibition of mTOR Signaling Pathway Components by this compound in Glioblastoma Cells
| Cell Line | Treatment Concentration | Duration | Downstream Target | Observed Effect | Reference |
| LN-18 | 100 nM - 2000 nM | 24 h | p-S6K (Ser235/236) | Dose-dependent suppression | [1] |
| LN-18 | 100 nM - 2000 nM | 24 h | p-4E-BP1 (Thr37/46) | Reduced at 100 nM, complete dephosphorylation at ≥500 nM | [1][2] |
| LN-18 | 100 nM - 2000 nM | 24 h | p-AKT (Ser473) | Totally abolished at all doses | [1] |
| LN-18 | 100 nM - 2000 nM | 24 h | p-PRAS40 (Thr246) | Significantly suppressed at all doses | [1][12] |
| U87MG | Not specified | Not specified | p-4E-BP1, p-S6K | Inhibition | [11] |
| GL15 | 250 nM | 18 h | p-p70S6K, p-4EBP1 | Dephosphorylation | [11] |
Table 2: Functional Effects of this compound on Glioblastoma Cells
| Cell Line | Treatment Concentration | Duration | Assay | Observed Effect | Reference |
| LN-18 | 300 nM, 1000 nM | 24 h | MTT Assay | Dose-dependent inhibition of cell proliferation | [10] |
| LN-18 | 300 nM, 1000 nM | 24 h | Migration Assay | Inhibition of cell migration | [10] |
| LN-18 | 300 nM, 1000 nM | 24 h | Cell Cycle Analysis | Significant inhibition of S-phase entry | [10] |
| GBM CSCs | Not specified | Not specified | Proliferation Assay | Suppression of proliferation | [13] |
| GBM CSCs | Not specified | Not specified | Self-renewal Assay | Delay in self-renewal | [13] |
| U87MG Xenografts | 20 mg/kg (i.p.) | 10 days (daily) | Tumor Growth | >99% inhibition of tumor growth (cytostatic) | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma research.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., LN-18, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of approximately 3 x 10³ cells per well in 100 µL of complete medium.[1][6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional but Recommended): To induce quiescence, aspirate the complete medium and wash the cells with PBS. Add 100 µL of serum-free medium to each well and incubate for 24 hours.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from your stock solution. Typical final concentrations to test range from 100 nM to 2000 nM.[1] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2 following this compound treatment.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 100 nM to 2000 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of the mTOR pathway in glioblastoma. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a more complete picture of mTOR signaling in this devastating disease. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their studies to explore novel therapeutic strategies for glioblastoma. It is important to note that while this compound shows significant preclinical efficacy, further research is needed to translate these findings into clinical applications.
References
- 1. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - ProQuest [proquest.com]
- 3. Unveiling Novel Avenues in mTOR-Targeted Therapeutics: Advancements in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the mTOR pathway using novel ATP‑competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disentangling the signaling pathways of mTOR complexes, mTORC1 and mTORC2, as a therapeutic target in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. glpbio.com [glpbio.com]
- 11. Autophagy induction impairs migration and invasion by reversing EMT in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - ProQuest [proquest.com]
- 13. Defining the role of mTOR pathway in the regulation of stem cells of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rapamycin.us [rapamycin.us]
Using Torin 1 to Study TFEB Nuclear Translocation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance. Its activity is tightly controlled by its subcellular localization. Under normal growth conditions, TFEB is phosphorylated by the mechanistic target of rapamycin complex 1 (mTORC1) on serine residues (S122, S142, and S211), leading to its retention in the cytoplasm.[1][2] Inhibition of mTORC1 results in the dephosphorylation of TFEB, allowing its translocation into the nucleus, where it activates the transcription of target genes.
Torin 1 is a potent and selective ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[3] Its ability to robustly inhibit mTORC1 makes it a powerful tool to study the dynamics of TFEB nuclear translocation and the downstream cellular processes. Unlike rapamycin, which only partially inhibits mTORC1, this compound provides a more complete and rapid induction of TFEB activity. This document provides detailed application notes and protocols for utilizing this compound to investigate TFEB nuclear translocation.
Mechanism of Action: this compound and TFEB
The signaling pathway illustrating the mechanism by which this compound induces TFEB nuclear translocation is depicted below. In nutrient-rich conditions, mTORC1 is active and phosphorylates TFEB, leading to its cytoplasmic sequestration. This compound inhibits mTORC1, allowing phosphatases to dephosphorylate TFEB, which then translocates to the nucleus and activates gene expression.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effect of this compound on TFEB nuclear translocation and target gene expression.
Table 1: this compound-Induced TFEB Nuclear Translocation in Various Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Percentage of Cells with Nuclear TFEB | Reference |
| HeLa | 250 nM | 3 hours | Significantly Increased | [2] |
| MCF7 | 250 nM | 1 hour | >80% | [4] |
| ARPE-19 | Not specified | Not specified | ~95% | [3] |
| Corneal Fibroblasts | 500 nM | 12 hours | Significantly Increased | [5] |
Table 2: Effect of this compound on TFEB Target Gene Expression (qPCR)
| Cell Line | This compound Concentration | Treatment Duration | Target Gene | Fold Change in mRNA Expression | Reference |
| HeLa | 250 nM | 36 hours | Multiple CLEAR genes | Significantly Increased | [2] |
| NIH3T3 | 1 µM | 2 hours | LC3, SQSTM1, MCOLN1, CTSB, CTSF, TFEB | Increased | |
| U2OS | Not specified | Not specified | Multiple CLEAR genes | Increased |
Experimental Protocols
A general experimental workflow for studying this compound-induced TFEB nuclear translocation is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Multistep regulation of TFEB by MTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Torin 1 Administration for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Torin 1, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3] These guidelines are intended for researchers in various fields, including oncology, immunology, and neuroscience, to facilitate the effective and reproducible use of this compound in animal models.
Introduction
This compound is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR.[1][4] This mechanism allows it to inhibit both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin.[1][5] While a powerful tool for in vivo studies, its poor water solubility and rapid metabolism necessitate careful consideration of the administration route, vehicle formulation, and dosage to achieve desired systemic exposure and pharmacodynamic effects.[2][6]
Data Summary
The following tables summarize quantitative data related to the in vivo use of this compound, compiled from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Intraperitoneal (10 mg/kg) | Reference |
| Half-life (T½) | 30 minutes | - | < 2 hours | [6] |
| Bioavailability | - | Very limited | - | [6] |
| Vehicle | 10% NMP, 50% PEG200 in normal saline | 0.5% w/v Na CMC, 0.1% v/v Tween-80 in water | 10% NMP, 20% PEG200 in normal saline and 20% PG in water | [7][8] |
NMP: N-methyl-2-pyrrolidone; PEG: Polyethylene glycol; Na CMC: Sodium carboxymethyl cellulose; PG: Propylene glycol.
Table 2: Reported In Vivo Administration Routes and Dosages of this compound
| Animal Model | Administration Route | Dosage | Vehicle | Study Focus | Reference |
| U87MG Xenograft Mice | Intraperitoneal (IP) | 20 mg/kg, once daily | 20% NMP, 40% PEG400, 40% water | Anti-tumor activity | [7][8][9] |
| Swiss Albino Mice | Intravenous (IV) | 1 mg/kg | 10% NMP, 50% PEG200 in normal saline | Pharmacokinetics | [7][8] |
| Swiss Albino Mice | Oral (PO) | 10 mg/kg | 0.5% w/v Na CMC, 0.1% v/v Tween-80 in water | Pharmacokinetics | [7][8] |
| C57BL/6 Mice | Intraperitoneal (IP) | 20 mg/kg | 100% NMP (25 mg/ml stock), diluted 1:4 with 50% PEG400 | Pharmacodynamics | [7] |
| DSS-induced Colitis Mice | Oral (PO) | 10, 20 mg/kg, for 6 days | Not specified | Anti-inflammatory effects | [10] |
| Nerve-injured Rats | Bilateral Insular Cortex Injection | 400 nM, 0.5 µL | Not specified | Neuropathic pain | [10] |
Signaling Pathway
This compound inhibits the kinase activity of mTOR, a central regulator of cell growth, proliferation, and metabolism. It is a component of two distinct complexes, mTORC1 and mTORC2.[1][7]
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo experiments based on published studies.
Protocol 1: Intraperitoneal (IP) Administration for Xenograft Models
This protocol is adapted from studies investigating the anti-tumor efficacy of this compound.[7][8][9]
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Vehicle Solution: In a sterile tube, prepare the vehicle solution by mixing 20% NMP, 40% PEG400, and 40% sterile water (v/v/v). For example, to prepare 1 mL of vehicle, mix 200 µL of NMP, 400 µL of PEG400, and 400 µL of sterile water.
-
Formulation of this compound Solution:
-
Weigh the required amount of this compound powder to achieve a final concentration of 5 mg/mL.
-
Add the this compound powder to the prepared vehicle solution.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Administration:
-
Administer the this compound solution or vehicle control to the mice via intraperitoneal injection at a dosage of 20 mg/kg.
-
The injection volume can be calculated based on the animal's body weight (e.g., for a 20 g mouse, the injection volume would be 80 µL).
-
Administer once daily (q.d.).
-
Caption: Workflow for intraperitoneal administration of this compound.
Protocol 2: Oral Gavage (PO) Administration
This protocol is based on pharmacokinetic and colitis studies.[7][8][10]
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (Na CMC)
-
Tween-80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile gavage needles
Procedure:
-
Preparation of Vehicle Suspension:
-
Prepare a 0.5% (w/v) Na CMC solution in sterile water.
-
Add 0.1% (v/v) Tween-80 to the Na CMC solution and mix well.
-
-
Formulation of this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the animals via oral gavage using a suitable gavage needle.
-
Dosages of 10-20 mg/kg have been reported.[10]
-
Protocol 3: Intravenous (IV) Administration
This protocol is for pharmacokinetic studies and requires proficiency in tail vein injections.[7][8]
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 200 (PEG200)
-
Sterile normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 29-gauge)
-
Mouse restrainer
Procedure:
-
Preparation of Formulation:
-
Prepare a solution of 10% (v/v) NMP and 50% (v/v) PEG200 in sterile normal saline.
-
Dissolve this compound in this vehicle to a final concentration suitable for a 1 mg/kg dose. The final solution should be clear.
-
-
Administration:
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restrainer.
-
Carefully inject the this compound solution into the lateral tail vein.
-
Important Considerations
-
Solubility: this compound is poorly soluble in aqueous solutions. The use of co-solvents like NMP and PEG is crucial for achieving a clear solution for injection. For oral administration, a suspension is typically used.
-
Stability: Prepare this compound formulations fresh before each use. Some sources suggest that this compound in DMSO should be stored protected from light.[11]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
-
Pharmacodynamics: To confirm target engagement, it is recommended to perform pharmacodynamic studies by analyzing the phosphorylation status of mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473) downstream targets in relevant tissues.[7][12]
Conclusion
The successful in vivo application of this compound hinges on the appropriate selection of administration route, dosage, and vehicle formulation. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute robust in vivo experiments with this potent mTOR inhibitor. It is recommended to perform pilot studies to determine the optimal dosing regimen and to verify target inhibition in the specific animal model and disease context being investigated.
References
- 1. invivogen.com [invivogen.com]
- 2. The Metabolic and Lipidomic Fingerprint of Torin1 Exposure in Mouse Embryonic Fibroblasts Using Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Torin-1 - Wikipedia [en.wikipedia.org]
- 5. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cell Line-Specific Responses to Torin 1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torin 1 is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[1] By targeting the kinase domain of mTOR, this compound effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin.[2][3] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.
The cellular response to this compound is highly dependent on the specific cell line, reflecting the diverse genetic and signaling landscapes of different cancers. Observed effects include cell cycle arrest, induction of apoptosis, and modulation of autophagy.[4][5][6] Understanding these cell line-specific responses is crucial for identifying sensitive cancer types and developing effective therapeutic strategies. These application notes provide a summary of the differential effects of this compound across various cancer cell lines, along with detailed protocols for key experimental assays.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, cell cycle distribution, and autophagy in a variety of cancer cell lines.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| mTORC1 | in vitro | 2 | Cell-free kinase assay |
| mTORC2 | in vitro | 10 | Cell-free kinase assay |
| U87MG | Glioblastoma | Not specified, effective at 20 mg/kg in xenografts | in vivo |
| Colon Cancer Stem-like Cells (Tu12, Tu21, Tu22) | Colon Cancer | ~1000 (for viability reduction to ~50-65%) | Cell Viability Assay |
| HCT116 | Colorectal Carcinoma | Not specified, induces apoptosis at 15 µM | Apoptosis Assay |
| Kelly | Neuroblastoma | >1000 | MTT Assay |
| IMR-32 | Neuroblastoma | >1000 | MTT Assay |
| U-937 | Histiocytic Lymphoma | Induces apoptosis | Annexin-V Staining |
| THP-1 | Acute Monocytic Leukemia | Induces apoptosis | Annexin-V Staining |
| RPMI-8226 | Multiple Myeloma | Induces apoptosis | Annexin-V Staining |
Table 2: Apoptotic Response to this compound Treatment
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Apoptotic Effect |
| HCT116 | Colorectal Carcinoma | 15 µM | 48 hours | Significant increase in condensed and fragmented nuclei |
| Colon Cancer Stem-like Cells | Colon Cancer | 5 µM | 15 hours | Increased Caspase-3 activation and TUNEL-positive cells |
| U-937 | Histiocytic Lymphoma | Not specified | Not specified | Increased Annexin-V positive cells |
| THP-1 | Acute Monocytic Leukemia | Not specified | Not specified | Increased Annexin-V positive cells |
| RPMI-8226 | Multiple Myeloma | Not specified | Not specified | Increased Annexin-V positive cells |
| Jurkat | T-cell Leukemia | Resistant | Not specified | No significant apoptosis |
| K-562 | Chronic Myelogenous Leukemia | Resistant | Not specified | No significant apoptosis |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| WI38t Fibroblasts (UVA-irradiated) | Normal Lung Fibroblast | 30 nM | Not specified | Predominantly arrested | Decreased | Shifted from G2 to G1 |
| Kelly | Neuroblastoma | IC50 concentration | Not specified | Significant arrest | Not specified | Not specified |
| IMR-32 | Neuroblastoma | IC50 concentration | Not specified | Significant arrest | Not specified | Not specified |
Table 4: Modulation of Autophagy by this compound
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Autophagic Effect |
| Human Macrophages | Normal | 250 nM | 4 hours | Complete conversion of LC3-I to LC3-II and SQSTM1 degradation |
| NCI-H727 | Lung Carcinoid | Not specified | Not specified | Robust increase in LC3-II levels when combined with Chloroquine |
| HeLa | Cervical Cancer | Not specified | Not specified | Induces autophagy |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway targeted by this compound and a general workflow for assessing the cellular response to treatment.
References
- 1. stemcell.com [stemcell.com]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Rapamycin-resistant and torin-sensitive mTOR signaling promotes the survival and proliferation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following Torin 1 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of Torin 1, a potent and selective mTOR kinase inhibitor, on the cell cycle of cultured cells using flow cytometry. The provided protocols detail the experimental workflow from cell culture and this compound treatment to data acquisition and analysis.
This compound is an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, and survival.[1][2][3] By inhibiting mTOR, this compound can induce a G1 cell cycle arrest, making it a valuable tool for cancer research and drug development.[1][4] This document outlines the procedures to quantify these effects.
Data Presentation: Expected Quantitative Outcomes
Following treatment with this compound, a significant shift in the cell cycle distribution is anticipated. The following table summarizes the expected quantitative data from a typical flow cytometry experiment. Data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation and is representative of typical results observed in various cancer cell lines after 24-48 hours of exposure to an effective concentration of this compound (e.g., 250 nM).[1]
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45 ± 5% | 35 ± 5% | 20 ± 4% |
| This compound (250 nM) | 70 ± 7% | 15 ± 4% | 15 ± 3% |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: this compound inhibits mTORC1 and mTORC2, blocking cell cycle progression.
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in analyzing the cell cycle effects of this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line into 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvesting. A common starting point is 0.5 x 10^6 cells per well.[5]
-
Adherence: Allow cells to adhere and grow for 16-24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 250 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Preparation for Flow Cytometry
This protocol is for the preparation of a single-cell suspension for flow cytometry analysis.
For Adherent Cells:
-
Harvesting: After the treatment period, carefully aspirate the medium. Wash the cells once with phosphate-buffered saline (PBS).
-
Detachment: Add an appropriate volume of a cell detachment solution (e.g., Trypsin-EDTA or Accutase) to each well and incubate at 37°C until the cells detach.[6][7]
-
Neutralization: Add complete medium to neutralize the detachment solution.
-
Collection: Transfer the cell suspension to a 15 mL conical tube.
For Suspension Cells:
-
Collection: Gently resuspend the cells and transfer the cell suspension to a 15 mL conical tube.
Washing Steps (for both adherent and suspension cells):
-
Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[6][7][8]
-
Washing: Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the centrifugation and washing step twice.
Protocol 3: Cell Fixation and Staining for Cell Cycle Analysis
This protocol describes the fixation and staining of cells with Propidium Iodide (PI) for DNA content analysis.[9][10]
-
Cell Count: After the final wash, resuspend the cell pellet in a small volume of PBS and perform a cell count to ensure approximately 1 x 10^6 cells per sample.
-
Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet.[9][11]
-
Incubation: Incubate the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[9][11]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes.[9] Discard the ethanol and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL in PBS) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[9][12]
-
Propidium Iodide Staining: Add 400 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to the cell suspension.[9]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark before analysis.[12]
Protocol 4: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a laser for PI excitation (typically a 488 nm blue laser). Set up the instrument to measure forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically detected in the FL2 or PE channel).
-
Gating:
-
Gate on the main cell population based on FSC and SSC to exclude debris.
-
Use a pulse width versus pulse area plot to gate on single cells and exclude doublets.[9]
-
-
Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample.[12]
-
Data Analysis: Use a suitable software (e.g., FlowJo, ModFit LT) to analyze the DNA content histogram.[9][12] The software will model the G0/G1, S, and G2/M peaks to quantify the percentage of cells in each phase of the cell cycle. The G0/G1 peak will have a DNA content of 2N, while the G2/M peak will have a DNA content of 4N. The S phase cells will have a DNA content between 2N and 4N.
References
- 1. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Torin 1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the mTOR inhibitor, Torin 1. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is reported to be in the range of 1 to 4 mg/mL.[1][2] It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[1] Gentle warming to 37°C and vortexing or sonication can aid in dissolution.[3][4][5]
Q2: I am observing precipitation when diluting my this compound DMSO stock into aqueous cell culture media. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To mitigate precipitation, it is recommended to pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.[4] For sensitive experiments, consider performing a serial dilution of the DMSO stock in DMSO before adding it to the aqueous medium.[4]
Q3: Can I store this compound in a pre-diluted aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[6] For long-term storage, it is best to keep this compound as a lyophilized powder at -20°C or as a stock solution in anhydrous DMSO at -20°C or -80°C.[1] Aliquoting the DMSO stock solution is advised to avoid repeated freeze-thaw cycles.[1]
Q4: What are some suitable formulations for in vivo animal studies?
A4: Due to its poor water solubility, this compound requires a specific formulation for in vivo use. Common formulations involve the use of co-solvents. One such formulation involves dissolving this compound in 100% N-methyl-2-pyrrolidone (NMP) first, and then diluting it with PEG400 and water.[7][8] Another option includes a mixture of DMSO, PEG300, Tween-80, and saline.[1][6]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation with this compound, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| Precipitate in DMSO stock solution | - DMSO has absorbed moisture.- Concentration is too high.- Incomplete dissolution. | - Use fresh, anhydrous DMSO.[1]- Do not exceed a concentration of 4 mg/mL.- Warm the solution gently (e.g., 37°C) and vortex or sonicate until the solid is fully dissolved.[3][4] |
| Precipitate forms immediately upon dilution in aqueous media | - Localized high concentration of this compound.- Low temperature of the aqueous media. | - Pre-warm the aqueous media (e.g., cell culture media, PBS) to 37°C before adding the DMSO stock.[4]- Add the DMSO stock solution dropwise while gently swirling or vortexing the media to ensure rapid mixing.[4]- Perform a serial dilution of the stock in DMSO first to lower the concentration before adding to the aqueous media.[4] |
| Precipitate forms over time in the final working solution | - The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Instability of the compound in the aqueous environment. | - Prepare the working solution fresh and use it immediately.[9]- If storage is necessary, do not store for more than a day.[6]- Consider using a formulation with co-solvents for longer-term experiments if compatible with your experimental setup. |
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 1 - 4 | 1.64 - 6.58 | Gentle warming and sonication can improve solubility. Use fresh, anhydrous DMSO.[1][2][3][5] |
| Ethanol | ~2.42 | ~4.0 | Requires gentle warming and sonication.[10] |
| Water | Insoluble | Insoluble | [10] |
| N-methyl-2-pyrrolidone (NMP) | 25 | 41.15 | Often used as the initial solvent for in vivo formulations.[7][10] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of DMSO to prepare a 1 mM stock solution. The molecular weight of this compound is 607.62 g/mol . For example, to prepare 1 mL of a 1 mM solution, you would need 0.6076 mg of this compound.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, you can warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[3]
-
Alternatively, or in addition to warming, you can sonicate the tube for a few minutes to aid dissolution.[4]
-
Once fully dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Formulation of this compound for In Vivo Studies
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.) injection in animal models.
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in NMP at a concentration of 25 mg/mL.[7][10] Ensure the this compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle solution by mixing PEG400 and sterile water in a 1:1 ratio (e.g., 40% PEG400 and 40% water).
-
For the final formulation, dilute the this compound stock solution (from step 1) with the vehicle solution (from step 2) at a ratio of 1:4 (1 part this compound stock to 4 parts vehicle).[7] For example, to prepare 1 mL of the final formulation, add 200 µL of the 25 mg/mL this compound stock to 800 µL of the PEG400/water vehicle.
-
Vortex the final solution thoroughly to ensure it is homogenous. The final concentration of this compound in this formulation will be 5 mg/mL.[8]
-
This formulation results in a final solvent composition of 20% NMP, 40% PEG400, and 40% water.[8]
-
It is recommended to prepare this formulation fresh on the day of use.
Visualizations
mTOR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow: Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 4. This compound | mTOR inhibitor | TargetMol [targetmol.com]
- 5. This compound | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
Potential off-target effects of Torin 1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the mTOR inhibitor, Torin 1. The focus is on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It is a highly selective inhibitor that acts on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Unlike allosteric inhibitors like rapamycin, which only partially inhibit mTORC1, this compound targets the kinase domain directly, leading to a more complete shutdown of mTOR signaling.[5][6]
Q2: At what concentrations does this compound typically exhibit off-target effects?
A2: While this compound is highly selective for mTOR, off-target activities can be observed at higher concentrations. Generally, concentrations below 1 µM are considered selective for mTOR in cellular assays.[7][8] Significant inhibition of off-targets, such as Phosphoinositide 3-kinase (PI3K) and other members of the PI3K-related kinase (PIKK) family like ATM, ATR, and DNA-PK, typically occurs at concentrations above 1 µM.[5][7][9]
Q3: What are the known primary off-targets of this compound?
A3: The most well-characterized off-targets of this compound belong to the PIKK family. Kinome profiling studies have identified the following potential off-targets, especially at high concentrations (e.g., 10 µM):
-
PI3K: this compound exhibits approximately 1000-fold selectivity for mTOR over PI3K.[5][10]
-
DNA-PK (DNA-dependent protein kinase) [7]
-
ATM (Ataxia-telangiectasia mutated) [7]
-
ATR (Ataxia telangiectasia and Rad3-related protein) [7]
-
hVps34 (human vacuolar protein sorting 34) [2]
Q4: I am observing higher-than-expected cytotoxicity in my experiment. Could this be an off-target effect of this compound?
A4: Yes, excessive cytotoxicity could be an off-target effect, especially if you are using high concentrations of this compound. While inhibition of mTOR itself can impair cell growth and proliferation, inhibition of other critical kinases like DNA-PK and ATM can lead to more severe cellular stress and death.[11][12] Refer to the troubleshooting guide below to investigate this possibility.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action |
| Unexpected Phenotype (e.g., excessive cell death, effects inconsistent with known mTORC1/2 inhibition) | Off-target kinase inhibition. At high concentrations, this compound may inhibit other kinases, leading to confounding results. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits mTOR signaling (e.g., by checking phosphorylation of S6K or 4E-BP1) without causing the unexpected phenotype. 2. Conduct a Kinome Scan: Use a kinase profiling service to screen this compound at your working concentration against a broad panel of kinases to identify unintended targets.[13] 3. Use a Structurally Different mTOR Inhibitor: Compare the results with another ATP-competitive mTOR inhibitor (e.g., Torin 2) to see if the phenotype is specific to the this compound chemical scaffold.[14][15] |
| Incomplete Inhibition of mTOR Substrates | Compound Degradation or Solubility Issues. this compound may degrade if stored improperly or precipitate in aqueous media. | 1. Prepare Fresh Stock Solutions: Dissolve lyophilized this compound in DMSO immediately before use.[12] For storage, aliquot solutions and keep at -20°C for up to three months.[9] 2. Verify Solubility: Ensure the final concentration of DMSO in your culture media is low (<0.1%) and that the compound does not precipitate upon dilution. |
| Discrepancy Between In Vitro and Cellular Potency | Cellular Factors. Drug efflux pumps, protein binding in serum, or the specific cellular context can alter the effective concentration of the inhibitor. | 1. Confirm Target Engagement in Cells: Use Western blotting to verify the dephosphorylation of direct mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-AKT at Ser473) substrates at your chosen concentration.[6][16] 2. Reduce Serum Concentration: If possible, perform acute treatments in lower serum conditions to increase drug availability. |
Quantitative Data: this compound Selectivity Profile
The following table summarizes the inhibitory concentrations of this compound against its primary target (mTOR) and key off-targets.
| Target | Assay Type | IC50 / EC50 Value | Selectivity vs. mTORC1 | Reference |
| mTORC1 | Cell-free kinase assay | ~2 nM | - | [2][5][9] |
| mTORC2 | Cell-free kinase assay | ~10 nM | ~5-fold | [2][5][9] |
| mTORC1 (cellular) | p-S6K (T389) inhibition | ~2 nM | - | [7][8] |
| PI3K | Cell-free kinase assay | ~1.8 µM (1800 nM) | ~900 to 1000-fold | [5][9] |
| DNA-PK | Cell-free kinase assay | ~0.4 µM (400 nM) | ~200-fold | [2] |
| ATM | Cell-free kinase assay | Not specified, but >200-fold selective | >200-fold | [2] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways
Objective: To determine the effective concentration of this compound for mTOR inhibition and to assess its effect on the PI3K pathway as a primary off-target.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, MEFs) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1 nM to 5 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to total protein levels. A significant decrease in p-S6K (Thr389) and p-AKT (Ser473) at low nM concentrations confirms on-target activity. Inhibition of p-AKT (Thr308) would only be expected at much higher concentrations (>1 µM) and would indicate off-target PI3K inhibition.[6][13]
Protocol 2: Assessing Kinase Selectivity via Kinome Profiling
Objective: To empirically determine the kinase selectivity profile of this compound at a specific high concentration.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). The final concentration for the screen should be significantly higher than its on-target IC50 (e.g., 1 µM or 10 µM) to reveal potential off-targets.[7][13]
-
Select a Kinase Profiling Service: Utilize a commercial service (e.g., DiscoveRx's KINOMEscan, MRC PPU's kinase screening service) that offers screening against a large panel of human kinases (typically >400).
-
Assay Principle: These services typically use a competition binding assay. The test compound (this compound) competes with a labeled ligand for binding to each kinase in the panel. The amount of displacement is measured and used to calculate the percent inhibition for each kinase.
-
Data Analysis: The service will provide a report detailing the percent inhibition of this compound against every kinase in the panel. Potent off-targets are identified as those showing significant inhibition (e.g., >90%). These potential hits should then be validated using orthogonal, cell-based assays (see Protocol 1).
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: Workflow for identifying potential off-target effects.
Caption: Concentration-dependent effects of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 3. ubpbio.com [ubpbio.com]
- 4. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. This compound | mTOR Inhibitor | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Torin 1 Concentration to Avoid Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Torin 1 in cell culture experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It targets the catalytic site of mTOR, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTORC1, this compound's ATP-competitive nature allows for a more complete blockade of mTOR signaling.
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the desired biological endpoint. Generally, concentrations in the range of 10 nM to 1 µM are used for in vitro experiments. For complete inhibition of mTORC1 and mTORC2, concentrations between 100 nM and 250 nM are often effective.[3][4] It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration.
Q3: What are the known cytotoxic effects of this compound?
A3: this compound can exhibit both cytostatic (inhibition of cell proliferation) and cytotoxic (cell death) effects, particularly at higher concentrations and with longer exposure times.[5] Its primary effect is often cytostatic, leading to G1/S cell cycle arrest.[5] However, at concentrations of 1µM and above, it has been shown to induce cell death in some cancer cell lines.[6]
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: High levels of cell death observed after this compound treatment.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations, starting from a low nanomolar range (e.g., 1-10 nM) up to the micromolar range. This will help identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and the threshold for cytotoxicity.
-
-
Possible Cause 2: The cell line is particularly sensitive to mTOR inhibition.
-
Solution: If significant cytotoxicity is observed even at low nanomolar concentrations, consider reducing the treatment duration. A time-course experiment can help determine the optimal exposure time to achieve the desired biological effect without inducing widespread cell death.
-
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Solution: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) in your experiments. If cytotoxicity is observed in the vehicle control, the DMSO concentration is likely too high. Prepare a higher concentration stock of this compound to reduce the volume of DMSO added to the culture medium.
-
Issue: No observable effect of this compound on the target pathway.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Refer to the table below for effective concentration ranges in various cell lines. It is recommended to perform a dose-response analysis and confirm target engagement by Western blotting for downstream mTOR targets like phospho-S6K and phospho-Akt (Ser473).
-
-
Possible Cause 2: Poor compound stability or activity.
-
Solution: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. It is also advisable to purchase reagents from a reputable supplier.
-
-
Possible Cause 3: The readout for mTOR inhibition is not sensitive enough.
-
Solution: Use highly specific antibodies for detecting the phosphorylation status of key mTORC1 and mTORC2 substrates, such as p-S6K (Thr389) and p-Akt (Ser473). These are more direct and sensitive readouts of mTOR activity than downstream functional assays like cell proliferation.
-
Data Presentation: this compound Concentration and Its Effects
The following table summarizes the effective and cytotoxic concentrations of this compound in various cell lines as reported in the literature. This information should serve as a starting point for optimizing your experimental conditions.
| Cell Line | Cell Type | Effective Concentration (for mTOR inhibition) | Cytotoxic/Cytostatic Concentration (IC50 or noted effect) | Reference |
| MEFs (p53-/-) | Mouse Embryonic Fibroblasts | ~250 nM (inhibition of proliferation) | IC50 not specified, but 250 nM inhibits proliferation over 4 days | [4] |
| U87MG | Human Glioblastoma | 20 mg/kg in vivo (tumor growth inhibition) | Primarily cytostatic in vivo | [5][7] |
| LN-18 | Human Glioblastoma | 100 nM - 1 µM (inhibition of proliferation) | Dose-dependent inhibition of proliferation | [3] |
| Kelly | Human Neuroblastoma | Not specified | IC50 varied widely in initial screens | [8] |
| IMR-32 | Human Neuroblastoma | Not specified | IC50 varied widely in initial screens | [8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 100 nM (no effect on viability at 24h) | Not cytotoxic at 100 nM for 24h | [9] |
| HAEC | Human Aortic Endothelial Cells | 10 nM (inhibition of mTORC1/2) | Not specified | [10] |
| Colon Cancer Stem-like Cells (Tu12, Tu21, Tu22) | Human Colon Cancer | 1 µM (decreased viability) | 10 µM (killed all cells) | [6] |
| LN229 | Human Glioblastoma | 500 nM (used in combination studies) | Not specified as a single agent | [11] |
| ETK-1 | Cancer Cell Line | IC50 = 0.306 nM (Growth Inhibition) | Not applicable | [4] |
| OCUB-M | Cancer Cell Line | IC50 = 1.94 nM (Growth Inhibition) | Not applicable | [4] |
| DOHH-2 | Cancer Cell Line | IC50 = 2.25 nM (Growth Inhibition) | Not applicable | [4] |
| ECFCs | Human Endothelial Colony Forming Cells | 10 nM - 100 nM (decreased proliferation) | Cytostatic at 0.1 µM to 10 µM | [12] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the absorbance readings.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for optimizing this compound concentration.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rapamycin.us [rapamycin.us]
- 6. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR contributes to endothelium-dependent vasorelaxation by promoting eNOS expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Torin 1 stability in cell culture media over time
Welcome to the technical support center for Torin 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability over time. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C, where it should be stable for at least two years. Once reconstituted in DMSO, the stock solution is reported to be stable for up to 6 months when stored at -20°C. To minimize degradation, it is advisable to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous cell culture media?
A2: While specific quantitative data on the half-life of this compound in cell culture media at 37°C is not extensively published, it is strongly recommended to prepare fresh aqueous working solutions from the DMSO stock immediately before each experiment. It is not advisable to store aqueous solutions of this compound for more than one day. The stability of this compound in aqueous solutions is a critical factor to consider for the reproducibility of experiments, especially for long-term studies.
Q3: What are the known degradation products of this compound in cell culture media?
A3: Currently, there is limited publicly available information detailing the specific degradation products of this compound in cell culture media under physiological conditions. Degradation in aqueous environments can be influenced by factors such as pH, temperature, and the presence of media components. Researchers should be aware that the loss of active this compound over time can lead to a decrease in its inhibitory effect on the mTOR pathway.
Q4: Can I expect to see off-target effects with this compound?
A4: this compound is a highly selective ATP-competitive inhibitor of both mTORC1 and mTORC2. However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to use the lowest effective concentration of this compound as determined by a dose-response experiment in your specific cell line and assay. Always include appropriate controls to validate that the observed effects are due to mTOR inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of mTOR signaling (e.g., reduced p-S6K or p-Akt phosphorylation). | Degradation of this compound in cell culture media: this compound may not be stable over the full duration of your experiment. | - Prepare fresh this compound working solutions in pre-warmed cell culture media immediately before adding to cells.- For long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound at regular intervals.- Perform a time-course experiment to assess the stability of this compound's effect in your specific experimental setup. |
| Incorrect preparation or storage of this compound stock solution: Improper handling can lead to loss of compound activity. | - Ensure the DMSO stock solution is stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.- Use high-quality, anhydrous DMSO to prepare the stock solution. | |
| Variability in results between experiments. | Inconsistent this compound concentration: This can arise from issues with stock solution stability or dilution errors. | - Always use a freshly thawed aliquot of the DMSO stock for preparing your working solution.- Perform a new dose-response curve for each new batch of this compound or if significant time has passed since the last use. |
| Cell density and confluency: The cellular response to mTOR inhibition can be influenced by cell density. | - Standardize cell seeding density and ensure consistent confluency at the time of treatment. | |
| Unexpected cellular phenotypes or toxicity. | Off-target effects: High concentrations of this compound may inhibit other kinases. | - Perform a dose-response experiment to determine the optimal concentration that effectively inhibits mTOR signaling without causing significant toxicity.- Include a "vehicle-only" (DMSO) control in all experiments. |
| Cell cycle arrest: this compound can induce G1/S phase cell cycle arrest. | - Be aware of this potential effect and consider its implications for your experimental design and interpretation of results. Cell cycle analysis may be warranted. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium and conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for this compound analysis
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a this compound stock solution in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution in pre-warmed cell culture medium to your final experimental concentration (e.g., 250 nM).
-
Time point 0: Immediately after preparation, take an aliquot of the working solution, and store it at -80°C. This will serve as your reference (T=0).
-
Incubate the remaining working solution in a sterile, capped tube at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). At each time point, take an aliquot and immediately store it at -80°C.
-
Sample analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Data analysis: Plot the concentration of this compound as a percentage of the T=0 sample against time. This will allow you to determine the degradation kinetics and estimate the half-life of this compound under your experimental conditions.
Protocol 2: Western Blot Analysis of mTOR Signaling Pathway Inhibition by this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates and allow them to adhere and reach the desired confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from this compound-treated samples to the vehicle control to determine the extent of mTOR pathway inhibition.
Visualizations
Caption: The mTOR signaling pathway with points of inhibition by this compound.
Technical Support Center: Troubleshooting Torin 1 Efficacy in mTOR Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of Torin 1 effect on mTOR signaling in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to the apparent ineffectiveness of this compound.
Problem: No observable inhibition of mTORC1 or mTORC2 signaling after this compound treatment.
Question: I've treated my cells with this compound, but I don't see a decrease in the phosphorylation of downstream targets like p-p70 S6 Kinase (Thr389), p-S6 Ribosomal Protein (Ser235/236), p-4E-BP1 (Thr37/46), or p-Akt (Ser473). What could be the issue?
Answer: A lack of response to this compound can stem from several factors, ranging from reagent quality to experimental design. Below is a step-by-step guide to troubleshoot this issue.
1. Verify this compound Integrity and Handling
-
Improper Storage: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1][2] Once reconstituted in a solvent like DMSO, it should also be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Incorrect Reconstitution: this compound has limited solubility in aqueous solutions.[1] It is most commonly dissolved in DMSO.[3] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[3] For a 1 mM stock solution from 5 mg of this compound, you would reconstitute it in 8.23 ml of DMSO.[2] Gentle warming to 37°C and vortexing may be necessary to fully dissolve the compound.[2]
-
Degradation: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Prepare fresh dilutions in your cell culture medium for each experiment.
2. Optimize Experimental Parameters
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. While the IC50 for mTORC1 and mTORC2 is in the low nanomolar range (2-10 nM) in cell-free assays, higher concentrations are often required in cell culture.[4][5] A typical working concentration ranges from 10 nM to 1 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[6][7][8]
-
Insufficient Treatment Time: The time required to observe maximal inhibition of mTOR signaling can vary. While some effects can be seen as early as 1 hour, a treatment time of 1-24 hours is generally recommended.[2][9] A time-course experiment is advisable to determine the optimal treatment duration.
-
Cell Culture Conditions: High serum concentrations in the culture medium can activate the PI3K/Akt/mTOR pathway, potentially counteracting the inhibitory effect of this compound. Consider serum-starving your cells for a few hours before and during this compound treatment to reduce basal mTOR activity.
3. Assess Downstream Readouts Correctly
-
Antibody Quality: Ensure that the primary antibodies used for Western blotting are specific and validated for detecting the phosphorylated forms of the target proteins.
-
Rapamycin-Resistant Functions of mTORC1: Unlike rapamycin, which only partially inhibits mTORC1, this compound is an ATP-competitive inhibitor that blocks both rapamycin-sensitive and rapamycin-resistant functions of mTORC1.[4] For example, the phosphorylation of 4E-BP1 is more effectively inhibited by this compound than by rapamycin.[4] If you are switching from rapamycin to this compound, you may need to adjust your expectations for the degree of inhibition of certain substrates.
-
Feedback Loops: Inhibition of the mTOR pathway can sometimes lead to the activation of feedback loops. For instance, prolonged inhibition of mTORC1/2 can lead to increased Akt phosphorylation at Thr308 through a compensatory mechanism.[9]
4. Consider Cell Line-Specific Characteristics
-
Drug Resistance: Some cell lines may exhibit intrinsic or acquired resistance to mTOR inhibitors.[6][10] This can be due to mutations in mTOR itself or in upstream or downstream components of the signaling pathway.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the efflux of small molecule inhibitors like this compound from the cell, reducing its effective intracellular concentration.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the lack of this compound effect.
Caption: A logical workflow for troubleshooting the lack of this compound effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mTOR kinase. It targets the catalytic site of mTOR, thereby inhibiting the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] This is in contrast to rapamycin, which is an allosteric inhibitor that primarily affects a subset of mTORC1 functions.[4]
Q2: What are the key downstream targets to assess mTORC1 and mTORC2 inhibition by this compound?
A2: To assess mTORC1 activity, you should monitor the phosphorylation status of p70 S6 Kinase (at Thr389) and its substrate S6 Ribosomal Protein (at Ser235/236), as well as 4E-BP1 (at Thr37/46). For mTORC2 activity, the primary readout is the phosphorylation of Akt at Ser473.[4]
Q3: What are the typical working concentrations and treatment times for this compound in cell culture?
A3: The working concentration of this compound typically ranges from 10 nM to 1 µM, and treatment times are usually between 1 and 24 hours.[2] However, these parameters should be optimized for each cell line and experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is usually dissolved in DMSO to make a stock solution (e.g., 1 mM).[2] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For experiments, dilute the stock solution into your cell culture medium to the desired final concentration immediately before use. Do not store this compound in aqueous solutions for extended periods.[1]
Q5: Are there any known off-target effects of this compound?
A5: this compound is considered a highly selective mTOR inhibitor.[4] It shows over 100-fold selectivity for mTOR over PI3Kα and other PI3K-like kinases.[1] However, at higher concentrations, some off-target effects may be possible, so using the lowest effective concentration is always recommended.
Data Presentation
Table 1: Effective Concentrations of this compound for mTOR Inhibition in Various Cell Lines
| Cell Line | Concentration Range | Treatment Time | Key Downstream Readouts | Reference |
| MEFs | 2 - 250 nM | 1 - 48 hours | p-S6K (T389), p-Akt (S473), p-4E-BP1 | [4] |
| MCF7, HCT116, HeLa, HEK-293T | 50 - 250 nM | 1 - 48 hours | p-4E-BP1 | [4] |
| Glioblastoma (GB) cells | 100 - 2000 nM | 24 hours | p-S6K (S235/236), p-4E-BP1 (T37/46), p-Akt (S473) | [6] |
| MTT cells | 10 - 1000 nM | 6 hours | p-Akt (S473), p-S6 (S235/236, S240/244) | [7] |
| Human Endothelial Colony Forming Cells | 10 - 100 nM | 3 days | Cell proliferation, senescence markers | [11] |
Experimental Protocols
Key Experiment: Western Blotting for mTOR Signaling Pathway Proteins
This protocol outlines the general steps for assessing the phosphorylation status of key mTOR signaling proteins after this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. If desired, serum-starve the cells for 2-4 hours prior to treatment. c. Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1, 6, 12, 24 hours).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][12] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[3][13] e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer: a. Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-p70 S6K (Thr389), anti-p-Akt (Ser473), etc.) diluted in blocking buffer overnight at 4°C. c. Wash the membrane several times with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again several times with TBST.
6. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system. b. To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or vinculin) or the total protein for the phosphorylated target.
Signaling Pathway Diagram
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.
Caption: The mTOR signaling pathway highlighting the inhibitory action of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | mTOR Inhibitor | Hello Bio [hellobio.com]
- 6. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mTOR inhibition reprograms cellular proteostasis by regulating eIF3D-mediated selective mRNA translation and promotes cell phenotype switching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Torin 1 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Torin 1 resistance in their cancer cell experiments. The information is designed for scientists and drug development professionals to diagnose and overcome resistance, ensuring the continued efficacy of their research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and selective ATP-competitive inhibitor of the mTOR (mechanistic target of rapamycin) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), central regulators of cell growth, proliferation, metabolism, and survival.[1] Unlike first-generation mTOR inhibitors like rapamycin, which only partially inhibit mTORC1, this compound provides a more complete blockade of mTOR signaling.[1]
Q2: My cancer cells, which were previously sensitive to this compound, are now showing resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound can manifest through several mechanisms:
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways. A common mechanism is the feedback activation of the PI3K/AKT and/or the Ras/MEK/ERK pathways, which can promote cell survival and proliferation despite mTOR inhibition.[2]
-
Mutations in the mTOR Gene: While less common for ATP-competitive inhibitors compared to allosteric inhibitors like rapamycin, mutations in the kinase domain of mTOR can arise, altering the drug binding site and reducing the efficacy of this compound.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[4][5][6] One study has shown that the mTOR inhibitor WYE-354 is a substrate for the ABCB1 transporter.[5]
-
Upregulation of Pro-Survival Factors: Cells may upregulate anti-apoptotic proteins or other survival factors that counteract the cytotoxic or cytostatic effects of this compound.
-
Immune Evasion: mTOR inhibition has been shown to increase the expression of PD-L1 on cancer cells, which can lead to immune evasion by inhibiting the function of tumor-infiltrating T cells.[7]
Q3: Are there newer generations of mTOR inhibitors that can overcome this compound resistance?
Yes, next-generation mTOR inhibitors have been developed to address resistance:
-
Torin 2: A sister compound of this compound, Torin 2 is also a potent and selective dual mTORC1/mTORC2 inhibitor with enhanced pharmacokinetic properties.[] In some cancer models, Torin 2 has demonstrated superior efficacy in overcoming drug resistance compared to this compound.[2]
-
RapaLink-1: This is a third-generation, bivalent mTOR inhibitor that combines the features of rapamycin and an ATP-competitive inhibitor (MLN0128).[9][10] This dual-binding mechanism allows it to effectively inhibit mTORC1, even in the presence of mutations that confer resistance to first or second-generation inhibitors.[9][11]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: Feedback loop activation of pro-survival pathways.
-
How to Diagnose:
-
Western Blot Analysis: Probe for key phosphorylated proteins in the PI3K/AKT and MAPK pathways. An increase in phosphorylated AKT (p-AKT at Ser473 and Thr308) and/or phosphorylated ERK (p-ERK) in this compound-treated cells compared to sensitive parental cells suggests feedback activation.
-
-
Solutions:
Possible Cause 2: Development of mTOR mutations.
-
How to Diagnose:
-
Sanger Sequencing: Sequence the kinase domain of the mTOR gene in your resistant cell line and compare it to the parental line to identify any potential mutations.
-
-
Solutions:
Possible Cause 3: Increased drug efflux via ABC transporters.
-
How to Diagnose:
-
Western Blot or qPCR: Analyze the expression levels of common ABC transporters like ABCB1 (P-glycoprotein), ABCC1 (MRP1), and ABCG2 (BCRP) in your resistant cells compared to the parental line. An upregulation in the resistant line is indicative of this mechanism.[16]
-
Drug Accumulation Assay: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for ABCB1) to measure its efflux activity in the presence and absence of a known inhibitor of that transporter.
-
-
Solutions:
-
Co-treatment with an ABC Transporter Inhibitor: Use a known inhibitor of the overexpressed ABC transporter in combination with this compound to increase its intracellular concentration.
-
Problem 2: My this compound treatment is leading to increased PD-L1 expression.
-
How to Diagnose:
-
Flow Cytometry or Western Blot: Assess the surface and total protein levels of PD-L1 in your cancer cells following this compound treatment.
-
-
Solutions:
Quantitative Data Summary
Table 1: In Vitro IC50 Values of mTOR Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| This compound | mTORC1, mTORC2 | Various Cancer Cell Lines | 2 - 10 | [1][] |
| Torin 2 | mTORC1, mTORC2 | PC3 | EC50 = 28 (for ATM/ATR/DNA-PK) | [] |
| OSI-027 | mTORC1, mTORC2 | Various Cancer Cell Lines | 400 - 4500 | [1] |
| RapaLink-1 | mTORC1 | Glioblastoma Cells | 1.56 | [9] |
Table 2: Efficacy of this compound and Related Inhibitors in Glioblastoma Cells
| Treatment (Concentration) | Effect on Cell Viability | Effect on p-4E-BP1 | Reference |
| This compound (100 nM) | Significant Suppression | Reduced Phosphorylation | [2] |
| This compound (≥500 nM) | Significant Suppression | Complete Dephosphorylation | [2] |
| Torin 2 (100 nM) | Significant Suppression | Greater Reduction than this compound | [2] |
| Torin 2 (≥500 nM) | Complete Eradication | Complete Dephosphorylation | [2] |
| XL388 (1000 nM) | Modest Suppression | Reduced only at higher doses | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., p-AKT, p-ERK, p-S6K, total AKT, total ERK, total S6K, GAPDH) overnight at 4°C.[22]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of mTOR Complexes
-
Cell Lysis: Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.[23][24]
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a component of the mTOR complex (e.g., Raptor for mTORC1 or Rictor for mTORC2) overnight at 4°C.[24]
-
Bead Binding and Washes: Add protein A/G agarose beads to capture the antibody-protein complexes. Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads using SDS sample buffer and analyze by western blotting.
Visualizations
Caption: Mechanisms of this compound resistance in cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for the real function of mTOR signaling in the regulation of PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Aging Potential in TOR Inhibitor Rapalink-1 | Technology Networks [technologynetworks.com]
- 16. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 17. A Tumor-Immune Interaction Model for Synergistic Combinations of Anti PD-L1 and Ionizing Irradiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Using quantitative systems pharmacology modeling to optimize combination therapy of anti-PD-L1 checkpoint inhibitor and T cell engager [frontiersin.org]
- 19. Frontiers | Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework [frontiersin.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Rapamycin-resistant and torin-sensitive mTOR signaling promotes the survival and proliferation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. Identification of the Novel Interacting Partners of the Mammalian Target of Rapamycin Complex 1 in Human CCRF-CEM and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the impact of Torin 1's short half-life in vivo
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the mTOR inhibitor Torin 1 in vivo. The primary focus is to address challenges related to its short half-life and provide strategies to ensure consistent and effective target inhibition in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound?
A1: this compound has a very short in vivo half-life. Following intravenous (IV) delivery in mice, the observed half-life is approximately 30 minutes[1]. This rapid clearance is a significant challenge for maintaining sustained mTOR inhibition in vivo.
Q2: My in vivo experiment with daily this compound injections is showing inconsistent or weak results. What is the likely cause?
A2: The most probable cause is suboptimal drug exposure due to this compound's rapid metabolism and clearance[1][2]. A short half-life means that mTOR is only inhibited for a brief period after each injection. Depending on the experimental endpoint, this transient inhibition may be insufficient to produce a robust or consistent biological effect. Daily dosing (q.d.) may not maintain the necessary therapeutic window for effective target engagement over a 24-hour period[2][3].
Q3: How can I overcome the limitations of this compound's short half-life?
A3: There are three main strategies to mitigate the impact of this compound's short half-life:
-
Optimize the Formulation and Dosing Regimen: Using a well-documented vehicle and adjusting the dosing frequency can improve drug exposure.
-
Implement Continuous Delivery: For long-term studies requiring stable drug levels, continuous delivery via an osmotic pump is a highly effective method[4][5].
-
Consider an Analog with Improved Pharmacokinetics: Torin2, a closely related analog, was specifically designed to have a longer half-life and better oral bioavailability compared to this compound[1][6].
Troubleshooting Guide: Optimizing In Vivo Efficacy
Problem: Inconsistent Target Inhibition and Poor Efficacy
This section provides actionable solutions to the common problem of achieving sustained mTOR pathway inhibition with this compound in vivo.
Solution 1: Optimize Formulation and Administration Route
The choice of vehicle and administration route significantly impacts the pharmacokinetics of this compound. Due to its poor water solubility, a specific formulation is required for in vivo use[1][2].
Pharmacokinetic Data:
The following table summarizes the pharmacokinetic parameters of this compound in mice using different administration routes. Note the poor oral bioavailability (%F) and short half-life across all routes.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | IP (10 mg/kg) |
| Cmax (ng/mL) | 148 | 62.4 | 1410 |
| Tmax (h) | 0.08 | 0.5 | 0.5 |
| AUC (h*ng/mL) | 77.8 | 42.6 | 1340 |
| Half-life (T½, h) | 0.5 | 1.9 | 1.1 |
| Bioavailability (%F) | 100% | 5.5% | - |
| Data derived from studies in male Swiss Albino mice[2][3]. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. |
Recommendations:
-
Intraperitoneal (IP) Injection: IP injection provides the highest plasma exposure (Cmax and AUC) and is a common route for preclinical studies with this compound[2][3][7].
-
Avoid Oral Gavage: Due to extremely low oral bioavailability (around 5.5%), oral administration is generally not recommended for achieving systemic mTOR inhibition with this compound[1].
Solution 2: Implement Continuous Delivery via Osmotic Pumps
For experiments requiring stable and continuous mTOR inhibition, bolus dosing is often inadequate. Osmotic pumps provide a reliable method for continuous drug delivery, maintaining steady-state concentrations and ensuring consistent target engagement[4][5][8]. This approach is particularly valuable for compounds with short half-lives[5].
Workflow for Implementing Osmotic Pump Delivery:
References
- 1. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. Osmotic Pump-based Drug-delivery for In Vivo Remyelination Research on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Osmotic Pump Drug Delivery Systems—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Torin 1 Technical Support Center: Interpreting Unexpected Results
This guide is designed for researchers, scientists, and drug development professionals using the mTOR inhibitor Torin 1. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, third-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike first-generation inhibitors like rapamycin, this compound targets the ATP-binding cleft of the mTOR kinase domain, which allows it to directly and completely inhibit the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Its IC50 values for inhibiting mTORC1 and mTORC2 in vitro are approximately 2 nM and 10 nM, respectively.[1][3]
Q2: How is this compound fundamentally different from Rapamycin?
The primary difference lies in their mechanism and specificity. Rapamycin is an allosteric inhibitor that only partially targets mTORC1 and does not inhibit mTORC2.[1][3] This leads to incomplete suppression of mTORC1 substrates, such as 4E-BP1, and can trigger a feedback activation of Akt signaling through mTORC2.[1][5] this compound, by inhibiting both complexes, provides a more complete and robust blockade of the entire mTOR signaling network, preventing the Akt feedback loop and more effectively inhibiting rapamycin-resistant mTORC1 functions.[1][3][6]
Q3: What are the generally expected downstream effects of this compound treatment?
Based on its dual inhibition of mTORC1 and mTORC2, the expected outcomes are:
-
Inhibition of mTORC1 Signaling: Dephosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1.
-
Inhibition of mTORC2 Signaling: Dephosphorylation of substrates such as Akt at the Serine 473 residue.[1][7]
-
Induction of Autophagy: A strong induction of autophagy, as mTORC1 is a key negative regulator of this process.[8]
-
Cell Cycle Arrest: A cytostatic effect, typically causing cells to arrest in the G1/S phase of the cell cycle.[1][3]
-
Inhibition of Proliferation: A significant reduction in cell growth and proliferation rates.[1][7]
-
Reduction in Protein Synthesis: A more potent suppression of cap-dependent translation compared to rapamycin.[1]
Section 2: Troubleshooting Guide for Unexpected Results
Scenario A: Cell Viability and Proliferation
Q: I observed high levels of apoptosis, but I expected a simple cell cycle arrest. Why is this happening?
A: While this compound is often described as cytostatic, it can induce apoptosis in a context- and dose-dependent manner. This is a known, though sometimes unexpected, outcome.
-
Mechanism: In certain cancer cell lines, such as colon cancer cells, this compound can induce apoptosis through the upregulation of the transcription factor CHOP, which in turn increases the expression of Death Receptor 5 (DR5), triggering the extrinsic apoptosis pathway.[9]
-
Dose-Dependence: The induction of apoptosis can be dose-dependent. For example, lower concentrations of this compound might induce autophagy and arrest, while higher concentrations or prolonged exposure could push the cell towards apoptosis.[9]
-
Metabolic Stress: this compound can alter cellular metabolism by upregulating gluconeogenesis. This can create a "futile cycle" of glucose carbons, leading to significant metabolic stress and subsequent cell death.[10]
-
Cell Line Specificity: The balance between cytostatic and cytotoxic effects is highly dependent on the genetic background of the cell line being used.
Q: My cells are not arresting in the G1 phase; instead, they seem to be entering mitosis more quickly. Is this an off-target effect?
A: This is unlikely to be an off-target effect and may represent a conserved, though less commonly cited, function of mTOR signaling.
-
Advanced Mitotic Commitment: In some cell types, including fission yeast and human HeLa cells, this compound has been shown to advance mitotic onset.[11][12]
-
Wee1 Regulation: This effect is linked to a decrease in the levels of Wee1, a key mitotic inhibitor.[11][13] By inhibiting mTOR, this compound can promote a drop in Wee1 levels, thus lowering the threshold for mitotic entry before a full growth arrest is established.[11][12] This can result in a transient burst of mitotic activity shortly after treatment.[14]
Scenario B: Signaling Pathway Readouts
Q: I'm still seeing some residual phosphorylation of Akt at Ser473. Does this mean my this compound treatment is not working?
A: Not necessarily. While this compound is a potent mTORC2 inhibitor, several factors could explain this observation.
-
Suboptimal Concentration or Timepoint: Ensure the concentration and treatment duration are sufficient. The IC50 for mTORC2 inhibition is slightly higher than for mTORC1.[3] Check a dose-response and time-course to confirm optimal conditions.
-
Complex Feedback Loops: The mTOR pathway is subject to intricate feedback regulation. In specific contexts, such as in a mouse model for Angelman syndrome, this compound treatment paradoxically led to an increase in mTORC2 activity while inhibiting mTORC1.[15] This highlights that the cellular context can dramatically alter the signaling output.
-
Other Kinases: While mTORC2 is the primary kinase for Akt (S473), other kinases can contribute to its phosphorylation in certain cellular states, although this is less common.
Scenario C: Autophagy
Q: this compound is supposed to induce autophagy for cell survival, but my cells are dying. What explains this paradoxical result?
A: The role of autophagy in cancer is a well-established paradox; it can be either a pro-survival or a pro-death mechanism.[16]
-
Autophagic Cell Death: Under conditions of extreme stress or when other cell death pathways like apoptosis are inhibited, the hyper-activation of autophagy can lead to autophagic cell death. This compound is a much more potent inducer of autophagy than rapamycin, which could push cells past a tolerable threshold.[8]
-
Tumor-Specific Dependency: Some cancer cells are highly dependent on autophagy to manage metabolic stress. While inhibiting mTOR to induce autophagy might be a therapeutic strategy in some contexts, in others, the resulting autophagic activity might be excessive or cytotoxic.[16]
-
Experimental Context: The outcome depends on the tumor type, its genetic makeup, and the specific experimental conditions (e.g., nutrient availability).[16]
Section 3: Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound usage based on published literature.
Table 1: Inhibitory Concentrations (IC50)
| Target | In Vitro IC50 | In-Cell IC50 | Citation(s) |
| mTORC1 | ~2 nM | 2-10 nM | [1][3] |
| mTORC2 | ~10 nM | 2-10 nM | [1][3] |
| PI3K | >1,800 nM | - | [17] |
Table 2: Recommended Working Concentrations for Cellular Assays
| Assay / Effect | Recommended Concentration | Cell Type Example | Citation(s) |
| Cell Proliferation Inhibition | 250 nM | Mouse Embryonic Fibroblasts (MEFs) | [1] |
| G1/S Cell Cycle Arrest | 250 nM | MEFs | [1][3] |
| Autophagy Induction | 250 - 500 nM | Various | [18] |
| Apoptosis Induction | Dose-dependent (e.g., >1 µM) | HCT 116 (Colon Cancer) | [9] |
| Inhibition of S6K/Akt Phosphorylation | 10 - 250 nM | MEFs, Pheochromocytoma cells | [1][7] |
Table 3: In Vivo Dosing Guidelines
| Animal Model | Dose | Route | Efficacy | Citation(s) |
| U87MG Xenograft (Mouse) | 20 mg/kg | Intraperitoneal (IP), daily | >99% tumor growth inhibition (cytostatic) | [3][17] |
| Pharmacodynamic Studies (Mouse) | 20 mg/kg | Intraperitoneal (IP) | Effective inhibition of mTOR effectors | [19] |
Section 4: Key Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound (e.g., 10 nM - 500 nM) or vehicle (DMSO) for the specified duration (e.g., 1-24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
p-Akt (Ser473)
-
Total Akt
-
p-S6K (Thr389)
-
Total S6K
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or Tubulin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seeding: Seed 500-2000 cells per well in a 96-well opaque-walled plate and allow to grow overnight.[17]
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate for the desired experimental period (e.g., 48-72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[17]
-
Mixing: Mix contents on an orbital shaker for 10-15 minutes to induce cell lysis.[17]
-
Measurement: Record luminescence using a plate luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
Protocol 3: Autophagy Flux Assay (LC3-II Western Blot)
-
Experimental Setup: For each experimental condition (e.g., DMSO vs. This compound), prepare two sets of plates.
-
Treatment: Treat cells with this compound (e.g., 250 nM) or DMSO. Two to four hours before the end of the this compound treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to one set of plates. The other set remains without the inhibitor.
-
Lysis and Western Blot: Harvest cell lysates and perform a Western blot as described in Protocol 1.
-
Antibody: Probe the membrane with an antibody specific for LC3 (recognizes both LC3-I and the lower molecular weight, lipidated LC3-II form).
-
Interpretation: Autophagy induction leads to the conversion of LC3-I to LC3-II. The lysosomal inhibitor prevents the degradation of LC3-II in autolysosomes. Autophagic flux is determined by comparing the amount of accumulated LC3-II in the presence of the inhibitor to the amount in its absence. A significant increase in LC3-II upon this compound treatment, which is further enhanced by the lysosomal inhibitor, indicates a functional and active autophagy process.
Section 5: Visual Guides and Diagrams
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: Troubleshooting workflow for unexpected apoptosis.
Caption: The paradoxical role of autophagy after this compound treatment.
References
- 1. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubpbio.com [ubpbio.com]
- 3. rapamycin.us [rapamycin.us]
- 4. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. rapamycin.us [rapamycin.us]
- 7. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagy: A challengeable paradox in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: The Impact of Serum Starvation on Torin 1 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the mTOR inhibitor Torin 1 in the context of serum starvation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of serum starvation on the mTOR signaling pathway?
A1: Serum starvation is a potent inhibitor of the mTOR signaling pathway. Serum contains growth factors that activate the PI3K/Akt pathway, a key upstream activator of mTORC1.[1] By removing serum, you reduce the signaling input to mTOR, leading to a decrease in its activity. This is often observed by a profound reduction in the phosphorylation of downstream targets like p70S6K and S6 ribosomal protein.[1]
Q2: How does serum starvation affect the efficacy of this compound?
Q3: What is the mechanistic difference between mTOR inhibition by serum starvation and by this compound?
A3: Serum starvation inhibits mTOR signaling indirectly by removing the upstream growth factor stimulation necessary for its activation.[1] In contrast, this compound is a direct, ATP-competitive inhibitor of the mTOR kinase itself, affecting both mTORC1 and mTORC2 complexes. This means this compound can block mTOR activity even if upstream signaling pathways are active.
Q4: Is it necessary to serum starve cells before treating with this compound?
A4: It depends on the experimental goal. If the aim is to study the specific effects of this compound on basal mTOR activity or in a system where upstream signaling is activated by other means, serum starvation can be used to reduce the background signaling from serum components. However, if the goal is to investigate the effect of this compound in a more physiologically relevant context with active growth factor signaling, co-treatment in the presence of serum might be more appropriate.
Q5: What are the typical concentrations of this compound used in cell culture experiments?
A5: The effective concentration of this compound can vary between cell lines and experimental conditions. However, concentrations in the range of 2 to 250 nM are commonly used to achieve potent inhibition of mTORC1 and mTORC2.[2][3] For complete mTOR inhibition, a concentration of 250 nM is often sufficient.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High background mTOR signaling in serum-starved control cells. | Incomplete serum removal. | Wash cells thoroughly with phosphate-buffered saline (PBS) or serum-free media before starting the experiment. |
| Cell density is too high, leading to autocrine/paracrine signaling. | Plate cells at a lower density to avoid cell-to-cell signaling that can activate mTOR. | |
| The specific cell line has constitutively active mTOR signaling. | Consider using a different cell line or validate the serum starvation effect by checking phosphorylation of mTOR downstream targets like S6K. | |
| Massive cell death after this compound treatment in serum-starved cells. | Combined stress of serum deprivation and mTOR inhibition is too toxic. | Reduce the duration of serum starvation or the concentration of this compound. Perform a time-course and dose-response experiment to find the optimal conditions. |
| The cell line is highly dependent on mTOR signaling for survival. | Consider using a lower concentration of this compound or a shorter treatment time. Assess apoptosis using methods like Annexin V staining. | |
| Inconsistent results between experiments. | Variability in serum starvation protocol. | Standardize the duration of serum starvation, cell confluency at the start of the experiment, and the washing procedure. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature. | |
| Difficulty in deconvoluting the effects of serum starvation from this compound. | Both treatments inhibit the same pathway. | Include proper controls: (1) Cells in complete medium, (2) Serum-starved cells (vehicle control), (3) Cells in complete medium + this compound, (4) Serum-starved cells + this compound. This allows for a direct comparison of the additive or synergistic effects. |
Data Presentation
Table 1: this compound Potency and Selectivity
| Parameter | Value | Notes |
| mTORC1 IC50 (in vitro) | 2 nM | [3] |
| mTORC2 IC50 (in vitro) | 10 nM | [3] |
| Cellular mTOR IC50 | 2 - 10 nM | [2] |
| Selectivity for mTOR over PI3K | ~1000-fold | [3] |
IC50 values can vary depending on the specific assay conditions and cell type used.
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy on mTORC1/2 Signaling by Western Blot
This protocol outlines the steps to evaluate the inhibitory effect of this compound on the phosphorylation of mTORC1 (p-S6K1 T389) and mTORC2 (p-Akt S473) downstream targets in serum-starved cells.
1. Cell Culture and Plating:
- Culture your cell line of interest to ~70-80% confluency.
- Seed cells in 6-well plates at a density that will not exceed 90% confluency at the end of the experiment.
2. Serum Starvation:
- Once cells have adhered, aspirate the growth medium.
- Wash the cells twice with sterile PBS.
- Add serum-free medium to each well and incubate for 16-24 hours.
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle control (DMSO).
- Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
- Incubate for the desired treatment time (e.g., 1-4 hours).
4. Cell Lysis:
- Place the culture plates on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing periodically.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
5. Protein Quantification and Western Blot:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-S6K1 (T389), total S6K1, p-Akt (S473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualizations
Caption: mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing this compound efficacy.
References
Navigating mTOR Inhibition: Why Torin 1 May Be Less Effective Than Torin 2 in Your Model
Technical Support Center
For researchers, scientists, and drug development professionals utilizing mTOR inhibitors, understanding the nuances between first and second-generation compounds is critical for experimental success. This guide addresses a common query: the observed lower efficacy of Torin 1 compared to its successor, Torin 2, in various experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished or incomplete inhibition of mTOR signaling with this compound. Why might this be happening?
A1: Several factors can contribute to the reduced effectiveness of this compound in your experiments. The primary reasons stem from its intrinsic biochemical and pharmacokinetic properties when compared to Torin 2. Torin 2 was specifically developed to overcome the limitations of this compound.[1][2][3] Key differences include:
-
Potency and Cellular Activity: Torin 2 is a more potent inhibitor of mTOR.[4][5] For instance, Torin 2 inhibits cellular mTOR activity with an EC50 of 0.25 nM, whereas this compound's EC50 for inhibiting the phosphorylation of S6K, a downstream target of mTORC1, is 2 nM.[1][6] This means a lower concentration of Torin 2 is required to achieve the same level of mTOR inhibition.
-
Pharmacokinetics: this compound has poor pharmacokinetic properties, including a short half-life and rapid metabolism by the liver, which can limit its sustained activity in cellular models and in vivo.[3][7] Torin 2 was engineered to have a superior pharmacokinetic profile, including better bioavailability.[1][4][8]
-
Kinase Selectivity: While both are potent mTOR inhibitors, Torin 2 has a broader inhibitory profile against the PI3K-like kinase (PIKK) family.[1][2] Torin 2 also potently inhibits ATM, ATR, and DNA-PK at nanomolar concentrations, whereas this compound shows only moderate inhibition of DNA-PK and is inactive against other PIKKs.[1] This broader activity of Torin 2 can lead to more profound downstream effects in certain cancer models, particularly those reliant on DNA damage response pathways.
Q2: Our lab is working on glioblastoma/neuroblastoma models and finding this compound's effects to be less pronounced than expected. Is this a known issue?
A2: Yes, this is a documented observation. Studies have shown that in glioblastoma (GB) and neuroblastoma cell lines, Torin 2 is more effective at inhibiting cell proliferation and inducing apoptosis than this compound.[3][8][9][10] In glioblastoma cells, this compound required higher doses to achieve similar effects to Torin 2 in suppressing mTORC1 and mTORC2 signaling.[3][9][11][12] In some cases, while this compound showed some effect, Torin 2 was able to completely eradicate the tumor cell population in drug resistance analyses.[3][9][11]
Q3: We are seeing rapamycin-resistant mTORC1 activity in our cell lines. Is this compound sufficient to overcome this, or is Torin 2 a better choice?
A3: Both this compound and Torin 2 are ATP-competitive inhibitors and can inhibit rapamycin-resistant functions of mTORC1.[13] However, due to its higher potency and superior cellular activity, Torin 2 is generally a more robust choice for ensuring complete inhibition of mTORC1, including its rapamycin-resistant outputs like the phosphorylation of 4E-BP1.[13] In comparative studies, Torin 2 has demonstrated a more profound and sustained inhibition of mTORC1 signaling compared to this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete inhibition of downstream mTOR targets (e.g., p-S6K, p-4E-BP1). | Insufficient concentration of this compound due to lower potency. | Increase the concentration of this compound. Consider a dose-response experiment. Alternatively, switch to Torin 2, which is effective at lower nanomolar concentrations. |
| Transient inhibition of mTOR signaling. | Poor stability and rapid metabolism of this compound. | Reduce the time between media changes and inhibitor replenishment. For longer-term experiments, consider using the more stable Torin 2. |
| Limited efficacy in cancer cell lines, particularly those with known DNA damage response pathway activation. | This compound's lack of potent inhibition of other PIKK family members (ATM, ATR). | If your model involves DNA damage or repair mechanisms, Torin 2's broader selectivity profile may be more advantageous. |
| Discrepancies between in vitro and in vivo results with this compound. | Poor bioavailability and rapid clearance of this compound in vivo. | Torin 2 has significantly improved pharmacokinetic properties, making it a more suitable candidate for in vivo studies.[4] |
Data Presentation
Table 1: Comparison of Inhibitory Activity (IC50/EC50 in nM)
| Target | This compound | Torin 2 |
| mTORC1 (in vitro IC50) | 2 | 2.1 |
| mTORC2 (in vitro IC50) | 10 | - |
| Cellular mTOR (EC50) | 2 (p-S6K T389) | 0.25 |
| PI3K (EC50) | ~1,800 | 200 |
| ATM (EC50) | Inactive | 28 |
| ATR (EC50) | Inactive | 35 |
| DNA-PK (EC50) | 250 (moderate) | 118 |
Data compiled from multiple sources.[1][2][4][5][14]
Table 2: Pharmacokinetic Properties
| Property | This compound | Torin 2 |
| Bioavailability | Poor | Improved (51% in mice)[4] |
| Metabolic Stability | Low (rapidly metabolized by the liver)[3] | Improved |
| Half-life | Short | Short (0.72 hours in mice)[4] |
| Water Solubility | Insoluble[3][7] | Improved[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF7) at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum starve the cells for 24 hours if investigating growth factor-stimulated pathways.
-
Pre-treat cells with a dose range of this compound (e.g., 10, 50, 250, 1000 nM) or Torin 2 (e.g., 1, 5, 25, 100 nM) for 1-2 hours.[2][14]
-
Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 for 10 minutes) if applicable.[2]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-S6K (Thr389)
-
S6K
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
Phospho-Akt (Ser473)
-
Akt
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
Visualizations
References
- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torin 2 | Cell Signaling Technology [cellsignal.com]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the mTOR pathway using novel ATP‑competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Poor Bioavailability of Torin 1 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor bioavailability of Torin 1 in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound a concern in animal studies?
A1: this compound, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, exhibits poor aqueous solubility and is rapidly metabolized by the liver.[1][2] These factors contribute to its short half-life and low oral bioavailability, making it challenging to achieve and maintain effective therapeutic concentrations in vivo.[3][4]
Q2: What are the common signs of poor this compound exposure in my animal model?
A2: Insufficient exposure to this compound may manifest as a lack of expected pharmacodynamic effects. This can include a failure to observe inhibition of downstream mTORC1 and mTORC2 signaling markers, such as the phosphorylation of S6K, 4E-BP1, and AKT at Ser473.[1][5] Consequently, the anticipated therapeutic outcome, such as tumor growth inhibition, may not be achieved.[6]
Q3: What are the recommended formulation strategies to improve this compound bioavailability?
A3: Due to its low water solubility, this compound requires a non-aqueous vehicle for in vivo administration.[1] Common strategies involve creating a solution or suspension using a combination of solvents. A widely used formulation for intraperitoneal (IP) injection is a mixture of N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG400), and water.[2][7] For oral administration, a suspension in a vehicle containing sodium carboxymethyl cellulose (Na CMC) and Tween-80 has been utilized.[7]
Q4: Can I administer this compound via oral gavage?
A4: Yes, oral administration of this compound is possible, but it is known to have very limited oral bioavailability.[4] To improve exposure, a suspension formulation is typically required. One study reported using a suspension of this compound in 0.5% w/v Na CMC with 0.1% v/v Tween-80 in water for oral dosing in mice.[7] Another study delivered this compound intragastrically as a suspension in 20% N-methyl-2-pyrrolidone/40% PEG400/40% water.[8]
Q5: What is a typical dosage for this compound in mice?
A5: The efficacious dose of this compound can vary depending on the animal model and the intended therapeutic effect. However, a commonly reported dosage for intraperitoneal injection in mice is 20 mg/kg.[2][7][9] For oral administration in a colitis mouse model, doses of 10 mg/kg and 20 mg/kg have been used.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | This compound has very low solubility in aqueous solutions.[10] Adding it directly to aqueous buffers will likely cause it to precipitate. | Prepare a stock solution of this compound in a suitable organic solvent like N-methyl-2-pyrrolidone (NMP) or DMSO at a higher concentration first.[10] Then, dilute the stock solution with the desired vehicle (e.g., PEG400, water) immediately before administration. Gentle warming to 37°C and sonication can help redissolve any precipitate.[6][8] |
| Inconsistent or no pharmacodynamic effect observed. | This is likely due to insufficient bioavailability and exposure of the animal to this compound. The formulation may not be optimal, or the administration route might be inefficient. | 1. Verify Formulation: Ensure the formulation is prepared correctly and that this compound is fully dissolved or homogenously suspended. 2. Optimize Vehicle: Consider using a well-documented vehicle such as 20% NMP, 40% PEG400, and 40% water for IP injections.[2] 3. Confirm Dosage: A dose of 20 mg/kg is often effective for IP administration in mice.[7][9] 4. Assess Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study to measure plasma concentrations of this compound over time to confirm adequate exposure. |
| Vehicle-related toxicity or adverse effects in animals. | The organic solvents used to dissolve this compound, such as NMP and DMSO, can have physiological effects at higher concentrations.[10] | 1. Minimize Solvent Concentration: Use the lowest effective concentration of the organic solvent. 2. Include a Vehicle Control Group: Always include a control group of animals that receives the vehicle alone to distinguish between vehicle-induced effects and this compound-specific effects. |
| Difficulty dissolving this compound for in vitro assays that will be correlated with in vivo studies. | This compound is sparingly soluble in DMSO.[10] Using a suboptimal stock concentration can lead to precipitation when further diluting in aqueous media. | Prepare a stock solution in DMSO at a concentration of 2-4 mg/mL.[9] For cell-based assays, a working concentration of 250 nM to 1 µM is typically used. When preparing working solutions, pre-warming the stock and the culture medium to 37°C can help prevent precipitation.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| N-methyl-2-pyrrolidine (NMP) | ≥ 25 mg/mL | [10] |
| DMSO | 2 mg/mL (3.29 mM) | |
| Sparingly Soluble | Ethanol, DMF, Chloroform, Acetonitrile, PBS (pH 7.2) | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Key Findings | Reference |
| Intravenous (IV) | 1 mg/kg | Half-life of 30 minutes. | [4] |
| Oral (PO) | 10 mg/kg | Very limited oral bioavailability. | [4][7] |
| Intraperitoneal (IP) | 20 mg/kg | Efficacious in inhibiting downstream mTOR effectors. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Prepare Stock Solution: Dissolve this compound in 100% N-methyl-2-pyrrolidone (NMP) to a concentration of 25 mg/mL.[7]
-
Prepare Vehicle: In a separate sterile tube, prepare the final vehicle by mixing NMP, PEG400, and water in a 1:2:2 ratio (e.g., 20% NMP, 40% PEG400, 40% water).[2]
-
Final Formulation: Immediately before injection, dilute the this compound stock solution with the prepared vehicle to the desired final concentration (e.g., 5 mg/mL for a 20 mg/kg dose in a 25g mouse with an injection volume of 100 µL). Vortex thoroughly to ensure a homogenous solution.
-
Administration: Administer the formulated this compound to the animals via intraperitoneal injection.
Protocol 2: Preparation of this compound for Oral Gavage
-
Weighing: Weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) sodium carboxymethyl cellulose (Na CMC) and 0.1% (v/v) Tween-80 in sterile water.[7]
-
Suspension: Add the this compound powder to the vehicle and vortex vigorously to create a homogenous suspension. Sonication may be used to aid in dispersion.
-
Administration: Administer the suspension to the animals via oral gavage at the desired dose (e.g., 10 mg/kg).[7]
Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition
-
Tissue/Cell Lysis: Lyse tissue or cell samples in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR downstream targets, such as p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), and Akt.[1][7]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the extent of mTOR pathway inhibition.
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
References
- 1. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Metabolic and Lipidomic Fingerprint of Torin1 Exposure in Mouse Embryonic Fibroblasts Using Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | mTOR inhibitor | TargetMol [targetmol.com]
- 7. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Torin 1 Stock Solution: A Technical Guide to Long-Term Storage and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage and use of Torin 1 stock solutions. This resource includes detailed troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] It is soluble in DMSO at concentrations typically ranging from 1 to 4 mg/mL.[2] For in vivo studies, N-methyl-2-pyrrolidone (NMP) has also been used as a solvent.[7][8]
2. What is the optimal temperature for long-term storage of this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][2][3][4] Storage at -80°C is generally preferred for longer-term stability, with some suppliers indicating stability for up to one year at this temperature.[2][9]
3. How long can I store this compound stock solutions?
The stability of this compound stock solutions can vary depending on the storage temperature and the supplier's recommendations. The following table summarizes the stability data from various sources:
| Storage Temperature | Duration of Stability | Source(s) |
| -20°C | Up to 1 month | [2][5] |
| -20°C | Up to 3 months | [1][4] |
| -20°C | Up to 6 months | [3] |
| -80°C | Up to 1 year | [2][9] |
4. Should I aliquot my this compound stock solution?
Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][2] This practice helps to avoid multiple freeze-thaw cycles, which can lead to the degradation of the compound and loss of potency.
5. How should I handle lyophilized this compound powder?
Lyophilized this compound should be stored at -20°C in a desiccated environment and is stable for up to 24 months in this form.[1] When reconstituting, it is important to ensure that all the powder is dissolved. This may require vortexing and gentle heating to 37°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent at a lower temperature. | Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[1][6] Ensure the solution is clear before use. For future preparations, consider using a slightly lower stock concentration. |
| Reduced or no biological activity observed in experiments. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. 3. Use of old or moisture-absorbed DMSO.[2] | 1. Always store aliquots at -20°C or -80°C and protect from light. 2. Prepare single-use aliquots to avoid repeated freezing and thawing.[1][2] 3. Use fresh, anhydrous DMSO to prepare stock solutions.[2] |
| Inconsistent results between experiments. | 1. Inaccurate initial concentration of the stock solution. 2. Degradation of the stock solution over time. | 1. Ensure complete dissolution of the lyophilized powder when preparing the initial stock.[1] 2. Use freshly prepared stock solutions or aliquots that have been stored correctly for no longer than the recommended duration. |
| Difficulty dissolving this compound in aqueous buffers for experiments. | This compound has poor aqueous solubility.[7] | First, prepare a concentrated stock solution in DMSO. Then, dilute this stock solution into your aqueous experimental medium to the final working concentration. Ensure the final DMSO concentration is low and does not affect your experimental system. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of this compound's mechanism and its application in a typical experimental setup, the following diagrams illustrate the mTOR signaling pathway and a general experimental workflow.
Caption: mTOR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow Using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (MW: 607.62 g/mol ), add 164.6 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C may be necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
2. Western Blot Analysis of mTOR Pathway Inhibition
-
Materials:
-
Cultured cells (e.g., MEFs, HeLa)
-
This compound working solution (diluted from stock in cell culture medium)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-250 nM) or DMSO as a vehicle control for the desired time (e.g., 1-24 hours).[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of mTOR pathway proteins.
-
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. mTOR Inhibitor XI, Torin1 [sigmaaldrich.com]
- 5. This compound | mTOR Inhibitor | Hello Bio [hellobio.com]
- 6. This compound | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | mTOR inhibitor | TargetMol [targetmol.com]
How to confirm Torin 1 is inhibiting both mTORC1 and mTORC2
This guide provides researchers, scientists, and drug development professionals with technical support for confirming the dual inhibition of mTORC1 and mTORC2 by Torin 1.
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm that this compound is inhibiting both mTORC1 and mTORC2 in my experiment?
To confirm dual inhibition, you must demonstrate the reduced activity of both complexes by measuring the phosphorylation status of their specific, distinct downstream substrates. The most common and reliable method for this is Western blotting.[1][2]
-
For mTORC1 inhibition: Analyze the phosphorylation of key substrates like S6 Kinase (S6K), S6 Ribosomal Protein (S6), and 4E-Binding Protein 1 (4E-BP1).[1][3]
-
For mTORC2 inhibition: Analyze the phosphorylation of its primary substrates, such as Akt (also known as Protein Kinase B or PKB) and SGK1.[3][4][5]
A successful experiment will show a dose-dependent decrease in the phosphorylation of substrates for both complexes following this compound treatment.
Q2: What specific phosphorylation sites should I probe for to confirm mTORC1 and mTORC2 inhibition?
You should use phospho-specific antibodies to probe for the following targets. It is crucial to also probe for the total protein levels of each target to ensure that the observed changes are due to a decrease in phosphorylation and not a change in total protein expression.
| Complex | Primary Target | Phosphorylation Site | Rationale |
| mTORC1 | p70 S6 Kinase 1 (S6K1) | Threonine 389 (T389) | A primary and direct substrate of mTORC1; its phosphorylation is a reliable indicator of mTORC1 activity.[4][6] |
| mTORC1 | S6 Ribosomal Protein (S6) | Serine 235/236 (S235/236) & 240/244 (S240/244) | S6 is downstream of S6K1, and its phosphorylation status is a sensitive readout of mTORC1 pathway activation.[1][7] |
| mTORC1 | 4E-BP1 | Threonine 37/46 (T37/46) | Phosphorylation of these sites by mTORC1 is critical for releasing 4E-BP1 from the translation initiation factor eIF4E.[1][8][9] Inhibition by this compound is more complete than with rapamycin.[8][9] |
| mTORC2 | Akt / PKB | Serine 473 (S473) | This is the canonical and most widely accepted marker for mTORC2 activity.[1][4][10] this compound effectively blocks this phosphorylation.[1][10] |
| mTORC2 | SGK1 | Threonine 256 (T256) or Serine 422 (S422) | SGK1 is another direct substrate of mTORC2, providing an additional confirmation of mTORC2 inhibition.[5][7] |
Visualizing the mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 and highlights the key downstream targets used to verify their inhibition by this compound.
Experimental Protocols & Data
Detailed Protocol: Western Blot Analysis of this compound Activity
This protocol outlines the key steps for treating cells with this compound and analyzing mTORC1/2 substrate phosphorylation.
Representative Quantitative Data
The following table summarizes the expected dose-dependent effects of this compound on key mTORC1 and mTORC2 substrates after a 24-hour treatment in glioblastoma cells, as described in the literature.[1]
| This compound Conc. | p-S6K (mTORC1) | p-4E-BP1 (mTORC1) | p-Akt S473 (mTORC2) |
| 0 nM (Control) | 100% | 100% | 100% |
| 100 nM | Modest Suppression | Significant Reduction | Complete Inhibition |
| ≥500 nM | Significant Suppression | Complete Inhibition | Complete Inhibition |
Data is presented as a qualitative summary of expected results based on published findings.[1]
Troubleshooting Guide
Q3: I don't see any inhibition of my target proteins after this compound treatment. What could be wrong?
-
Inactive Compound: this compound can degrade if not stored properly. Store it as a lyophilized powder or in DMSO aliquots at -20°C and avoid multiple freeze-thaw cycles.[11] Prepare fresh working dilutions for each experiment.
-
Insufficient Concentration or Time: The effective concentration can vary between cell lines. Perform a dose-response (e.g., 10 nM to 2 µM) and a time-course (e.g., 1, 6, 24 hours) experiment to determine the optimal conditions for your specific cell type.[1][2]
-
Cell Line Resistance: Some cell lines may have mutations or pathway adaptations that confer resistance.[12] Confirm the responsiveness of your cell line by testing a positive control cell line known to be sensitive to mTOR inhibitors if possible.
-
Experimental Error: Double-check your Western blot protocol, particularly antibody dilutions and the activity of your phosphatase inhibitors in the lysis buffer.
Q4: The phosphorylation of my mTORC1 target (e.g., p-S6K) is decreased, but my mTORC2 target (p-Akt S473) is not. Did the experiment fail?
This result suggests that you have successfully inhibited mTORC1 but not mTORC2. This is not the expected outcome for this compound, which is a potent dual inhibitor.[1]
-
Check this compound Concentration: mTORC1 can sometimes be more sensitive to inhibition than mTORC2. You may need a higher concentration of this compound to see a robust inhibition of mTORC2 activity.[13]
-
Verify Compound Identity: Ensure your inhibitor is indeed this compound and not a rapalog like rapamycin. Rapamycin primarily inhibits mTORC1 and can lead to a feedback-induced increase in p-Akt S473 in some cell lines.[4][14]
-
Review Downstream Markers: Assess an alternative mTORC2 substrate like p-SGK1 to confirm the result.[5]
Q5: My total protein levels are decreasing along with the phosphorylated levels. How do I interpret this?
A decrease in both total and phosphorylated protein suggests that the treatment may be affecting protein stability or synthesis, or inducing cell death, rather than just inhibiting kinase activity.
-
Shorten Treatment Time: Prolonged mTOR inhibition can affect cell proliferation and survival.[2] Try a shorter incubation time (e.g., 1-6 hours) where the primary effect will be on kinase activity, not overall protein levels.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the this compound concentration used is not overly cytotoxic for the chosen treatment duration.
-
Confirm Loading: Always use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal amounts of protein were loaded in each lane.[1][4]
Logic for Confirming Dual Inhibition
References
- 1. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Dysregulation of epithelial Na+ absorption induced by inhibition of the kinases TORC1 and TORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Complex 2 Stabilizes Mcl-1 Protein by Suppressing Its Glycogen Synthase Kinase 3-Dependent and SCF-FBXW7-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin-insensitive mTORC1 activity controls eIF4E:4E-BP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTORC2 protein complex-mediated Akt (Protein Kinase B) Serine 473 Phosphorylation is not required for Akt1 activity in human platelets [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Torin 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using Torin 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike first-generation mTOR inhibitors like rapamycin, which only partially and allosterically inhibit mTOR Complex 1 (mTORC1), this compound directly targets the ATP-binding site of the mTOR kinase domain.[3][4] This allows it to effectively inhibit both mTORC1 and mTORC2, the two functionally distinct complexes in which mTOR exists.[3][5] By blocking the activity of both complexes, this compound provides a more complete inhibition of mTOR signaling compared to rapamycin.[3][4]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Form: this compound is typically supplied as a crystalline solid or lyophilized powder and should be stored at -20°C, where it is stable for at least two years.[6][7]
-
Solutions: It is recommended to prepare fresh solutions for each experiment.[2] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2][8] Before use, frozen solutions should be equilibrated to room temperature.[2] Aqueous solutions are not recommended for storage for more than one day.[6]
Q3: How do I dissolve this compound, and what is its solubility?
This compound has limited aqueous solubility.[9] It is sparingly soluble in DMSO, ethanol, and DMF.[6]
-
DMSO: this compound is soluble in DMSO at concentrations around 2-4 mg/mL.[5][8] To prepare a stock solution, for example, a 1 mM stock from 5 mg of lyophilized powder, you can reconstitute it in 8.23 ml of DMSO.[7] It may be necessary to warm the solution to 37°C and vortex to fully dissolve the compound.[7]
-
NMP: this compound is also soluble in N-methyl-2-pyrrolidine (NMP) at concentrations of at least 25 mg/ml.[6]
For cell culture experiments, the final concentration of the organic solvent should be kept low to avoid any physiological effects on the cells.[6]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of mTOR signaling.
This is a common issue that can arise from several factors.
| Potential Cause | Troubleshooting Step |
| Improper Storage/Handling | Ensure this compound has been stored correctly at -20°C as a solid and that stock solutions have not undergone multiple freeze-thaw cycles.[2][6][7] |
| Incomplete Dissolution | Visually inspect your stock solution for any precipitate. If present, warm the solution to 37°C and vortex to ensure complete dissolution.[7] |
| Incorrect Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A typical working concentration for cell culture assays is between 250 nM and 1 µM.[5] |
| Cell Density and Confluency | High cell density can affect drug availability and cellular response. Ensure consistent cell seeding densities and confluency across experiments. |
| Serum Concentration in Media | Components in serum can interact with the compound or affect signaling pathways. Consider reducing serum concentration or performing experiments in serum-free media after initial cell attachment. |
Issue 2: High variability in cell viability or proliferation assay results.
Variability in these assays can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before plating to achieve uniform cell distribution in multi-well plates. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is low and consistent across all treatments, including the vehicle control. |
| Incorrect Assay Timing | The effect of this compound on cell proliferation is time-dependent.[3] Optimize the treatment duration for your specific cell line and assay. |
Issue 3: Difficulty in observing autophagy induction.
This compound is a known inducer of autophagy.[5] If you are not observing this effect, consider the following:
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The concentration of this compound required to induce autophagy can be cell-type dependent. Perform a dose-response experiment to find the optimal concentration. |
| Incorrect Timing of Analysis | Autophagy is a dynamic process. Assess autophagy markers at different time points after this compound treatment. |
| Issues with Autophagy Markers | When monitoring LC3-II levels by Western blot, it is crucial to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.[10][11] |
| Cellular Context | The basal level of autophagy can vary between cell types. Ensure your experimental conditions are appropriate for observing changes in autophagy in your chosen cell line. |
Data and Protocols
Quantitative Data
Table 1: IC50 Values of this compound
| Target | IC50 (in vitro kinase assay) | IC50 (in cells) | Reference(s) |
| mTORC1 | 2 nM | 2 nM | [2][3][6][7] |
| mTORC2 | 10 nM | 10 nM | [2][3][6][7] |
| PI3K | ~1.8 µM | 1800 nM | [7][8][12] |
Experimental Protocols
Western Blot Analysis for mTOR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1-24 hours).[7]
-
Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13] Scrape the cells and collect the lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of mTOR downstream targets, such as p-p70 S6 Kinase (Thr389), p-S6 Ribosomal Protein (Ser235/236), p-4E-BP1 (Thr37/46), and p-Akt (Ser473).[7][14]
-
Detection: After incubation with appropriate secondary antibodies, visualize the protein bands using a suitable detection method (e.g., chemiluminescence).[14]
Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 500 cells/well) and allow them to grow overnight.[8]
-
Treatment: Treat the cells with a range of this compound concentrations or a vehicle control.[8]
-
Incubation: Incubate the cells for the desired duration (e.g., 3-5 days).[8]
-
Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[8] Add the reagent to each well, mix, and measure the luminescence using a plate reader.[8][15]
Autophagy Induction Assay (LC3-II Western Blot)
-
Treatment: Treat cells with this compound or vehicle control. For the last 2-4 hours of the treatment, add a lysosomal inhibitor like bafilomycin A1 (e.g., 100 nM) to a subset of the wells.
-
Lysis and Western Blot: Harvest cell lysates and perform a Western blot as described above.
-
Analysis: Probe the membrane with an antibody against LC3. An increase in the LC3-II band (the lower band) in the presence of both this compound and the lysosomal inhibitor, compared to the inhibitor alone, indicates an induction of autophagic flux.[10]
Visualizations
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for using this compound.
Caption: A decision tree for troubleshooting variability in this compound experiments.
References
- 1. ubpbio.com [ubpbio.com]
- 2. This compound | mTOR Inhibitor | Hello Bio [hellobio.com]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. invivogen.com [invivogen.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of mTOR reduces lipotoxic cell death in primary macrophages through an autophagy-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Torin 1 vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of mTORC1 inhibition is critical for advancing cellular research and therapeutic strategies. This guide provides an objective comparison of two prominent mTOR inhibitors, Torin 1 and rapamycin, supported by experimental data and detailed protocols.
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is a central regulator of cell growth, proliferation, and metabolism. While both this compound and rapamycin target mTORC1, their mechanisms of action and the resulting cellular consequences differ significantly.
Mechanism of Action: A Tale of Two Inhibitors
Rapamycin, an allosteric inhibitor, forms a complex with FKBP12, which then binds to the FRB domain of mTOR within the mTORC1 complex. This action partially and incompletely suppresses mTORC1 activity, leaving some key functions, such as the phosphorylation of certain sites on the translational repressor 4E-BP1, resistant to its effects.[1]
In contrast, this compound is a potent, ATP-competitive inhibitor that directly targets the mTOR kinase domain.[2] This direct inhibition leads to a more complete and broad suppression of mTORC1 signaling, affecting both rapamycin-sensitive and rapamycin-resistant functions.[3][4] Furthermore, this compound also inhibits mTORC2, a feature not shared by rapamycin.[2]
Caption: mTOR signaling pathway and points of inhibition by rapamycin and this compound.
Quantitative Comparison of this compound and Rapamycin
The following table summarizes the key quantitative differences between this compound and rapamycin based on published experimental data.
| Parameter | This compound | Rapamycin | Reference |
| Mechanism of Action | ATP-competitive inhibitor of mTOR kinase | Allosteric inhibitor of mTORC1 | [1][2] |
| Target Specificity | mTORC1 and mTORC2 | mTORC1 (incomplete) | [2] |
| IC50 (mTORC1) | 2-10 nM (in vitro and in cells) | ~1 nM (for S6K1 inhibition) | [3][4] |
| IC50 (mTORC2) | 10 nM | Largely insensitive, inhibition with prolonged treatment | [3][5] |
| Effect on 4E-BP1 Phosphorylation (Thr37/46) | Complete inhibition | Little to no effect | [4][6] |
| Inhibition of Cap-Dependent Translation | ~50% reduction | Minimal effect | [4] |
| Induction of Autophagy | Strong induction | Modest induction | [4][7] |
| Effect on Cell Proliferation | Potent inhibition, causes G1/S arrest | Modest inhibition | [4][8] |
Experimental Data Highlights
Differential Effects on mTORC1 Substrate Phosphorylation
Western blot analysis consistently demonstrates the superior efficacy of this compound in inhibiting mTORC1 signaling. While both inhibitors effectively block the phosphorylation of the rapamycin-sensitive substrate S6K1 at Thr389, only this compound robustly inhibits the phosphorylation of 4E-BP1 at the rapamycin-resistant sites Thr37/46.[4] This differential phosphorylation has profound implications for the regulation of cap-dependent translation.
Contrasting Impacts on Cellular Processes
The more complete inhibition of mTORC1 by this compound translates to more pronounced effects on downstream cellular functions.
-
Protein Synthesis: In metabolic labeling experiments, this compound was shown to cause a nearly 50% decrease in total protein synthesis, whereas rapamycin had a negligible effect.[4]
-
Autophagy: this compound is a more potent inducer of autophagy compared to rapamycin.[4][7] This is evidenced by a greater conversion of LC3-I to LC3-II and increased formation of autophagosomes in this compound-treated cells.[4]
-
Cell Proliferation: this compound demonstrates a significantly greater anti-proliferative effect than rapamycin.[8] For example, in mouse embryonic fibroblasts (MEFs), this compound induces a complete G1/S cell cycle arrest, a phenomenon not observed with rapamycin treatment.[4]
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Western Blot Analysis of mTOR Signaling
Caption: Standard workflow for Western blot analysis of mTOR pathway proteins.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound (e.g., 250 nM) or rapamycin (e.g., 20 nM) for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge to pellet cell debris and collect the supernatant.[2]
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-S6K1 (Thr389), phospho-4E-BP1 (Thr37/46), total S6K1, total 4E-BP1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]
-
In Vitro mTORC1 Kinase Assay
Caption: General workflow for an in vitro mTORC1 kinase assay.
-
Immunoprecipitation of mTORC1:
-
Lyse cells in CHAPS lysis buffer.
-
Immunoprecipitate mTORC1 using an antibody against a specific component, such as Raptor.[10]
-
-
Inhibitor Treatment:
-
Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.
-
Add this compound or rapamycin at various concentrations and incubate.
-
-
Kinase Reaction:
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.[10]
-
Cell Viability Assay (MTT Assay)
Caption: Step-by-step workflow for a typical MTT cell viability assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and rapamycin. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[12]
-
Conclusion
This compound and rapamycin are both valuable tools for studying mTORC1 signaling, but they are not interchangeable. Rapamycin's incomplete and allosteric inhibition of mTORC1 makes it a useful tool for dissecting specific, rapamycin-sensitive functions of the complex. However, for a more comprehensive and potent inhibition of mTORC1, and for investigating rapamycin-resistant cellular processes, this compound is the superior choice. The dual inhibition of mTORC1 and mTORC2 by this compound also provides an avenue for exploring the integrated roles of both complexes in cellular physiology and disease. The choice of inhibitor should be carefully considered based on the specific research question and the desired level of mTOR pathway suppression.
References
- 1. Rapamycin inhibits mTORC1, but not completely [dspace.mit.edu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. rapamycin.us [rapamycin.us]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin-insensitive mTORC1 activity controls eIF4E:4E-BP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Torin 1 vs. Torin 2: A Head-to-Head Comparison of mTOR Inhibitor Efficacy
In the landscape of mTOR inhibitors, Torin 1 and its successor, Torin 2, represent a significant advancement from earlier allosteric inhibitors like rapamycin. As ATP-competitive inhibitors, they offer a more complete blockade of mTOR signaling by targeting both the mTORC1 and mTORC2 complexes. This guide provides a detailed comparison of the efficacy of this compound and Torin 2, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Executive Summary
Torin 2 emerges as a more potent and versatile inhibitor compared to its predecessor, this compound. Developed to improve upon the pharmacokinetic profile of this compound, Torin 2 exhibits enhanced potency against mTORC1 and mTORC2.[1] Furthermore, Torin 2 possesses a broader inhibitory profile, targeting other members of the phosphatidylinositol-3 kinase-like kinase (PIKK) family, such as ATM, ATR, and DNA-PK, at nanomolar concentrations.[2][3][4] This expanded activity makes Torin 2 a more effective tool for studying the comprehensive effects of mTOR and PIKK pathway inhibition and a more promising candidate for therapeutic development, particularly in overcoming resistance to therapy.[1][5]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the efficacy of this compound and Torin 2 from various studies.
Table 1: Comparative Inhibition of mTORC1 and mTORC2
| Inhibitor | Target | IC50 / EC50 | Cell Line / Assay Condition | Reference |
| This compound | mTORC1 | 2 nM | In vitro kinase assay | [6] |
| mTORC2 | 10 nM | In vitro kinase assay | [6] | |
| mTORC1 (pS6K T389) | - | - | - | |
| mTORC2 (pAKT S473) | - | - | - | |
| Torin 2 | mTOR (cellular) | 0.25 nM (EC50) | HCT-116 cells | [2][7] |
| mTORC1 (pS6K T389) | 0.25 nM (EC50) | HCT-116 cells | [2][3][4] | |
| mTORC2 (pAKT S473) | <10 nM (EC50) | HCT-116 cells | [2] | |
| mTOR | 2.81 nM (IC50) | Lipid kinase panel | [7] |
Table 2: Selectivity Profile Against PIKK Family Kinases
| Inhibitor | Target | IC50 / EC50 | Reference |
| This compound | DNA-PK | 250 nM (moderate inhibition) | [2] |
| Other PIKKs | Inactive | [2] | |
| Torin 2 | DNA-PK | 0.5 nM (IC50) / 118 nM (EC50) | [2][7] |
| ATM | 28 nM (EC50) | [2][3][4] | |
| ATR | 35 nM (EC50) | [2][3][4] | |
| PI3K | ~200 nM (EC50) | [2][7] |
Table 3: Efficacy in Cellular Assays
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | MTT (pheochromocytoma) | Proliferation | 207 nM | [8] |
| Glioblastoma | Proliferation | Effective at higher doses | [5] | |
| Torin 2 | Kelly (neuroblastoma) | Proliferation | 11.69 nM | [9] |
| IMR-32 (neuroblastoma) | Proliferation | 29.67 nM | [9] | |
| Glioblastoma | Proliferation | Concentration-dependent effects | [5] |
Signaling Pathway Overview
The diagram below illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by this compound and Torin 2. Both compounds block the ATP-binding site of mTOR, thereby inhibiting the downstream signaling of both complexes. This leads to the suppression of protein synthesis, cell growth, and proliferation, and the induction of autophagy.
Caption: Inhibition of mTORC1 and mTORC2 signaling pathways by this compound and Torin 2.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of the typical experimental protocols used to assess the efficacy of this compound and Torin 2.
In Vitro mTOR Kinase Assay (LanthScreen™ Time-Resolved FRET)
This assay is used to determine the direct inhibitory activity of compounds on mTOR kinase.
Workflow Diagram:
Caption: Workflow for an in vitro mTOR kinase assay.
Detailed Steps:
-
Preparation: Serially dilute this compound or Torin 2 in a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 4 mM MnCl2, 50 mM KCl).
-
Incubation: Incubate the mTORC1 enzyme with the diluted inhibitors for a defined period (e.g., 30 minutes) in a 384-well plate.[10]
-
Kinase Reaction: Initiate the kinase reaction by adding a solution containing the GFP-labeled 4E-BP1 substrate and ATP.[10]
-
Reaction Termination: After a set incubation time (e.g., 1 hour), stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody specific for phosphorylated 4E-BP1.[10]
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase activity.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is a common method to assess the impact of a compound on cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for a cellular proliferation (MTT) assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., 15 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
Treatment: Treat the cells with a range of concentrations of this compound or Torin 2 and a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours.[8]
-
MTT Addition: Add MTT solution (e.g., 1 mg/mL) to each well and incubate for 3 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 562 nm using a microplate reader.[8]
-
Data Analysis: Normalize the absorbance values to the control wells and plot the results to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing a measure of the inhibitors' cellular activity.
Workflow Diagram:
Caption: Workflow for Western blotting analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or Torin 2 for a specific duration (e.g., 6 hours), then lyse the cells in a suitable buffer to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to reduce background signal. Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of mTORC1/C2 substrates (e.g., p-S6K, S6K, p-AKT, AKT).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Torin 2 represents a significant improvement over this compound, offering greater potency, a broader spectrum of activity against PIKK family kinases, and enhanced pharmacokinetic properties.[1] These characteristics make Torin 2 a more effective tool for comprehensively interrogating the mTOR signaling pathway and a more promising candidate for clinical development. While both inhibitors are valuable research tools, the superior profile of Torin 2 makes it the preferred choice for studies requiring potent and sustained inhibition of mTOR and related pathways, especially in contexts where overcoming therapeutic resistance is a key objective.[1][5]
References
- 1. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Torin2, an ATP-Competitive Inhibitor of mTOR, ATM, and ATR [dspace.mit.edu]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. rapamycin.us [rapamycin.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Torin 1's Efficacy in mTORC2 Inhibition: A Comparative Analysis via Akt Ser473 Phosphorylation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Torin 1 and other key mTOR inhibitors, focusing on their efficacy in inhibiting mTORC2 as validated by the phosphorylation of its downstream target, Akt, at the Ser473 residue. This analysis is supported by experimental data and detailed protocols.
This compound is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase that forms two distinct complexes: mTORC1 and mTORC2. While mTORC1 is sensitive to the allosteric inhibitor rapamycin, mTORC2 is largely resistant. Therefore, ATP-competitive inhibitors like this compound are vital tools for probing mTORC2 function and represent a promising avenue for therapeutic development. A primary and well-established readout for mTORC2 kinase activity is the phosphorylation of Akt (also known as Protein Kinase B) at its serine 473 (Ser473) residue. Inhibition of this phosphorylation event serves as a direct indicator of mTORC2 inhibition.[1][2][3]
Comparative Efficacy of mTOR Inhibitors
The potency of this compound and other ATP-competitive mTOR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds against mTORC1 and mTORC2. As an ATP-competitive inhibitor, this compound effectively blocks the kinase activity of both mTORC1 and mTORC2.[4][5]
| Inhibitor | Target(s) | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Notes |
| This compound | mTORC1/mTORC2 | 2 - 10 | 2 - 10 | Potent and selective ATP-competitive inhibitor. |
| Torin 2 | mTORC1/mTORC2, DNA-PK, ATM, ATR | ~0.25 (cellular EC50) | ~0.25 (cellular EC50) | A second-generation inhibitor, generally more potent than this compound.[6][7] |
| XL388 | mTORC1/mTORC2 | Not specified | Not specified | Dual inhibitor, though some studies suggest it is less effective than Torin 2 in certain contexts.[4][5][8] |
| PP242 | mTORC1/mTORC2 | 8 | Not specified | An early ATP-competitive mTOR inhibitor.[1][2] |
| Rapamycin | mTORC1 (allosteric) | Not applicable | Not applicable | Does not directly inhibit mTORC2 kinase activity and can lead to feedback activation of Akt.[2][9] |
Studies have consistently demonstrated that this compound and Torin 2 are highly effective in suppressing the phosphorylation of Akt at Ser473, confirming their robust inhibition of mTORC2.[4][5] In glioblastoma cell lines, both this compound and Torin 2 were shown to suppress AKTSer473 phosphorylation, with Torin 2 often exhibiting a more pronounced effect at lower concentrations.[4][5] XL388 also demonstrated inhibition of pAKTSer473, although its overall efficacy in functional assays was sometimes reported to be lower than that of the Torin compounds.[4][5] In contrast, the mTORC1-specific inhibitor rapamycin does not inhibit Akt Ser473 phosphorylation and, in some cellular contexts, can lead to its increase through the disruption of a negative feedback loop.[2][9][10]
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach to validate mTORC2 inhibition, the following diagrams illustrate the mTOR signaling pathway and a typical workflow for assessing Akt Ser473 phosphorylation.
Caption: The mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and points of inhibition.
Caption: A standard experimental workflow for assessing Akt Ser473 phosphorylation via Western blotting.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for two key experiments used to validate mTORC2 inhibition.
Western Blot Analysis of Akt Ser473 Phosphorylation
This protocol outlines the steps to measure the levels of phosphorylated Akt at Ser473 in cell lysates following treatment with mTOR inhibitors.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound or other mTOR inhibitors for a specified duration (e.g., 1-24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blot Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt at Ser473 (e.g., rabbit anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[11][12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt. The band intensities can be quantified using densitometry software.
In Vitro mTORC2 Kinase Assay
This assay directly measures the kinase activity of mTORC2 by assessing its ability to phosphorylate a recombinant Akt substrate.[13][14][15][16]
-
Immunoprecipitation of mTORC2:
-
Lyse cells in a CHAPS-based buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with an antibody against a specific component of the mTORC2 complex, such as Rictor, that has been conjugated to agarose beads. This will pull down the entire mTORC2 complex.
-
Wash the immunoprecipitated mTORC2 complex several times to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC2 beads in a kinase assay buffer.
-
Add a recombinant, inactive Akt1 protein as the substrate to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
To test the effect of inhibitors, pre-incubate the immunoprecipitated mTORC2 with varying concentrations of this compound or other compounds before adding the substrate and ATP.
-
-
Analysis of Akt Phosphorylation:
-
Stop the kinase reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by Western blotting, as described in the protocol above, using an antibody specific for p-Akt (Ser473).
-
The intensity of the p-Akt (Ser473) band will be proportional to the kinase activity of the immunoprecipitated mTORC2.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mTORC2 Protein-mediated Protein Kinase B (Akt) Serine 473 Phosphorylation Is Not Required for Akt1 Activity in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR pathway using novel ATP‑competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 14. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Item - In vitro mTORC2 and mTORC1 kinase activity assay in the basal state. - Public Library of Science - Figshare [plos.figshare.com]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
An Objective Comparison of Torin 1 and PP242 on Autophagy Induction
For researchers in cellular biology and drug development, the precise modulation of autophagy is a critical objective. The mammalian target of rapamycin (mTOR) is a central regulator of this process, and its inhibition is a key strategy for inducing autophagy.[1] While first-generation allosteric inhibitors like rapamycin have limitations, second-generation ATP-competitive mTOR kinase inhibitors offer a more complete suppression of mTOR activity. This guide provides a detailed comparison of two such widely used inhibitors, this compound and PP242, focusing on their mechanisms, effects on autophagic markers, and the experimental protocols to measure these effects.
Both this compound and PP242 are potent and selective ATP-competitive inhibitors of mTOR kinase, a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
-
mTORC1: This complex is a primary negative regulator of autophagy. When active, mTORC1 phosphorylates and inactivates key proteins required for autophagy initiation, such as ULK1 and ATG13.[1]
-
mTORC2: This complex is involved in various cellular processes, including the activation of the kinase Akt, which can also indirectly suppress autophagy.
Unlike rapamycin, which only partially and allosterically inhibits mTORC1, this compound and PP242 directly target the ATP-binding site of the mTOR kinase domain. This leads to a comprehensive inhibition of both mTORC1 and mTORC2, resulting in a more robust induction of autophagy.[3][4] this compound, in particular, has been shown to induce autophagy by suppressing rapamycin-resistant functions of mTORC1.[3][5]
Comparative Data on mTOR Inhibition and Autophagy Markers
Both compounds effectively inhibit mTORC1 and mTORC2, but their potency can vary. This compound generally exhibits a lower IC50 value, indicating higher potency in biochemical assays.[6][7] The downstream consequences of this inhibition are a decrease in the phosphorylation of mTORC1 substrates (p70S6K and 4E-BP1) and mTORC2 substrates (Akt at Ser473), and a corresponding increase in autophagy markers like LC3-II.[3][8]
A crucial distinction appears in their effect on autophagic flux—the complete process of autophagy from vesicle formation to degradation. While both strongly induce autophagosome formation (measured by LC3-II conversion), some studies suggest that PP242 may impair the later stages of autophagy.[9][10] This is evidenced by an accumulation of the autophagy receptor p62/SQSTM1, which is normally degraded during autophagic flux.[9][10] This suggests that PP242 might lead to an accumulation of non-functional autophagosomes.
Table 1: Quantitative Comparison of this compound and PP242
| Parameter | This compound | PP242 | Reference |
| Target | ATP-competitive inhibitor of mTORC1/mTORC2 | ATP-competitive inhibitor of mTORC1/mTORC2 | [2] |
| IC50 (mTOR kinase) | ~2-3 nM | ~8 nM | [2][6] |
| Effect on p-p70S6K (T389) | Strong Inhibition | Strong Inhibition | [3][8] |
| Effect on p-Akt (S473) | Strong Inhibition | Strong Inhibition | [3][8] |
| LC3-I to LC3-II Conversion | Potent Induction | Potent Induction | [3][9] |
| p62/SQSTM1 Degradation | Induces degradation | May cause accumulation (impaired flux) | [9][10] |
Experimental Protocols for Assessing Autophagy
To validate the effects of this compound and PP242, standardized experimental protocols are essential. The following methods are widely used to measure key aspects of the autophagic process.
Western Blotting for LC3-II and p62 Turnover
This is the most common method to assess autophagosome formation and degradation.[11]
-
Objective: To quantify the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II, and to measure the degradation of the autophagy substrate p62.
-
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 250 nM) or PP242 (e.g., 500 nM) for a specified time (e.g., 2-6 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 15-30 µg of protein on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B (detecting both I and II forms) and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Interpretation: An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio indicates increased autophagosome formation.[12] A decrease in p62 levels suggests functional autophagic flux.[13]
Autophagic Flux Assay with Lysosomal Inhibitors
This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.[14]
-
Objective: To measure the rate of autophagosome degradation by lysosomes.
-
Methodology:
-
Cell Treatment: Prepare four groups of cells: (1) Vehicle control, (2) mTOR inhibitor (this compound or PP242), (3) Lysosomal inhibitor alone (e.g., Bafilomycin A1, 100 nM), and (4) mTOR inhibitor + Lysosomal inhibitor.
-
Incubation: Add the mTOR inhibitor for the desired duration (e.g., 4 hours). Add the lysosomal inhibitor for the final 2 hours of the treatment period.
-
Analysis: Perform Western blotting for LC3-II and p62 as described above.
-
-
Interpretation: A further accumulation of LC3-II and p62 in the co-treatment group compared to either inhibitor alone indicates a robust autophagic flux. The difference in LC3-II levels between the inhibitor-treated group and the co-treated group represents the amount of LC3-II that was degraded by lysosomes during that time.[15]
Fluorescence Microscopy of LC3 Puncta
This visual method allows for the quantification of autophagosomes within individual cells.[12]
-
Objective: To visualize and count autophagosomes, which appear as fluorescent puncta.
-
Methodology:
-
Transfection: Transfect cells with a plasmid encoding a fluorescently-tagged LC3 protein (e.g., GFP-LC3).
-
Cell Treatment: Plate the transfected cells on coverslips and treat with this compound or PP242 as described previously.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and mount the coverslips onto slides, often with a DAPI-containing mounting medium to visualize nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
-
Interpretation: In untreated cells, GFP-LC3 fluorescence is diffuse throughout the cytoplasm. Upon autophagy induction, LC3 is recruited to autophagosome membranes, appearing as distinct green dots (puncta).[3] The number of puncta per cell can be quantified as a measure of autophagosome formation.
Conclusion
Both this compound and PP242 are powerful second-generation mTOR inhibitors that serve as invaluable tools for inducing autophagy in a research setting. They offer a more complete inhibition of mTOR signaling than rapamycin, leading to a stronger autophagic response.
-
This compound is generally more potent based on its IC50 value and reliably induces the full autophagic process, including the degradation of autophagic cargo.[3][6]
-
PP242 , while also a potent inducer of autophagosome formation, may uniquely cause an impairment in the later stages of autophagic flux in some contexts, leading to the accumulation of p62 and autophagosomes.[9][10]
The choice between this compound and PP242 may depend on the specific research question. If the goal is to robustly activate the complete autophagic degradation pathway, this compound is an excellent choice. If the research involves studying the consequences of impaired autophagosome clearance or the specific role of mitophagy, PP242's potential to disrupt autophagic flux could be experimentally advantageous.[9] In all cases, a combination of the experimental methods described here is recommended for a thorough and accurate assessment of their effects.
References
- 1. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 2. selleckchem.com [selleckchem.com]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 15. mdpi.com [mdpi.com]
Torin 1: A Comparative Analysis of Selectivity Among mTOR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of inhibitor selectivity is paramount for accurate experimental design and therapeutic development. This guide provides an objective comparison of Torin 1's selectivity profile against other prominent mTOR inhibitors, supported by experimental data and detailed methodologies.
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This limitation led to the development of second-generation, ATP-competitive mTOR kinase inhibitors (TORKi), such as this compound, which target the kinase domain of mTOR and inhibit both mTORC1 and mTORC2.
Comparative Selectivity of mTOR Inhibitors
This compound demonstrates exceptional potency and selectivity for mTOR kinase. It effectively inhibits both mTORC1 and mTORC2 with IC50 values in the low nanomolar range.[1] A key advantage of this compound is its high selectivity for mTOR over other related kinases, particularly the phosphoinositide 3-kinase (PI3K) family, which shares a homologous catalytic domain. This high degree of selectivity minimizes off-target effects and provides a more precise tool for studying mTOR-specific functions.
In contrast, the first-generation inhibitor rapamycin exhibits high specificity for mTORC1 by forming a complex with FKBP12, which then allosterically inhibits mTORC1. However, it does not directly inhibit the kinase activity of mTOR and is largely ineffective against mTORC2. Other second-generation inhibitors, such as PP242, also inhibit both mTORC1 and mTORC2 but can exhibit more off-target activities at higher concentrations compared to this compound.[2][3] For instance, PP242 has been shown to inhibit other kinases like the RET receptor and JAK kinases at concentrations not far above its mTOR IC50.[2][3]
The following table summarizes the quantitative data on the selectivity and potency of this compound in comparison to other well-characterized mTOR inhibitors.
| Inhibitor | Type | Target(s) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (mTOR vs PI3Kα) | Key Off-Targets |
| This compound | ATP-competitive | mTORC1/mTORC2 | 2-10[4] | 1800[4] | ~1000-fold[4] | ATM, ATR, DNA-PK (at higher concentrations)[2] |
| Rapamycin | Allosteric | mTORC1 | - | - | - | Highly specific for mTORC1 |
| PP242 | ATP-competitive | mTORC1/mTORC2 | 8[5] | 1960[6] | >100-fold[5] | RET, JAK1/2/3, PKCα/β[2][3] |
| KU-0063794 | ATP-competitive | mTORC1/mTORC2 | ~10[7] | >1000 | >100-fold | p38 kinases[2] |
| WYE-354 | ATP-competitive | mTORC1/mTORC2 | - | >1000 | >100-fold | p38 kinases[2] |
mTOR Signaling Pathway
The diagram below illustrates the central role of mTOR in cell signaling, highlighting the distinct functions of mTORC1 and mTORC2 and the points of inhibition by different classes of inhibitors.
Figure 1. Simplified mTOR signaling pathway showing points of intervention by inhibitors.
Experimental Protocols
The determination of inhibitor selectivity is crucial and is typically performed using a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Assay (for IC50 determination)
This assay directly measures the ability of an inhibitor to block the kinase activity of a purified enzyme.
-
Enzyme and Substrate Preparation : Purified, active mTORC1 and mTORC2 complexes are used. Recombinant, inactive substrates such as S6K1 for mTORC1 and Akt1 for mTORC2 are also prepared.[4]
-
Inhibitor Preparation : A serial dilution of the test inhibitor (e.g., this compound) is prepared in a suitable solvent like DMSO.
-
Kinase Reaction : The kinase reaction is initiated by incubating the purified mTOR complex with the substrate, ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods), and varying concentrations of the inhibitor in a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂).[4] The reaction is typically carried out at 30°C for a defined period (e.g., 20 minutes).[4]
-
Detection of Substrate Phosphorylation : The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radiolabeled ATP, this can be done by separating the reaction products by SDS-PAGE and detecting the incorporated radioactivity. For fluorescence-based assays, the signal is measured using a plate reader.
-
IC50 Calculation : The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This method assesses the binding of an inhibitor to a large panel of kinases to determine its selectivity across the kinome.
-
Assay Principle : The assay is based on a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified.
-
Experimental Setup : A large panel of purified human kinases (e.g., over 450) are individually tested.[4]
-
Screening : The test inhibitor is typically screened at a fixed concentration (e.g., 10 µM) against the entire kinase panel.[8]
-
Data Analysis : The results are often expressed as a percentage of the control (no inhibitor). A lower percentage indicates stronger binding of the inhibitor to the kinase. Hits are then often followed up with full dose-response curves to determine the dissociation constant (Kd).
Cellular Assay (for EC50 determination)
This assay measures the functional consequence of mTOR inhibition within a cellular context.
-
Cell Culture and Treatment : A relevant cell line (e.g., HEK293T, MEFs) is cultured and then treated with a range of concentrations of the mTOR inhibitor for a specific duration.[7]
-
Analysis of Downstream Signaling : After treatment, cells are lysed, and the phosphorylation status of key downstream targets of mTORC1 (e.g., p-S6K1 at Thr389, p-4E-BP1 at Thr37/46) and mTORC2 (e.g., p-Akt at Ser473) is assessed by Western blotting using phospho-specific antibodies.
-
EC50 Calculation : The band intensities of the phosphorylated proteins are quantified and normalized to a loading control. The EC50 value, the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of a downstream target, is then calculated from a dose-response curve.
Conclusion
This compound stands out as a highly potent and selective second-generation mTOR inhibitor. Its dual inhibition of both mTORC1 and mTORC2, combined with its remarkable selectivity over PI3K and the broader kinome, makes it an invaluable tool for dissecting the complexities of the mTOR signaling network. For researchers aiming to specifically probe mTOR-dependent processes with minimal off-target confounding effects, this compound represents a superior choice compared to first-generation inhibitors and other less selective ATP-competitive inhibitors. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Torin 1 vs. Dual PI3K/mTOR Inhibitors: A Comparative Guide for Cancer Therapy Research
In the landscape of cancer therapy, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical target due to its frequent dysregulation in various malignancies, promoting cell growth, proliferation, and survival.[1][2][3] This guide provides a detailed comparison between Torin 1, a selective mTOR inhibitor, and a class of compounds known as dual PI3K/mTOR inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide standardized experimental protocols to aid researchers in their investigations.
Introduction to mTOR and PI3K Inhibition
The mTOR kinase is a central regulator of cellular metabolism and growth, existing in two distinct complexes: mTORC1 and mTORC2.[4] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they have limitations, including incomplete inhibition and feedback activation of PI3K signaling.[5][6] This led to the development of second-generation mTOR inhibitors that target the ATP-binding site of the kinase domain.
This compound is a potent and selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[7][8][9] Its high selectivity for mTOR over PI3K makes it a valuable tool for specifically studying mTOR-dependent processes.[7][9]
Dual PI3K/mTOR inhibitors were developed to simultaneously block two key nodes in the pathway, potentially leading to a more comprehensive and durable anti-tumor response by preventing the feedback activation of Akt that can occur with mTORC1 inhibition alone.[1][3] This class includes compounds like dactolisib (NVP-BEZ235), voxtalisib (XL765), and gedatolisib (PF-05212384).[4]
Mechanism of Action and Signaling Pathways
The PI3K/Akt/mTOR pathway is a complex cascade of signaling events. The following diagram illustrates the points of inhibition for this compound and dual PI3K/mTOR inhibitors.
Comparative Efficacy: In Vitro Data
The potency of these inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the reported IC50 values for this compound and several dual PI3K/mTOR inhibitors.
Table 1: Biochemical IC50 Values of Selected Inhibitors
| Compound | Target | IC50 (nM) | References |
| This compound | mTOR | 2 - 10 | [5][8][9] |
| PI3Kα | 1,800 | [9] | |
| Dactolisib (NVP-BEZ235) | PI3Kα | 4 | [10] |
| PI3Kβ | 76 | [10] | |
| PI3Kγ | 7 | [10] | |
| PI3Kδ | 5 | [10] | |
| mTOR | 21 | [10] | |
| Voxtalisib (XL765) | PI3Kγ | Preferentially targets | [11] |
| PI3Kα, δ, β | (in order of preference) | [11] | |
| mTORC1/2 | Inhibits | [11] | |
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 | [12] |
| PI3Kγ | 5 | [12] | |
| mTOR | 1.6 | [12] |
Table 2: Cellular IC50 Values for Inhibition of Key Pathway Markers
| Compound | Cell Line | Target Phosphorylation | IC50 (nM) | References |
| This compound | MEFs | p-S6K (Thr389) | 2 - 10 | [5] |
| MEFs | p-Akt (Ser473) | 2 - 10 | [5] | |
| Dactolisib (NVP-BEZ235) | 786-O RCC | p-S6, p-4E-BP1, p-Akt (Ser473) | <25 | [13] |
| Gedatolisib (PF-05212384) | Various | PI3K/mTOR pathway | Potent inhibition | [12] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the efficacy of different inhibitors. Below are outlines for key assays.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Reagents: Recombinant PI3K or mTOR kinase, substrate (e.g., PHSP-1 for mTOR), ATP, assay buffer, and the inhibitor compound.
-
Procedure:
-
The kinase, substrate, and inhibitor (at various concentrations) are pre-incubated in the assay buffer.
-
The reaction is initiated by adding ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo or Lance TR-FRET.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
This technique is used to assess the phosphorylation status of key downstream targets of PI3K and mTOR in cells, providing a measure of the inhibitor's cellular potency.
-
Cell Culture and Treatment:
-
Plate cancer cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., this compound, NVP-BEZ235) or vehicle control (DMSO) for a specified time (e.g., 6, 24 hours).[13]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used for quantification.[14]
These assays determine the effect of the inhibitors on cell growth and survival.
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach.
-
Treatment: Treat cells with a serial dilution of the inhibitor.
-
Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Quantification:
-
MTT Assay: Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.
-
CellTiter-Glo Assay: Add the reagent, which measures ATP levels as an indicator of metabolically active cells. Measure luminescence.
-
-
Data Analysis: Plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
The following diagram outlines a typical experimental workflow for comparing these inhibitors.
In Vivo Studies
While in vitro data is essential, in vivo studies using animal models are critical to evaluate the therapeutic potential of these inhibitors.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitors, and tumor growth is monitored over time.
-
Pharmacodynamics: Tumor samples can be collected after treatment to assess pathway inhibition by Western blotting, confirming that the drug is reaching its target and having the desired biological effect.
-
Toxicity: Animal studies are also crucial for evaluating the potential side effects and determining the maximum tolerated dose (MTD) of the inhibitors.[15]
Studies have shown that dual PI3K/mTOR inhibitors can be effective in vivo, though toxicity can be a concern.[16][17] For instance, a phase I trial of dactolisib (NVP-BEZ235) in patients with advanced renal cell carcinoma was terminated early due to toxicity and lack of clinical efficacy.[17] In contrast, some studies suggest that dual inhibitors show greater anti-proliferative effects than mTOR inhibitors alone in certain cancer models.[16]
Discussion and Future Perspectives
The choice between a selective mTOR inhibitor like this compound and a dual PI3K/mTOR inhibitor depends on the specific research question and therapeutic context.
-
This compound is an excellent tool for dissecting the specific roles of mTORC1 and mTORC2 in cancer biology, independent of direct PI3K inhibition. Its high selectivity allows for clearer interpretation of experimental results related to mTOR signaling.[5][7]
-
Dual PI3K/mTOR inhibitors offer a more comprehensive blockade of the pathway, which may be more effective in tumors with PI3K mutations or those that develop resistance to mTORC1 inhibitors through PI3K-mediated feedback loops.[1][3] However, the broader activity of these compounds can also lead to increased toxicity, which has been a challenge in clinical development.[17][18]
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to either class of inhibitors.
-
Developing intermittent dosing schedules to mitigate the toxicity of dual inhibitors.[18]
-
Exploring combination therapies, where these inhibitors are used with other targeted agents or chemotherapies to enhance efficacy and overcome resistance.[15][19]
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ubpbio.com [ubpbio.com]
- 8. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 9. This compound | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? [mdpi.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dactolisib - Wikipedia [en.wikipedia.org]
- 18. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors [mdpi.com]
- 19. RAD001 Enhances the Potency of BEZ235 to Inhibit mTOR Signaling and Tumor Growth | PLOS One [journals.plos.org]
Torin 1 vs. Rapalogs: A Researcher's Guide to Selecting the Right mTOR Inhibitor
In the intricate world of cellular signaling, the mechanistic target of rapamycin (mTOR) stands as a central regulator of cell growth, proliferation, metabolism, and survival. For researchers dedicated to unraveling the complexities of the mTOR pathway, the choice of an appropriate inhibitor is paramount. This guide provides a comprehensive comparison of Torin 1 and rapalogs (e.g., rapamycin), offering experimental data and detailed protocols to aid in the selection of the most suitable tool for studying mTOR function.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and rapalogs lies in their mechanism of inhibiting mTOR. Rapalogs are allosteric inhibitors, forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, primarily affecting mTOR Complex 1 (mTORC1). In contrast, this compound is an ATP-competitive inhibitor that directly targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTOR Complex 2 (mTORC2).[1] This distinction in their mode of action has profound implications for their specificity and the breadth of their effects on mTOR signaling.
dot
References
Comparative Analysis of Torin 1's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Torin 1's Performance with Supporting Experimental Data.
This compound has emerged as a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase regulating cell growth, proliferation, and survival. Unlike the allosteric inhibitor rapamycin, which primarily targets mTOR complex 1 (mTORC1), this compound effectively inhibits both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR signaling pathway. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, supported by quantitative data and detailed experimental protocols to aid researchers in their investigations.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The following tables summarize the dose-dependent effects of this compound on the viability, apoptosis, and cell cycle progression of different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kelly | Neuroblastoma | >1000 | [1] |
| IMR-32 | Neuroblastoma | 138.8 | [1] |
| Tu12 | Colon Cancer Stem-like Cell | ~1000 | [2] |
| Tu21 | Colon Cancer Stem-like Cell | ~1000 | [2] |
| Tu22 | Colon Cancer Stem-like Cell | ~1000 | [2] |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) was determined after a defined period of this compound treatment. Note the variability in sensitivity to this compound across different cell lines.
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Sub-G1) | Reference |
| Tu12 | Colon Cancer Stem-like Cell | 5µM this compound (15h) | 15.6 | [2] |
| Hep G2 | Hepatocellular Carcinoma | 1µM Torin 2 (3 days) | ~30% (Annexin V+) | [3] |
| SNU-182 | Hepatocellular Carcinoma | 1µM Torin 2 (3 days) | ~40% (Annexin V+) | [3] |
| Hep 3B2.1-7 | Hepatocellular Carcinoma | 1µM Torin 2 (3 days) | ~35% (Annexin V+) | [3] |
Table 2: Induction of Apoptosis by this compound and its Analog Torin 2. The percentage of apoptotic cells was quantified by flow cytometry analysis of sub-G1 DNA content or Annexin V staining.
| Cell Line | Cancer Type | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Tu12 | Colon Cancer Stem-like Cell | 5µM this compound (15h) | 69.3 | 15.1 | 15.6 | [2] |
| Hep G2 | Hepatocellular Carcinoma | 1µM Torin 2 (3 days) | Increased | Decreased | - | [3] |
| SNU-182 | Hepatocellular Carcinoma | 1µM Torin 2 (3 days) | Increased | Decreased | - | [3] |
| Hep 3B2.1-7 | Hepatocellular Carcinoma | 1µM Torin 2 (3 days) | Increased | Decreased | - | [3] |
Table 3: Effect of this compound and its Analog Torin 2 on Cell Cycle Distribution. The percentage of cells in each phase of the cell cycle was determined by flow cytometry analysis of DNA content. Torin treatment typically leads to a G1 phase arrest.
| Cell Line | Cancer Type | Treatment | % BrdU Positive Cells (Proliferation) | Reference |
| U-937 | Leukemia | This compound | Significantly Decreased | [4] |
| THP-1 | Leukemia | This compound | Significantly Decreased | [4] |
| RPMI-8226 | Leukemia | This compound | Significantly Decreased | [4] |
| Jurkat | Leukemia | This compound | Significantly Decreased | [4] |
| K-562 | Leukemia | This compound | No Significant Effect | [4] |
Table 4: Inhibition of Proliferation by this compound in Leukemic Cell Lines. Proliferation was assessed by measuring the incorporation of BrdU over an 8-hour period.
Mandatory Visualization
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Comparative efficacy of this compound across different cancer types.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis for mTOR Pathway Proteins
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of this compound's differential effects on various cancer cell lines. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at further elucidating the therapeutic potential of mTOR inhibition in cancer.
References
- 1. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Rapamycin-resistant and torin-sensitive mTOR signaling promotes the survival and proliferation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Rapamycin-Resistant mTORC1 Functions Using Torin 1
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. While rapamycin has been an invaluable tool for studying mTORC1, its efficacy is limited. Rapamycin is an allosteric inhibitor that only partially blocks mTORC1 activity, leaving a subset of functions intact.[1][2][3][4] Torin 1, a potent and selective ATP-competitive inhibitor, overcomes this limitation by directly targeting the mTOR kinase domain, enabling a more complete inhibition of mTORC1 and the validation of its rapamycin-resistant functions.[5]
This guide provides a comparative analysis of rapamycin and this compound, offering experimental data, detailed protocols, and visual aids to assist researchers in designing experiments to fully explore the scope of mTORC1 signaling.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between rapamycin and this compound lies in their mechanism of inhibition, which dictates their effectiveness against the full range of mTORC1 substrates.
-
Rapamycin: Acts as an allosteric inhibitor. It first binds to the immunophilin FKBP12, and this complex then binds to the FRB domain of mTOR.[6][7] This action prevents the phosphorylation of some, but not all, downstream targets. It effectively inhibits substrates like S6K1 but only partially inhibits others, such as 4E-BP1.[2][3]
-
This compound: Functions as an ATP-competitive inhibitor. It directly targets the kinase domain of mTOR, blocking its catalytic activity.[5][8] This mechanism leads to the potent and complete inhibition of all mTORC1-dependent phosphorylation, including sites on 4E-BP1 that are resistant to rapamycin.[3][4] Because it targets the kinase domain, this compound also inhibits mTORC2, the other major mTOR-containing complex.[1][5]
// Relationships ATP -> mTOR [label=" Binds to\nKinase Domain", arrowhead=vee]; Torin1 -> mTOR [label=" Competes with ATP\n(Complete Inhibition)", color="#4285F4", arrowhead=tee, style=bold]; Rapamycin -> FRB [label=" Binds Allosterically\n(Partial Inhibition)", color="#EA4335", arrowhead=tee, style=dashed];
{rank=same; Torin1; ATP;} } Caption: Mechanism of mTORC1 Inhibition.
Performance Comparison: Inhibition of mTORC1 Substrates
Experimental data consistently demonstrates the superior efficacy of this compound in inhibiting the full spectrum of mTORC1 downstream targets compared to rapamycin. The phosphorylation status of key substrates serves as a direct readout of mTORC1 activity.
| Substrate (Phospho-site) | Function | Rapamycin Sensitivity | This compound Sensitivity | Rationale |
| S6K1 (Thr389) | Protein Synthesis, Cell Growth | High | High | Considered a canonical, rapamycin-sensitive mTORC1 substrate. [1] |
| 4E-BP1 (Ser65) | Translation Initiation | Partial/High | High | This site shows some sensitivity to rapamycin but is more robustly inhibited by this compound. [2] |
| 4E-BP1 (Thr37/46) | Translation Initiation | Resistant | High | These sites are well-established markers of rapamycin-resistant mTORC1 activity. [2][3][4] |
| ULK1 (Ser757) | Autophagy Inhibition | Resistant | High | mTORC1-mediated phosphorylation of ULK1 inhibits autophagy; this is a rapamycin-resistant event. [2] |
| Akt (Ser473) | Cell Survival, Proliferation | Insensitive (mTORC2) | High (mTORC2) | This is a key mTORC2 substrate. This compound's inhibition of this site confirms its activity against mTORC2. [1] |
Data compiled from multiple studies investigating mTOR inhibitors. [2][3][5]
Experimental Protocols
To validate these differential effects, precise experimental procedures are crucial. Below are foundational protocols for Western Blot analysis and in vitro kinase assays.
Protocol 1: Western Blot Analysis of mTORC1 Signaling
This protocol details the steps to assess the phosphorylation status of mTORC1 substrates in cultured cells following treatment with inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MEFs, MCF7) at a density to achieve 70-80% confluency on the day of the experiment.
-
Starve cells of serum for 2-4 hours to reduce basal mTORC1 activity, if required.
-
Treat cells with the desired concentrations of inhibitors or vehicle (e.g., DMSO) for 1-2 hours. Recommended starting concentrations are 50 nM for Rapamycin and 250 nM for this compound. [5] 2. Cell Lysis:
-
Place culture dishes on ice and wash cells once with ice-cold PBS. [9] * Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. [9] * Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. [9] * Incubate on ice for 30 minutes with periodic vortexing. [9] * Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [9] * Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading. [9] 4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by adding 4x sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes is recommended. [9] 5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or 3% BSA in TBS-T. [10] * Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for total and phosphorylated forms of S6K1, 4E-BP1, and Akt.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10] * Wash the membrane again as in the previous step.
-
Caption: Western Blot Experimental Workflow.
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay directly measures the catalytic activity of immunoprecipitated mTORC1 on a purified substrate.
1. Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293T cells overexpressing FLAG-Raptor) in CHAPS-based lysis buffer. [11][12] * Incubate the lysate with anti-FLAG M2 affinity agarose beads for 2-4 hours at 4°C with rotation to immunoprecipitate the mTORC1 complex. [13] * Wash the beads three times with lysis buffer containing 150 mM NaCl. [13] * Perform a final wash with the kinase assay buffer. [11][12] 2. Kinase Reaction:
-
To the beads, add the kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2). [11][14] * Add the purified substrate (e.g., recombinant GST-4E-BP1). [11] * Optional: Pre-incubate the beads with inhibitors (Rapamycin or this compound) for 20 minutes on ice before starting the reaction. [11][15] * Initiate the reaction by adding ATP (e.g., 500 µM final concentration). [11] * Incubate at 30-37°C for 30 minutes with gentle shaking. [11][12] 3. Analysis:
-
Stop the reaction by adding 4x SDS sample buffer and boiling.
// Inhibitors Rapamycin [label="Rapamycin", shape=trapezium, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Torin1 [label="this compound", shape=trapezium, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway connections GF -> PI3K -> Akt -> mTORC1 [arrowhead=vee]; AA -> mTORC1 [arrowhead=vee];
mTORC1 -> S6K1 [arrowhead=vee]; mTORC1 -> BP1_S65 [arrowhead=vee]; mTORC1 -> BP1_T37 [arrowhead=vee]; mTORC1 -> ULK1 [arrowhead=vee];
// Output connections S6K1 -> Growth; BP1_S65 -> Growth; BP1_T37 -> Growth; ULK1 -> Autophagy;
// Inhibition connections Rapamycin -> S6K1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; Rapamycin -> BP1_S65 [arrowhead=tee, color="#EA4335", style=dashed, label=" Partially\nInhibits"]; Torin1 -> mTORC1 [arrowhead=tee, color="#4285F4", style=bold, label=" Completely\nInhibits"]; }
Caption: mTORC1 Signaling and Inhibitor Targets.
Conclusion
While rapamycin remains a useful tool for studying specific facets of mTORC1, its incomplete inhibition presents a significant limitation. This compound, by acting as an ATP-competitive inhibitor, provides a more comprehensive blockade of mTORC1 activity. [3][4]This allows researchers to effectively probe the full range of mTORC1 functions, including critical rapamycin-resistant outputs involved in translation control and autophagy. [2][3]The use of this compound in parallel with rapamycin is therefore essential for fully validating and understanding the complete biological role of the mTORC1 signaling network.
References
- 1. pnas.org [pnas.org]
- 2. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
Torin 1 vs. AZD8055: A Comparative Analysis for mTOR Inhibition
In the landscape of mTOR inhibitors, both Torin 1 and AZD8055 have emerged as potent, ATP-competitive inhibitors of both mTORC1 and mTORC2 complexes. While both compounds effectively block the catalytic activity of mTOR, distinct differences in their biochemical and cellular activities can make one more advantageous than the other for specific research applications. This guide provides a detailed comparison of this compound and AZD8055, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their studies.
Superior Potency and Sustained Inhibition Profile of this compound
A primary advantage of this compound lies in its superior potency in specific cellular assays and its unique kinetic properties. Research has demonstrated that this compound exhibits approximately 20-fold greater potency for the inhibition of S6 kinase (S6K) phosphorylation (EC50 = 2 nM) when compared to other ATP-competitive mTOR inhibitors.[1] This heightened potency can be crucial for experiments requiring maximal inhibition of this key mTORC1 downstream effector.
Furthermore, this compound is characterized by its slow off-rate kinetics, which translates to a more sustained inhibition of mTORC1 and mTORC2 activity within cells.[2] Even after the removal of the compound from the culture medium, the inhibitory effect of this compound persists for a longer duration compared to AZD8055, whose effects are more readily reversible.[2] This prolonged target engagement can be particularly beneficial for long-term studies or when investigating cellular processes that require sustained mTOR signaling blockade.
Comparative Efficacy in Cellular Assays
While both inhibitors demonstrate robust activity across various cellular assays, their relative potency can vary depending on the specific cell line and endpoint being measured. For instance, in a proliferation assay using the mouse pheochromocytoma-derived MTT cell line, AZD8055 exhibited a lower IC50 value (96 nM) compared to this compound (207 nM), indicating greater potency in inhibiting cell proliferation in this specific context.[3]
| Inhibitor | Assay | Cell Line | IC50/EC50 | Reference |
| This compound | S6K Phosphorylation (Thr389) | - | 2 nM (EC50) | [1] |
| This compound | Proliferation (MTT) | MTT | 207 nM (IC50) | [3] |
| This compound | Migration | MTT | >260 nM (IC50) | [3] |
| AZD8055 | mTOR Kinase Activity | HeLa cell immunoprecipitate | 0.8 ± 0.2 nM (IC50) | [4] |
| AZD8055 | Proliferation (MTT) | MTT | 96 nM (IC50) | [3] |
| AZD8055 | Migration | MTT | 260 nM (IC50) | [3] |
Selectivity Profile: A Key Distinction
A critical point of differentiation between this compound and AZD8055 is their kinase selectivity. AZD8055 is a highly selective mTOR inhibitor, demonstrating approximately 1,000-fold greater selectivity for mTOR over class I PI3K isoforms and other members of the PI3K-like kinase (PIKK) family.[5][6] In contrast, while this compound is a potent mTOR inhibitor, it also exhibits inhibitory activity against other PIKK family members, including ATM, ATR, and DNA-PK, particularly at higher concentrations.[1][2] This broader selectivity profile of this compound should be a consideration in experimental design, as off-target effects on these kinases could influence experimental outcomes. For studies requiring highly specific mTOR inhibition, AZD8055 presents a clear advantage.
Impact on Downstream Signaling
Both this compound and AZD8055 effectively inhibit the phosphorylation of downstream targets of both mTORC1 and mTORC2. This includes the inhibition of S6 ribosomal protein and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) phosphorylation by mTORC1, and the phosphorylation of Akt at Ser473 by mTORC2.[3][7] Notably, both inhibitors can suppress the rapamycin-resistant phosphorylation sites on 4E-BP1, leading to a significant blockade of cap-dependent translation.[5][6] Some studies have also shown that this compound, along with other mTOR kinase inhibitors, can lead to a decrease in the levels of proteins such as c-Myc, c-Jun, and cyclin E.[8]
Experimental Methodologies
Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Mouse pheochromocytoma (MTT) cells were seeded in a 96-well plate at a density of 15,000 cells per well.[3]
-
Treatment: The following day, cells were treated with a range of concentrations of either this compound or AZD8055 (e.g., 1 nM to 1000 nM) for 48 hours.[3]
-
MTT Addition: Thiazolyl blue formazan (MTT) reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength to determine cell viability.
-
Data Analysis: The signal intensity was plotted against the log of the inhibitor concentration to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with this compound or AZD8055 for the desired time and concentration were harvested and lysed to extract total cellular proteins.[7]
-
Protein Quantification: The protein concentration of the lysates was determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-S6, S6, p-Akt, Akt).
-
Detection: After incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP), the protein bands were visualized using a chemiluminescent substrate.
-
Loading Control: An antibody against a housekeeping protein (e.g., actin) was used to confirm equal protein loading across all lanes.[7]
Visualizing the mTOR Signaling Pathway and Experimental Workflow
Caption: The mTOR signaling pathway is regulated by two distinct complexes, mTORC1 and mTORC2.
Caption: A generalized workflow for comparing the efficacy of this compound and AZD8055 in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD8055 [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Complex 2 Stabilizes Mcl-1 Protein by Suppressing Its Glycogen Synthase Kinase 3-Dependent and SCF-FBXW7-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in mTOR Inhibition: Torin 1 vs. Everolimus In Vivo
In the landscape of targeted cancer therapy, the mTOR pathway stands as a pivotal hub regulating cell growth, proliferation, and survival. Two prominent inhibitors of this pathway, Torin 1 and everolimus, have garnered significant attention from the research community. While both aim to disrupt mTOR signaling, their mechanisms of action and, consequently, their in vivo efficacy profiles exhibit key distinctions. This guide provides a comprehensive comparison of this compound and everolimus, supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Everolimus, a rapalog, functions as an allosteric inhibitor of mTOR Complex 1 (mTORC1), leaving mTOR Complex 2 (mTORC2) largely unaffected.[1] This selective inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt signaling pathway, a pro-survival cascade that may ultimately limit its therapeutic efficacy.[2][3][4]
In contrast, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2.[5][6] This dual inhibition not only prevents the feedback activation of Akt but also blocks mTORC2-dependent signaling, suggesting a more comprehensive and potentially more potent antitumor effect.[2][5]
Signaling Pathway Visualization
The differential effects of everolimus and this compound on the mTOR signaling cascade are illustrated below.
Caption: Differential inhibition of the mTOR pathway by this compound and everolimus.
In Vivo Efficacy: A Comparative Overview
While direct head-to-head in vivo studies comparing this compound and everolimus are limited, data from various preclinical cancer models demonstrate the potent antitumor activities of both compounds.
| Parameter | This compound | Everolimus |
| Mechanism | ATP-competitive mTORC1/mTORC2 inhibitor[5][6] | Allosteric mTORC1 inhibitor[1] |
| Tumor Models | U87MG glioblastoma xenografts[5][7], Pheochromocytoma[6], Colon cancer stem-like cells[8] | Murine squamous cell carcinoma (SCC VII)[9], 58 human tumor xenograft models[10], T-cell lymphoma[11], Colorectal cancer xenografts[12], Small-cell carcinoma of the ovary, hypercalcemic type[13][14], Renal cell carcinoma[15], Hepatocellular carcinoma[16] |
| Reported Efficacy | >99% tumor growth inhibition in U87-MG xenografts (cytostatic effect)[7] | Statistically significant tumor inhibition in SCC VII models[9], Mean T/C value of 27% in 58 xenograft models[10], 44% overall response rate in relapsed T-cell lymphoma patients[11] |
| Effect on Akt | Inhibits Akt S473 phosphorylation[2][5] | Can lead to feedback activation of Akt[2][3][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for this compound and everolimus from published studies.
This compound In Vivo Efficacy Study in a U87MG Xenograft Model
Caption: Experimental workflow for a this compound in vivo efficacy study.
Protocol Details:
-
Cell Line: U87MG glioblastoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of U87MG cells.
-
Treatment: Once tumors reached a specified volume, mice were treated with this compound at a dose of 20 mg/kg, administered intraperitoneally (IP) daily.[5]
-
Efficacy Readout: Tumor volumes were measured regularly to assess tumor growth inhibition.[5]
-
Pharmacodynamics: At the end of the study, tumors were harvested to analyze the phosphorylation status of mTOR pathway components such as S6 and Akt.[5]
Everolimus In Vivo Efficacy Study in a Murine Squamous Cell Carcinoma Model
Caption: Experimental workflow for an everolimus in vivo efficacy study.
Protocol Details:
-
Cell Line: Murine squamous cell carcinoma (SCC VII).[9]
-
Animal Model: Mice.[9]
-
Tumor Implantation: Intradermal injection of SCC VII cells to establish primary tumors and intravenous injection to model pulmonary metastases.[9]
-
Treatment: Animals were treated with everolimus at doses of 0.5 mg/kg or 1.0 mg/kg twice a day via oral gavage.[9]
-
Efficacy Readout: Intradermal tumors were measured three times a week. Pulmonary metastases were quantified at the end of the study (day 17).[9]
Concluding Remarks
Both this compound and everolimus demonstrate significant in vivo antitumor activity by targeting the mTOR pathway. The key differentiator lies in their mechanism of inhibition. Everolimus, as an mTORC1-specific inhibitor, has proven clinical utility but its efficacy can be hampered by the feedback activation of Akt. This compound, with its dual mTORC1/mTORC2 inhibition, offers a more complete blockade of the mTOR pathway, potentially overcoming this resistance mechanism. The choice between these inhibitors for preclinical research will depend on the specific scientific question, the cancer model being investigated, and whether the research aims to explore the consequences of mTORC1-specific versus dual mTORC1/mTORC2 inhibition. Further head-to-head in vivo comparative studies are warranted to definitively delineate the superior therapeutic agent in various cancer contexts.
References
- 1. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapamycin.us [rapamycin.us]
- 8. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everolimus (RAD) inhibits in vivo growth of murine squamous cell carcinoma (SCC VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual-Inhibition of mTOR and Bcl-2 Enhances the Anti-tumor Effect of Everolimus against Renal Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Torin 1 in Combination: A Comparative Guide to Synergistic Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
The selective ATP-competitive mTOR inhibitor, Torin 1, has demonstrated significant potential in cancer therapy by targeting both mTORC1 and mTORC2 complexes. Emerging research indicates that its anti-tumor activity can be significantly enhanced when used in combination with other targeted therapies. This guide provides a comparative analysis of the synergistic effects of this compound with various targeted agents, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and drug development strategies.
I. Synergistic Combinations with this compound: A Quantitative Overview
The synergistic potential of this compound has been explored in combination with several classes of targeted therapies. The following tables summarize the quantitative data from key preclinical studies, demonstrating the enhanced efficacy of these combinations in various cancer cell lines.
Table 1: this compound in Combination with AKT Inhibitors
| Combination | Cell Line | Cancer Type | Key Findings | Synergy Metric | Reference |
| This compound + Capivasertib (AKT inhibitor) | RCH-ACV | B-cell Precursor Acute Lymphoblastic Leukemia | Significant synergistic reduction in cell viability. The combination lowered the IC50 of this compound. | Bliss interaction index | [1][2] |
Table 2: this compound in Combination with Other mTOR Pathway Inhibitors
| Combination | Cell Line | Cancer Type | Key Findings | Synergy Metric | Reference |
| This compound + RAD001 (Everolimus) | MtT/E | Pituitary Tumor | Pronounced reduction in cell growth and viability compared to single agents, particularly at a 10 nM concentration. | Proliferation Assays | [3] |
Table 3: this compound in Combination with Multi-Kinase Inhibitors
| Combination | Cell Line | Cancer Type | Key Findings | Synergy Metric | Reference |
| This compound + Dasatinib | Kelly, IMR-32 | Neuroblastoma | The combination of the related mTOR inhibitor Torin 2 and Dasatinib showed a synergistic effect. While direct data for this compound was part of a broader screen, the principle of combining mTOR and multi-kinase inhibitors was established. | Combination Index (CI) | [4][5][6] |
Table 4: this compound in Combination with BCL-2 Inhibitors
| Combination | Cell Line | Cancer Type | Key Findings | Synergy Metric | Reference |
| This compound (as part of TORKinibs) + Venetoclax | Multiple Myeloma Cell Lines | Multiple Myeloma | mTOR inhibitors, as a class, showed strong synergy with venetoclax in both non-adherent and adherent conditions. | Isobologram analysis (CI < 1.0) | [7] |
II. Experimental Protocols
To ensure the reproducibility and accurate interpretation of synergy studies, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.
A. Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability using a method like Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for suspension cells or 1x10^4 to 1.5x10^5 cells/ml for adherent cells).
-
For adherent cells, allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Remove the existing medium from the wells and add the medium containing the drugs (single agents and combinations at various concentrations). Include vehicle-only controls.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
B. Synergy Quantification: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying the synergistic, additive, or antagonistic effects of drug combinations by calculating a Combination Index (CI).[8][9][10]
Principle: This method is based on the median-effect equation, which relates the drug dose to the cellular effect. The CI provides a quantitative measure of the interaction between two drugs.
Protocol:
-
Experimental Design:
-
Determine the IC50 (the concentration of a drug that inhibits 50% of the biological activity) for each drug individually using a dose-response curve generated from a cell viability assay (e.g., MTT assay).
-
Design a combination experiment using either a constant-ratio (e.g., based on the ratio of their IC50s) or a non-constant-ratio (checkerboard) design.
-
-
Data Analysis and CI Calculation:
-
Perform the cell viability assay with the drug combinations.
-
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone that produce a certain effect 'x' (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that also produce the same effect 'x'.
-
-
Specialized software like CompuSyn can be used to automate the calculation of CI values from the experimental data.
-
-
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
C. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the phosphorylation status and expression levels of key proteins in signaling pathways.[11][12][13]
Protocol:
-
Sample Preparation:
-
Treat cells with this compound, the combination drug, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, phospho-S6K) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
III. Visualization of Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the synergistic interactions of this compound and a general experimental workflow for assessing drug synergy.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Simplified MEK/ERK signaling pathway.
Caption: Experimental workflow for determining drug synergy.
IV. Conclusion
The combination of this compound with other targeted therapies represents a promising strategy to enhance anti-cancer efficacy and potentially overcome resistance mechanisms. The synergistic interactions observed with AKT inhibitors, other mTOR pathway modulators, multi-kinase inhibitors, and BCL-2 inhibitors highlight the potential for rational combination therapies. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret studies aimed at further elucidating and exploiting these synergistic relationships for the development of novel cancer treatments. Further investigation into the in vivo efficacy and safety of these combinations is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of mTOR Inhibitors Augments Potency while Activating PI3K Signaling in Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medsci.org [medsci.org]
- 5. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors sensitize multiple myeloma cells to venetoclax via IKZF3- and Blimp-1-mediated BCL-2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - NP [thermofisher.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of Torin 1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Torin 1, a potent and selective mTOR inhibitor. Adherence to these procedures will help mitigate risks and ensure responsible waste management in your laboratory.
Key Data for this compound
For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 1-[4-[4-(1-Oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one[2][3] |
| Molecular Formula | C₃₅H₂₈F₃N₅O₂[3] |
| Molecular Weight | 607.62 g/mol [1][2] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at -20°C[1][2] |
Experimental Protocols: Disposal of this compound
The following protocols provide a framework for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:
-
Lab coat
-
Safety goggles
-
Nitrile gloves[8]
Disposal of Solid this compound Waste:
-
Segregation: All solid materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous chemical waste.[8]
-
Waste Collection: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[4][5]
Disposal of Liquid this compound Waste (in DMSO):
-
Segregation: this compound solutions, typically in DMSO, must be disposed of as hazardous liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.[4][5]
-
Waste Collection: Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container.[8] The container must be compatible with DMSO.
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and the solvent (e.g., "in DMSO").[4][5]
Final Disposal:
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Never dispose of this compound down the drain or in the regular trash.[5][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | mTOR Inhibitor | Hello Bio [hellobio.com]
- 3. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. rrcancer.atim-software.ca [rrcancer.atim-software.ca]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Torin 1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Torin 1. This guide provides a comprehensive, step-by-step protocol for the safe handling, storage, and disposal of this compound, a potent and selective mTOR inhibitor. Adherence to these procedures is critical to minimize exposure risk and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | Dust Respirator | A dust respirator should be used to avoid inhalation of the powdered form of this compound.[1] All respiratory protection should adhere to local and national regulations.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required to prevent skin contact.[1] |
| Eye Protection | Safety Glasses and Chemical Goggles | Wear safety glasses at all times.[1] Use chemical goggles if there is a possibility of splashing.[1] |
| Skin and Body Protection | Protective Clothing | Appropriate protective gloves and clothing are necessary to prevent skin exposure.[1] This includes a lab coat or other suitable protective garments. |
Step-by-Step Operational Plan
This section outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
1. Preparation and Reconstitution:
-
Engineering Controls: Whenever possible, handle this compound in a laboratory fume hood.[1] Other engineering controls like process enclosures or local exhaust ventilation should be used to control airborne levels.[1]
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[2] To prepare a stock solution, for example a 1 mM stock from 5 mg of powder, reconstitute it in 8.23 ml of DMSO.[2] To ensure complete transfer of the material, it is recommended to add an initial small volume of DMSO (e.g., 1 ml), vortex, and transfer the solution to a larger tube, repeating this process a few times before adding the final volume of DMSO.[2] Gentle warming to 37°C and/or additional vortexing may be necessary to fully dissolve the compound.[2][3]
2. Handling and Use:
-
Avoid Contamination: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale the compound.[1]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[4]
-
Washing: Wash hands and any exposed skin thoroughly after handling.[1]
3. Storage:
-
Short-term and Long-term Storage: Store this compound in a well-closed container, protected from air and light.[1] For long-term stability, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 24 months.[2] Once in solution, it should be used within 3 months to prevent loss of potency and stored at -20°C.[2][5] Aliquoting the solution is advised to avoid multiple freeze-thaw cycles.[2] Some suppliers recommend storage at +4°C.[5]
4. Spill Management:
-
Immediate Action: In case of a spill, clean it up immediately, observing all precautions outlined in the PPE section.[1]
-
Cleanup Procedure: Sweep up the spilled material and place it into a suitable, sealed container for disposal.[1]
-
Decontamination: Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until after the disposal is complete.[1]
5. Disposal:
-
Waste Segregation: All materials that have come into contact with this compound, including contaminated PPE, vials, and cleaning materials, must be treated as hazardous waste.
-
Disposal Protocol: Dispose of the waste in a designated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not let the product enter drains.[1]
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 607.62 g/mol | [2][5] |
| Purity | >98% | [2][5] |
| Solubility (DMSO) | Soluble to 1 mM with gentle warming | |
| Storage (Lyophilized) | 24 months at -20°C, desiccated | [2] |
| Storage (In Solution) | Up to 3 months at -20°C | [2] |
| Typical Working Concentration | 10-1,000 nM | [2] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemfaces.com [chemfaces.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | mTOR Inhibitor | Hello Bio [hellobio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
